molecular formula C8H10N4 B1328754 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine CAS No. 914203-53-5

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Cat. No.: B1328754
CAS No.: 914203-53-5
M. Wt: 162.19 g/mol
InChI Key: OQNXJRHACUNVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-7-2-1-6(5-12-7)8-10-3-4-11-8/h1-2,5H,3-4H2,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNXJRHACUNVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the strategic synthesis, including retrosynthetic analysis, and presents a detailed, step-by-step experimental protocol for its preparation from commercially available starting materials. The guide also covers the mechanistic underpinnings of the key transformations, characterization of the final compound, and a discussion of its potential pharmacological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 2-Amino-5-(2-imidazolinyl)pyridine Scaffold

The convergence of multiple pharmacologically active motifs within a single molecular framework is a cornerstone of modern drug design. The target molecule, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, represents a compelling example of such a hybrid structure, integrating the 2-aminopyridine and 2-imidazoline moieties. Both of these heterocyclic systems are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.

The 2-aminopyridine core is a key feature in numerous drugs, exhibiting a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. Its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets contribute to its prevalence in drug discovery programs[3].

Similarly, the 4,5-dihydro-1H-imidazole (2-imidazoline) ring is a well-established pharmacophore. It is the central component of several drugs that interact with adrenergic and imidazoline receptors[4]. For instance, moxonidine, a second-generation centrally acting antihypertensive agent, features a 2-iminoimidazolidine moiety and demonstrates selective agonist activity at imidazoline I1 receptors[4][5]. This selectivity is believed to contribute to its favorable side-effect profile compared to older antihypertensives.

The combination of these two pharmacophores in 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine suggests a high potential for novel pharmacological activity. The molecule can be viewed as a structural analog of compounds like moxonidine, with the aminopyridine ring potentially modulating its interaction with biological targets and influencing its pharmacokinetic properties. This guide provides a detailed roadmap for the synthesis of this promising compound, enabling further investigation into its therapeutic potential.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (1), points to a disconnection of the 2-imidazoline ring. This reveals a key precursor, 6-aminonicotinonitrile (2-amino-5-cyanopyridine) (2), and ethylenediamine (3) as the building blocks for the imidazoline ring. This disconnection is based on the well-established methods for the synthesis of 2-imidazolines from nitriles and diamines.

Retrosynthesis target 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (1) precursors 6-Aminonicotinonitrile (2) + Ethylenediamine (3) target->precursors C-N disconnection (Imidazoline formation) starting_material 2-Aminopyridine precursors->starting_material Functional group interconversion

Figure 1: Retrosynthetic analysis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

The chosen forward synthetic strategy commences with the commercially available and inexpensive starting material, 6-aminonicotinonitrile (2). This approach is more efficient than synthesizing the cyanopyridine from 2-aminopyridine, which would involve additional steps of halogenation and cyanation. The core of this synthesis is the acid-catalyzed cyclization of the nitrile with ethylenediamine, a transformation commonly known as the Pinner reaction or a variation thereof.

Synthetic Pathway

The synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is achieved through a two-step process starting from 6-aminonicotinonitrile. The first step involves the formation of an intermediate imidate hydrochloride (Pinner salt) via the Pinner reaction. This is followed by cyclization with ethylenediamine to yield the final product.

Synthetic_Pathway start 6-Aminonicotinonitrile intermediate Ethyl 6-aminonicotinimidate hydrochloride (Pinner Salt Intermediate) start->intermediate HCl (gas), Anhydrous EtOH 0 °C to RT final 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine intermediate->final Ethylenediamine, EtOH Reflux

Figure 2: Overall synthetic scheme.

Mechanism of the Pinner Reaction and Subsequent Cyclization

The Pinner reaction is a classic method for converting nitriles into various derivatives, including amidines and, in this case, imidazolines. The reaction proceeds through the formation of an imidate salt, which is then susceptible to nucleophilic attack.

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Cyclization nitrile 6-Aminonicotinonitrile protonation Protonated Nitrile nitrile->protonation HCl imidate_salt Ethyl 6-aminonicotinimidate HCl (Pinner Salt) protonation->imidate_salt EtOH attack Nucleophilic attack by Ethylenediamine imidate_salt->attack cyclization Intramolecular cyclization attack->cyclization product Target Molecule cyclization->product

Figure 3: Mechanism of the Pinner reaction and subsequent cyclization.

The reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, which significantly increases the electrophilicity of the nitrile carbon. A molecule of ethanol then attacks this electrophilic carbon, leading to the formation of the ethyl imidate hydrochloride salt (Pinner salt).

In the second stage, ethylenediamine is introduced. One of the amino groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of the Pinner salt and displacing the ethoxy group. The resulting intermediate then undergoes an intramolecular cyclization, with the second amino group of the ethylenediamine moiety attacking the imine carbon. Subsequent proton transfers and elimination of an ammonium salt lead to the formation of the stable 4,5-dihydro-1H-imidazole ring.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Aminonicotinonitrile≥98%Commercially available
Anhydrous Ethanol≥99.5%Commercially available
Hydrogen Chloride gasAnhydrousCommercially available
Ethylenediamine≥99%Commercially available
Diethyl EtherAnhydrousCommercially available
Sodium HydroxidePellets, ≥97%Commercially available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially available
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 6-aminonicotinimidate hydrochloride (Pinner Salt)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • To the flask, add 6-aminonicotinonitrile (10.0 g, 83.9 mmol) and anhydrous ethanol (150 mL).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours. The suspension will gradually dissolve to form a clear solution, followed by the precipitation of a white solid (the Pinner salt).

  • After the introduction of HCl gas is complete, seal the flask and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • The resulting thick white precipitate is the ethyl 6-aminonicotinimidate hydrochloride. This intermediate is typically used in the next step without isolation.

Step 2: Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • To the flask containing the suspension of the Pinner salt from the previous step, add ethylenediamine (6.0 g, 99.8 mmol, 1.2 equivalents) dropwise via a syringe at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine as a crystalline solid.

Characterization of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

The structure of the synthesized compound should be confirmed by standard spectroscopic methods. The following data are predicted based on the analysis of structurally similar compounds.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.10 (d, J = 2.4 Hz, 1H, Py-H), 7.65 (dd, J = 8.4, 2.4 Hz, 1H, Py-H), 6.50 (d, J = 8.4 Hz, 1H, Py-H), 6.20 (s, 2H, -NH₂), 3.60 (s, 4H, -CH₂-CH₂-), ~3.40 (br s, 1H, -NH-).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 162.5 (C=N, imidazoline), 159.0 (C-NH₂), 148.0 (Ar-CH), 138.0 (Ar-CH), 115.0 (Ar-C), 108.0 (Ar-CH), 44.5 (-CH₂-CH₂-).
Mass Spectrometry (ESI+)m/z: 163.10 [M+H]⁺
Infrared (IR) (KBr, cm⁻¹)ν: 3350-3150 (N-H stretching, amine and imidazoline), 1640 (C=N stretching), 1600, 1480 (aromatic C=C stretching).

Safety Considerations

  • Hydrogen Chloride Gas: Corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate respiratory protection.

  • Ethylenediamine: Corrosive and a sensitizer. Avoid skin and eye contact.

  • Organic Solvents: Flammable. Work away from ignition sources.

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

Conclusion

This technical guide has outlined a reliable and efficient synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine from the commercially available starting material 6-aminonicotinonitrile. The described two-step protocol, centered around the Pinner reaction, provides a practical route to this medicinally relevant scaffold. The detailed experimental procedure, coupled with mechanistic insights and characterization data, should serve as a valuable resource for researchers in organic synthesis and drug discovery. The unique combination of the 2-aminopyridine and 2-imidazoline pharmacophores makes the target molecule a compelling candidate for further biological evaluation.

References

  • European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • PubMed Central. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. [Link]

  • PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. [Link]

  • MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • PubMed. (2014). Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. [Link]

  • ResearchGate. (2014). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. [Link]

  • Semantic Scholar. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. [Link]

  • PubMed Central. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • ResearchGate. (n.d.). Synthesis, characterisation and antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. [Link]

  • PubMed. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. [Link]

  • PubMed. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]

  • Chinese Chemical Society. (2022). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. [Link]

  • PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Identification, synthesis and pharmacological activity of moxonidine metabolites. [Link]

  • ACS Publications. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. [Link]

  • National Institutes of Health. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • PubMed Central. (2004). Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice. [Link]

  • PubMed Central. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-5-(2-imidazolinyl)pyridine Scaffold

The pyridine ring and the 2-imidazoline moiety are privileged structures in medicinal chemistry, each conferring unique physicochemical properties to a molecule that can be crucial for its pharmacokinetic profile and pharmacodynamic activity. The fusion of these two heterocycles into the 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine scaffold results in a molecule with significant potential in drug discovery. The 2-aminopyridine component is a well-known bioisostere for a variety of functional groups and is present in numerous approved drugs. The 2-imidazoline ring, often found in alpha-adrenergic agonists, imparts a degree of conformational rigidity and basicity that can be critical for receptor binding. Consequently, molecules incorporating this combined scaffold are of high interest to researchers in areas such as cardiovascular disease, oncology, and neuropharmacology. This guide provides a detailed, field-proven protocol for the synthesis of this valuable molecular entity, grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is most efficiently approached through a two-step sequence. This strategy involves the initial preparation of a key intermediate, 2-amino-5-cyanopyridine, followed by the construction of the 2-imidazoline ring via a catalyzed cyclization reaction with ethylenediamine. This approach is advantageous due to the commercial availability of the starting materials for the first step and the generally high-yielding nature of the subsequent cyclization.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-cyanopyridine

The initial and critical step in this synthetic endeavor is the preparation of 2-amino-5-cyanopyridine. This intermediate serves as the foundational scaffold upon which the imidazoline ring will be constructed. While several methods exist for the synthesis of this compound, a reliable and scalable approach begins with the readily available 2-aminopyridine.[1] The following protocol details a robust method for this transformation.

Experimental Protocol: Synthesis of 2-Amino-5-cyanopyridine

This procedure involves the conversion of 2-aminopyridine to 2-amino-5-bromopyridine, followed by a cyanation reaction.

Step 1a: Bromination of 2-Aminopyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: To the flask, add 2-aminopyridine (10.0 g, 106.3 mmol) and glacial acetic acid (100 mL). Stir the mixture until the 2-aminopyridine is fully dissolved.

  • Bromine Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add bromine (5.4 mL, 106.3 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product, 2-amino-5-bromopyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the product.

Step 1b: Cyanation of 2-Amino-5-bromopyridine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromopyridine (10.0 g, 57.8 mmol), copper(I) cyanide (5.7 g, 63.6 mmol), and N,N-dimethylformamide (DMF, 100 mL).

  • Reaction: Heat the mixture to reflux (approximately 153 °C) and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine (30 mL) in water (200 mL). Stir for 30 minutes to dissolve the copper salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 2-amino-5-cyanopyridine as a crystalline solid.

Data for 2-Amino-5-cyanopyridine
PropertyValue
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Appearance White to off-white solid
Melting Point 163-165 °C[1]

Part 2: Construction of the 2-Imidazoline Ring

The final step in the synthesis is the formation of the 2-imidazoline ring. This is achieved through the reaction of the nitrile group of 2-amino-5-cyanopyridine with ethylenediamine. This cyclization is a well-established method for the synthesis of 2-substituted imidazolines.[2][3] The reaction can be promoted by a catalyst, such as elemental sulfur or thioacetamide, which facilitates the addition of the diamine to the nitrile.

Experimental Protocol: Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-cyanopyridine (5.0 g, 41.9 mmol), ethylenediamine (14.0 mL, 209.5 mmol, 5 equivalents), and elemental sulfur (0.27 g, 8.4 mmol, 0.2 equivalents).

  • Reaction: Heat the mixture to 120 °C with stirring in an oil bath under a nitrogen atmosphere for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add chloroform (50 mL) and stir for 15 minutes.

  • Purification: Filter the mixture to remove any insoluble material. The filtrate is then concentrated under reduced pressure to remove the excess ethylenediamine and chloroform. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10) to yield the pure product.

Mechanism of Action: The Role of the Sulfur Catalyst

The cyclization of a nitrile with a diamine to form an imidazoline is believed to proceed through the formation of a thioamide intermediate when a sulfur catalyst is used. The sulfur activates the nitrile group, making it more susceptible to nucleophilic attack by the amino group of ethylenediamine. This is followed by an intramolecular cyclization and elimination of hydrogen sulfide to yield the final 2-imidazoline product.

Data for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine
PropertyExpected Value
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
Appearance Yellow to brown solid or liquid
¹H NMR (DMSO-d₆) δ (ppm): ~7.9 (s, 1H, pyridine H2), ~7.5 (d, 1H, pyridine H4), ~6.5 (d, 1H, pyridine H6), ~5.8 (br s, 2H, NH₂), ~3.5 (s, 4H, CH₂CH₂)
¹³C NMR (DMSO-d₆) δ (ppm): ~164 (C=N), ~158 (pyridine C2), ~148 (pyridine C6), ~135 (pyridine C4), ~115 (pyridine C5), ~108 (pyridine C3), ~45 (CH₂CH₂)
Mass Spec (ESI+) m/z: 163.1 [M+H]⁺

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Workflow

Workflow cluster_step1 Part 1: Precursor Synthesis cluster_step2 Part 2: Cyclization cluster_analysis Characterization Bromination Bromination of 2-Aminopyridine Cyanation Cyanation with CuCN Bromination->Cyanation Purification1 Recrystallization Cyanation->Purification1 Cyclization Reaction with Ethylenediamine & Sulfur Purification1->Cyclization Purification2 Column Chromatography Cyclization->Purification2 Analysis TLC, NMR, MS, IR, Melting Point Purification2->Analysis

Caption: High-level experimental workflow.

Conclusion and Further Perspectives

The synthetic protocol detailed in this guide provides a reliable and reproducible method for obtaining 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. The two-step approach is robust and utilizes well-established chemical transformations. For researchers and drug development professionals, this molecule represents a valuable building block for the creation of novel chemical entities with potential therapeutic applications. Further derivatization of the 2-amino group or substitution on the pyridine ring can lead to a diverse library of compounds for biological screening. The principles and techniques outlined herein are foundational for such future synthetic endeavors.

References

  • Alchemist-chem.com. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Dash, P., et al. Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. ResearchGate. [Link]

  • ResearchGate. Preparation of 2-imidazolines from nitriles. [Link]

  • PubChem. 5-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine and Related Imidazoline Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a representative member of the imidazoline receptor ligand family. While specific data for this particular compound is not extensively available in public literature, its structural features strongly suggest interaction with imidazoline receptors (IRs). This guide will, therefore, focus on the well-established pharmacology of imidazoline receptors—I₁, I₂, and I₃—to infer the probable mechanism of action of the topic compound. We will delve into the molecular signaling pathways associated with these receptors, their physiological roles, and the therapeutic potential of ligands that modulate their activity. Furthermore, this guide will outline key experimental protocols for characterizing the pharmacological profile of novel imidazoline receptor ligands.

Introduction to 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine and the Imidazoline Receptor Ligand Class

The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine belongs to a class of synthetic molecules characterized by a core imidazoline ring structure. This chemical scaffold is shared by a number of pharmacologically active agents, including clinically significant antihypertensive drugs. The initial discovery that certain imidazoline-containing compounds could elicit physiological responses independently of adrenergic receptors led to the identification of a novel class of receptors: the imidazoline receptors.[1] These receptors are now recognized as important targets for cardiovascular research and beyond.[1]

The family of imidazoline receptors is broadly classified into three main subtypes:

  • I₁-imidazoline receptors: Primarily involved in the central regulation of blood pressure.[1][2]

  • I₂-imidazoline receptors: Known to be an allosteric binding site on monoamine oxidase (MAO) and are implicated in a variety of neurological and metabolic conditions.[1][2]

  • I₃-imidazoline receptors: Primarily located in pancreatic β-cells and play a role in the regulation of insulin secretion.[1][2]

The therapeutic potential of imidazoline receptor ligands is vast, with applications being explored in hypertension, metabolic syndrome, neuroprotection, and even cancer.[1][3]

Molecular Targets and Mechanism of Action

The pharmacological effects of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine are most likely mediated through its interaction with one or more of the imidazoline receptor subtypes. The specific affinity and efficacy (agonist or antagonist) at each subtype would determine its overall physiological effect.

I₁-Imidazoline Receptor Pathway and Cardiovascular Regulation

The I₁-imidazoline receptor is a key player in the central sympatho-inhibitory pathway that regulates blood pressure.[1] Second-generation centrally-acting antihypertensive drugs, such as moxonidine and rilmenidine, exert their effects primarily through this receptor.[3]

Signaling Pathway:

Activation of I₁-imidazoline receptors, located in the rostral ventrolateral medulla of the brainstem, leads to a decrease in sympathetic outflow from the central nervous system.[3][4] While the complete signaling cascade is still under investigation, evidence suggests the involvement of phosphatidylcholine-selective phospholipase C (PC-PLC) and the subsequent production of the second messenger diacylglycerol (DAG).[3][4]

I1_Signaling_Pathway Ligand 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (or other I₁ Agonist) I1_Receptor I₁-Imidazoline Receptor Ligand->I1_Receptor PC_PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) (Second Messenger) PC_PLC->DAG Produces Downstream Downstream Effectors DAG->Downstream Sympathetic_Outflow Decreased Sympathetic Outflow Downstream->Sympathetic_Outflow Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Proposed signaling pathway for I₁-imidazoline receptor activation.

I₂-Imidazoline Receptor and its Allosteric Modulation of MAO

The I₂-imidazoline receptor is an allosteric binding site on monoamine oxidase A and B (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[5][6] Ligands targeting the I₂ receptor can therefore modulate monoaminergic neurotransmission and have potential applications in neurodegenerative diseases and pain management.[7]

Mechanism of Action:

Unlike I₁ receptors, I₂ receptors are not G-protein coupled.[8] Their ligands can influence the activity of MAO, thereby affecting the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain. The functional consequences of I₂ ligand binding are complex and can be either inhibitory or facilitatory depending on the specific ligand and tissue context.[7]

I₃-Imidazoline Receptor and Insulin Secretion

The I₃-imidazoline receptor is located on pancreatic β-cells and is involved in the regulation of insulin secretion.[5][6] This makes it a potential target for the development of novel anti-diabetic drugs.

Mechanism of Action:

The precise signaling pathway of the I₃ receptor is not as well-characterized as that of the I₁ receptor. However, it is understood that activation of I₃ receptors can stimulate insulin release from pancreatic β-cells, independent of the classical ATP-sensitive potassium channel pathway.[5][6]

Therapeutic Potential and Structure-Activity Relationships (SAR)

The diverse physiological roles of imidazoline receptors make their ligands attractive candidates for drug development.[2] The structure of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, with its pyridine and imidazoline moieties, is a key determinant of its potential affinity and selectivity for the different imidazoline receptor subtypes. Structure-activity relationship (SAR) studies of imidazoline receptor ligands have revealed that subtle modifications to the chemical structure can significantly alter the binding profile and functional activity.[5]

Receptor Subtype Primary Location Key Physiological Role Potential Therapeutic Application
I₁ Brainstem (RVLM)Central blood pressure regulationHypertension, Metabolic Syndrome
I₂ Mitochondria (MAO)Allosteric modulation of MAONeuroprotection, Pain, Addiction
I₃ Pancreatic β-cellsRegulation of insulin secretionType 2 Diabetes

Experimental Protocols for Characterizing Imidazoline Receptor Ligands

The characterization of a novel compound like 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine requires a series of in vitro and in vivo experiments to determine its pharmacological profile.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of a test compound for the different imidazoline receptor subtypes.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines known to express the target imidazoline receptor subtype.

  • Radioligand Incubation: Incubate the membrane preparation with a known radiolabeled ligand (e.g., [³H]clonidine for I₁ receptors, [³H]idazoxan for I₂ receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the data and use non-linear regression analysis to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

Functional Assays

Functional assays are necessary to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Example: I₁ Receptor Functional Assay in PC12 cells

PC12 cells, which lack α₂-adrenergic receptors but express I₁-imidazoline receptors, provide a good model system.[3][4]

  • Cell Culture: Culture PC12 cells under standard conditions.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Second Messenger Measurement: Measure the production of a downstream second messenger, such as diacylglycerol (DAG), using an appropriate assay kit.

  • Data Analysis: Generate a dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ).

Experimental_Workflow Start Novel Imidazoline Ligand (e.g., 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine) Binding_Assay Radioligand Binding Assays (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Functional Assays (Determine Efficacy - Agonist/Antagonist) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (e.g., Blood Pressure in SHR models) Functional_Assay->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: General experimental workflow for characterizing a novel imidazoline receptor ligand.

In Vivo Models

Animal models are crucial for evaluating the physiological effects of a novel compound. For potential antihypertensive agents acting on I₁ receptors, the spontaneously hypertensive rat (SHR) is a commonly used model.[3]

Conclusion

While the specific mechanism of action of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine requires direct experimental investigation, its chemical structure strongly suggests that it functions as an imidazoline receptor ligand. By understanding the distinct roles and signaling pathways of the I₁, I₂, and I₃ receptor subtypes, researchers can formulate hypotheses about the potential therapeutic applications of this and related compounds. The continued exploration of the imidazoline receptor system holds significant promise for the development of novel therapeutics for a wide range of diseases.

References

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry, 12(14), 1542-1555. [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. PubMed, PMID: 22512575. [Link]

  • Bentham Science Publishers. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry, 12(14). [Link]

  • Head, G. A., & Mayorov, D. N. (2006). Imidazoline receptors, novel agents and therapeutic potential. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(1), 17-32. [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 17(3), S11-S20. [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 17(5), S11-S20. [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-80. [Link]

  • Reis, D. J., Regunathan, S., & Meeley, M. P. (1994). Imidazoline receptors and their endogenous ligands. Annual Review of Pharmacology and Toxicology, 34, 509-536. [Link]

  • John, P., et al. (2011). 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (tizanidine). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o838-o839. [Link]

Sources

In-Depth Technical Guide to the Mass Spectrometry of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a heterocyclic compound of significant interest in pharmaceutical and materials science. Its structural motif, featuring both a 2-aminopyridine and a dihydroimidazoline ring, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this molecule. This guide provides an in-depth exploration of the mass spectrometric behavior of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to the intricacies of fragmentation analysis, ensuring a robust and reproducible analytical approach.

I. Foundational Principles: Ionization and Molecular Ion Confirmation

The first critical step in the mass spectrometric analysis of any compound is the efficient generation of gas-phase ions. Given the polar nature and the presence of multiple basic nitrogen atoms in 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, electrospray ionization (ESI) is the method of choice.[1][2] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the confident determination of the molecular weight.

Ionization Source Selection: The Case for Electrospray Ionization (ESI)

Nitrogen-containing heterocyclic compounds, such as the topic molecule, are readily protonated in the positive ion mode of ESI.[1][3] This typically results in the formation of a prominent protonated molecule, [M+H]⁺. The high efficiency of ESI for such compounds ensures excellent sensitivity, which is crucial for trace-level analysis in complex matrices like biological fluids or reaction mixtures.

While other techniques like atmospheric pressure chemical ionization (APCI) could be considered, ESI is generally preferred for polar molecules that are already ionized in solution.[2] APCI might be a viable alternative if the compound exhibits lower polarity or if the mobile phase composition is less amenable to ESI.

Experimental Protocol: Initial Molecular Weight Confirmation

A fundamental experiment is the direct infusion of a dilute solution of the analyte to confirm its molecular weight and assess its ionization efficiency.

Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Typical):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: m/z 50-500

Expected Result: The monoisotopic mass of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (C₈H₁₀N₄) is approximately 162.09 Da. Therefore, the expected protonated molecule [M+H]⁺ will be observed at an m/z of approximately 163.09.

II. Sample Preparation: A Critical Prerequisite for High-Quality Data

The quality of mass spectrometric data is intrinsically linked to the purity of the sample. Ineffective sample preparation can lead to ion suppression, where the ionization of the target analyte is hindered by co-eluting matrix components, resulting in poor sensitivity and reproducibility.[4]

Considerations for a Polar Analyte

As a polar compound, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine requires careful consideration of the sample matrix. Salts, buffers, and detergents are particularly detrimental to ESI performance and must be removed.[5][6]

Recommended Sample Preparation Workflow

For samples in complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended.

Step-by-Step SPE Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the sample, ensuring the pH is adjusted to be at least 2 pH units below the pKa of the most basic nitrogen to ensure it is protonated and retained on the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic impurities.

  • Elution: Elute the analyte with a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

This self-validating system ensures that only compounds with the specific chemical properties of the analyte are isolated, thereby enhancing the trustworthiness of the subsequent analysis.

III. Tandem Mass Spectrometry (MS/MS): Unraveling the Molecular Structure

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[7][8] It involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 163.09) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

Predicted Fragmentation Pathways

The fragmentation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is expected to occur at the weakest bonds and lead to the formation of stable fragment ions. The presence of the pyridine and imidazoline rings, along with the amine group, offers several potential fragmentation routes.

A plausible fragmentation pathway involves the cleavage of the dihydroimidazoline ring, which is a common fragmentation pattern for imidazoline derivatives.[9][10] Additionally, fragmentation of the aminopyridine ring system can be anticipated.[11]

Experimental Workflow for MS/MS Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Interpreting the Fragmentation Spectrum

The analysis of the resulting product ion spectrum is akin to solving a puzzle. By examining the mass differences between the precursor ion and the fragment ions, we can deduce the neutral losses and propose structures for the observed fragments.

Table 1: Predicted Fragment Ions and Neutral Losses

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
163.09136.0827.01Loss of HCN from the imidazoline ring
163.09120.0643.03Cleavage of the C-N bond in the imidazoline ring
163.0994.0669.03Fragmentation of the pyridine ring

Note: These are predicted values and must be confirmed by high-resolution mass spectrometry for accurate mass measurement and elemental composition determination.

Proposed Fragmentation Pathway Diagram

FragmentationPathway M_H [M+H]⁺ m/z 163.09 Frag1 Fragment 1 m/z 136.08 M_H->Frag1 - HCN Frag2 Fragment 2 m/z 120.06 M_H->Frag2 - C₂H₃N Frag3 Fragment 3 m/z 94.06 Frag2->Frag3 - C₂H₂

Caption: Proposed fragmentation pathway.

IV. Quantitative Analysis: Method Development and Validation

For drug development and quality control, quantitative analysis is paramount. A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.

Chromatographic Separation

A reversed-phase C18 column is typically suitable for the separation of this compound from potential impurities and matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, will provide good peak shape and retention.

Method Validation Parameters

A quantitative method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.

  • Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible).

  • Selectivity and Specificity: The method should be able to differentiate the analyte from other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample and in solution.

Conclusion

The mass spectrometric analysis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a multifaceted process that requires a thorough understanding of the compound's chemical properties and the principles of mass spectrometry. By employing a systematic approach, from judicious sample preparation to detailed fragmentation analysis, researchers can obtain high-quality, reliable data for both qualitative and quantitative applications. This guide provides a comprehensive framework for developing and implementing robust mass spectrometric methods for this important molecule, ultimately contributing to advancements in the fields of pharmaceutical and chemical research.

References

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6), e4843. [Link]

  • Novikova, L., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4995. [Link]

  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València.[Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or. Princeton University.[Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.[Link]

  • PubChem. (n.d.). 5-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. National Center for Biotechnology Information.[Link]

  • Formolo, T., et al. (2017). Evidence for an imidazoline by-product from glycans using tandem mass spectrometry. Analytical Biochemistry, 532, 37-45. [Link]

  • Biocompare. (2018). Sample Prep for Mass Spec. Biocompare.[Link]

  • ChemRxiv. (2021). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Cambridge Open Engage.[Link]

  • Scilit. (2005). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Scilit.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts.[Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science.[Link]

  • McCormack, P., Jones, P., & Rowland, S. J. (2002). Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils. Rapid Communications in Mass Spectrometry, 16(7), 705-712. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.[Link]

  • Journal of Chemical Information and Modeling. (2022). Augmentation of MS/MS Libraries with Spectral Interpolation for Improved Identification. American Chemical Society.[Link]

  • PubMed Central. (2024). Tandem Mass Spectrometry across Platforms. National Library of Medicine.[Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.[Link]

  • University of Rochester. (n.d.). Mass Spectrometry: Fragmentation. University of Rochester.[Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.[Link]

  • PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. National Center for Biotechnology Information.[Link]

  • Brieflands. (2021). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.[Link]

  • ResearchGate. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. ResearchGate.[Link]

  • ResearchGate. (2015). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate.[Link]

  • PubMed. (2014). Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. National Library of Medicine.[Link]

Sources

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine analogues synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Analogues

Abstract

The 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, recognized for its role in modulating various biological targets. Its rigid, basic character and ability to participate in key hydrogen bonding interactions make it an attractive component in drug design. This guide provides a comprehensive overview of the core synthetic strategies for this molecule and its analogues, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and explore pathways for analogue diversification, all grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the 2-Amino-5-(imidazoline)pyridine Core

The 2-amino-5-(imidazoline)pyridine moiety is a significant pharmacophore found in a range of biologically active compounds. The imidazoline ring, a cyclic amidine, is often employed as a bioisostere for other functional groups, such as guanidines or amides, offering modulated basicity, improved metabolic stability, and distinct steric properties.[1][2] Its ability to engage with biological targets through specific electrostatic and hydrogen-bonding interactions has led to its incorporation into molecules targeting receptors, enzymes, and ion channels.

The synthesis of analogues is critical for establishing Structure-Activity Relationships (SAR) and optimizing drug properties.[3][4] This guide focuses on the practical synthesis of the core scaffold and provides a logical framework for accessing a diverse library of analogues through strategic modifications of the pyridine and imidazoline rings.

Core Synthetic Strategy: A Retrosynthetic Approach

The most logical and widely adopted approach to synthesizing the target scaffold involves the formation of the imidazoline ring from a suitably functionalized pyridine precursor. The key disconnection is between the imidazoline C2 carbon and the pyridine C5 carbon, which points to a nitrile group on the pyridine as the ideal electrophilic precursor for the cyclization reaction.

G Target 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Disconnect C-N Bond Formation (Imidazoline Cyclization) Target->Disconnect Intermediates Key Intermediates Disconnect->Intermediates Precursor1 6-Aminonicotinonitrile Intermediates->Precursor1 Precursor2 Ethylenediamine Intermediates->Precursor2

Figure 1: Retrosynthetic analysis of the target scaffold.

This analysis identifies two primary building blocks: a cyanopyridine (specifically, 6-aminonicotinonitrile or a protected/masked version like 2-chloro-5-cyanopyridine) and ethylenediamine (or its substituted derivatives for analogue synthesis).

Part I: Synthesis of the Key Cyanopyridine Intermediate

The cornerstone of the synthesis is the reliable preparation of a 5-cyanopyridine bearing a suitable group at the 2-position (an amino group or a leaving group like chlorine). 2-Chloro-5-cyanopyridine is a versatile and common intermediate.[5][6]

Rationale for Intermediate Selection

2-Chloro-5-cyanopyridine is often preferred over 2-amino-5-cyanopyridine for the initial cyclization step. The chloro- group is less reactive under the acidic conditions typically used for imidazoline formation and can be readily displaced by various amines in a subsequent SNAr reaction to generate a wide array of analogues.

Representative Protocol: Synthesis of 2-Chloro-5-cyanopyridine

While multiple routes exist, a common laboratory-scale synthesis involves the diazotization of 2-amino-5-methylpyridine followed by Sandmeyer cyanation and subsequent chlorination, or starting from materials like 2,5-dichloropyridine. A more direct approach can be the cyclization of precursors like pyrrolidinomethylene-glutacononitrile with HCl gas.[5] The synthesis from 2-chloropyridine often involves multi-step processes to introduce the cyano group.[7][8]

Part II: Formation of the 4,5-Dihydro-1H-imidazole Ring

The construction of the imidazoline ring from the cyanopyridine intermediate is the pivotal step of the entire synthesis. The Pinner reaction and its variations are the most authoritative and widely employed methods for this transformation.[9][10]

Mechanism and Causality: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride, known as a Pinner salt.[11][12] This intermediate is not typically isolated but is directly reacted with a diamine to yield the desired cyclic amidine (imidazoline).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Water can hydrolyze the highly reactive Pinner salt intermediate to a carboxylic ester, terminating the desired reaction pathway.[9][11]

  • Acid Catalyst: A strong acid, typically dry hydrogen chloride gas bubbled through an alcohol solvent, is required. The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon for attack by the alcohol.[13]

  • Low Temperature: Pinner salts are often thermodynamically unstable.[11] The initial formation is performed at low temperatures (e.g., 0 °C) to prevent decomposition or side reactions.

  • Nucleophilic Addition: The Pinner salt is then treated with ethylenediamine. The primary amine groups of the diamine are potent nucleophiles that readily attack the electrophilic carbon of the imino ester, leading to a cyclization cascade that forms the thermodynamically stable imidazoline ring.

G cluster_pinner Pinner Reaction Pathway Nitrile Ar-C≡N (2-Chloro-5-cyanopyridine) PinnerSalt Ar-C(=NH2+)OR Cl- (Pinner Salt Intermediate) Nitrile->PinnerSalt 1. EtOH, HCl (gas)   Anhydrous, 0°C Product 2-Aryl-Imidazoline (Final Product) PinnerSalt->Product 2. Ethylenediamine   Reflux

Figure 2: Simplified workflow of the Pinner reaction for imidazoline synthesis.

Alternative Cyclization Methods

While the Pinner reaction is robust, other methods can be employed, sometimes under milder or different catalytic conditions. These include:

  • Sulfur or Thioacetamide Catalysis: Heating a nitrile with ethylenediamine in the presence of elemental sulfur or thioacetamide can catalyze the formation of imidazolines.[14][15] The proposed mechanism involves the in-situ generation of H₂S, which acts as the true catalyst.[14]

  • Carbon Disulfide: The reaction of a nitrile with ethylenediamine can also be promoted by carbon disulfide.[16]

Experimental Protocol: Imidazoline Ring Formation via Pinner Reaction

This protocol describes the synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)-2-chloropyridine, the precursor to the final target molecule.

Step 1: Preparation of Ethanolic HCl

  • Equip a three-neck round-bottom flask with a gas inlet tube, a magnetic stirrer, and a drying tube outlet.

  • Cool a calculated volume of absolute ethanol to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the cold, stirred ethanol until the desired concentration (typically 3-4 M) is reached, determined by weight gain. (Caution: HCl is corrosive. Perform in a well-ventilated fume hood).

Step 2: Pinner Salt Formation and Cyclization

  • Dissolve 2-chloro-5-cyanopyridine (1.0 eq) in the freshly prepared cold ethanolic HCl solution.

  • Seal the flask and stir the mixture at 0-5 °C for 24-48 hours, monitoring the reaction by TLC for the disappearance of the starting nitrile.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent, yielding the crude Pinner salt as a solid.

  • Add excess ethylenediamine (3-5 eq) to the crude Pinner salt.

  • Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours.

  • Cool the reaction to room temperature and pour it into cold water.

  • Basify the aqueous solution with NaOH (solid or concentrated solution) to pH > 12.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Part III: Synthesis of Analogues and Molecular Diversification

A key objective for medicinal chemists is the generation of analogues to explore SAR. The 2-amino-5-(imidazoline)pyridine scaffold offers several points for diversification.

G Core Core Scaffold (2-Amino-5-imidazoline-pyridine) R1 R1: Pyridine C3/C4/C6 (Halogenation, Cross-Coupling) Core->R1 R2 R2: Exocyclic Amine (S_N_Ar with diverse amines) Core->R2 R3 R3: Imidazoline N1 (Alkylation, Acylation) Core->R3 R4 R4/R5: Imidazoline C4/C5 (Substituted Ethylenediamines) Core->R4

Figure 3: Key diversification points for analogue synthesis.

A. Modification of the Exocyclic Amino Group (R2)

This is the most straightforward modification. Starting with the 5-(4,5-dihydro-1H-imidazol-2-yl)-2-chloropyridine intermediate, a simple nucleophilic aromatic substitution (SNAr) with a diverse range of primary or secondary amines yields the final target analogues.

Parameter Condition Rationale
Solvent DMSO, NMP, DioxaneHigh-boiling polar aprotic solvents facilitate SNAr reactions.
Base K₂CO₃, DIPEAScavenges the HCl generated during the reaction.
Temperature 80 - 150 °CThermal energy is required to overcome the activation barrier for the substitution.
Catalyst (Optional) Pd or Cu catalystsMay be required for less reactive amines or aryl amines (Buchwald-Hartwig amination).
B. Modification of the Imidazoline Ring (R3, R4, R5)
  • N-Substitution (R3): The imidazoline NH can be alkylated or acylated post-synthesis, though regioselectivity can be an issue. A more controlled approach is to use an N-monosubstituted ethylenediamine in the Pinner cyclization step.

  • C4/C5-Substitution (R4, R5): To introduce substituents on the carbon backbone of the imidazoline ring, one must use a substituted ethylenediamine derivative (e.g., (R,R)-1,2-diaminocyclohexane for a fused ring system, or 1,2-diaminopropane for a methyl-substituted imidazoline).

C. Bioisosteric Replacements

For drug development professionals, considering bioisosteric replacements of the imidazoline ring can be a powerful strategy to modulate physicochemical properties and explore new intellectual property space.[2][17] The same cyanopyridine intermediate can serve as a starting point for synthesizing other five-membered heterocycles:

  • Imidazole: Reaction of the Pinner salt with an aminoketone can lead to imidazole formation.

  • 1,2,4-Triazole: Reaction with hydrazine followed by cyclization with an orthoformate can yield a triazole ring.

  • 1,3,4-Oxadiazole: Reaction of a derived hydrazide with cyanogen bromide is a common route.[18]

Characterization Data

The synthesized compounds must be rigorously characterized to confirm their structure and purity.

Technique Expected Observations for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine
¹H NMR - Pyridine Protons: Characteristic signals in the aromatic region (δ 7.0-8.5 ppm) with coupling patterns indicative of 2,5-disubstitution. - Imidazoline CH₂: A singlet or multiplet around δ 3.5-4.0 ppm, integrating to 4 protons. - Amine Protons (NH₂, NH): Broad signals that are D₂O exchangeable.
¹³C NMR - Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm). - Imidazoline C2: A characteristic signal for the amidine carbon around δ 160-170 ppm. - Imidazoline CH₂: A signal around δ 45-55 ppm.
Mass Spec (ESI+) A strong signal corresponding to the protonated molecular ion [M+H]⁺.

Conclusion

The synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine and its analogues is a well-established process rooted in classical heterocyclic chemistry. The strategic pathway, hinging on the formation of a cyanopyridine intermediate followed by a Pinner-type cyclization, provides a robust and versatile platform for medicinal chemistry exploration. By understanding the mechanistic underpinnings of each step and the key points of molecular diversification, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization, ultimately accelerating the drug discovery process.

References

  • Pinner reaction - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2rNtdICE86KoELMhNke6vuc8-mljA8hX16t-YsgnTiF2u9WPZuqX2wapLdSdQEKU26GKMy76PINvCL_Gj9jy1rn7vfTMD-snXrwUT46eJiemXVwO7TUff--k0l_dCLNFGn_x7fc8=]
  • Pinner reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwxqHF5W2rMH8AWV4PXQSUfVHr-1xJwrF-iknCYRVqnO-rbrj8ZwyzdBXA-y0zDAD20DwrP_mgCZc4pSHHhb0VqBEeEyhgFOLPRQlSO1jrqjhzrkxAGZWixbu1mNx5jZB_e8UcX3EcIw==]
  • Synthesis of 2-Chloro-5-cyanopyridine - PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx__HBChPw3Hn6aw_U5znde4g8uHy7jz5dbfcbN6-226D5D2Y7f9a2O1o3PzmANR3gIG1Pre2zq4LFKePlZCiONB4hPEU4j76Vw0aOjtPflHoy6PmHm9vmfR7FA2cnWMtOVmlIYP4XRJ81ktbQ]
  • Pinner Reaction - J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEedNg55aEe66yw65srlwxIsd_oTuqb-2qfpHpChE4Dm-JPozJGzUu9loxKlTj8WNKEpdqgNY-mTySLydPxZDEKsawgdcke2iaTASMmWze1o_hggeZwxl6eI2tDVubdgitTGwHkxCjTd2pdHm0X5mZeKYBlUdk=]
  • Pinner Reaction | NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBJN9V0_cIEm6np--LxZgMRDqkW6pmioQIqn2FlyDsGzP9--IjPczpuPwZss5nzFKl_96YzCPwl9WMu8s1DkMhYtW288ob-Nzl5baRtEVQtE3F5pP2Om77bB2Cdh6HP1yLUYp1]
  • A Lewis acid-promoted Pinner reaction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3732049/]
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10678018/]
  • Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. [URL: https://www.researchgate.net/publication/257640323_Thioacetamide_catalysed_transformation_of_nitriles_to_2-substituted_imidazolines]
  • Preparation of 2-imidazolines from nitriles | Download Table - ResearchGate. [URL: https://www.researchgate.
  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5898236/]
  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents. [URL: https://patents.google.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm060550+]
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore. [URL: https://iris.unimore.it/bitstream/11380/1162051/1/2018-Triazole-Bioisostere-Med-Chem-EurJMedChem.pdf]
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. [URL: https://www.hilarispublisher.com/open-access/drug-design-influence-of-heterocyclic-structure-as-bioisosteres-2169-0138-1000181.pdf]
  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents. [URL: https://patents.google.
  • 2-chloro-5-cyanopyridine. [URL: https://www.alfa.
  • Preparation of Cyanopyridines by Direct Cyanation. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2005-861849.pdf]
  • N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588523/]
  • SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. - ResearchGate. [URL: https://www.researchgate.net/figure/The-SAR-studies-are-summarized-in-Fig-44_fig29_262512684]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38456381/]
  • Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and their Molecular Docking Studies - ResearchGate. [URL: https://www.researchgate.net/publication/343015696_Synthesis_Characterization_Biological_Assay_of_New_5-Pyridine-2-Yl-134-Oxadiazol-2-Amine_Derivatives_and_their_Molecular_Docking_Studies]

Sources

An In-Depth Technical Guide to the Discovery of Novel Pyridine-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridine-Imidazole Scaffold in Modern Drug Discovery

The fusion of pyridine and imidazole rings creates a heterocyclic scaffold that has become a cornerstone of modern medicinal chemistry. This privileged structure is particularly renowned for its ability to act as a "hinge-binder" for various protein kinases, enzymes that play a central role in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions.[2][3] Consequently, pyridine-imidazole derivatives have been extensively explored as potent and selective kinase inhibitors.[1][4]

Notably, this scaffold is the foundation for a significant class of inhibitors targeting p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of the inflammatory response.[1][2][4] The p38 MAPK pathway, when activated by cellular stress or pro-inflammatory cytokines, triggers the production of other inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[3][][6] By inhibiting p38 MAPK, pyridine-imidazole compounds can effectively suppress this inflammatory cascade, making them highly valuable therapeutic candidates.[1][7]

This guide provides a comprehensive, technically-grounded overview of the discovery process for novel pyridine-imidazole compounds, from synthetic strategy and molecular characterization to biological evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Section 1: Synthetic Strategies for the Pyridine-Imidazole Core

The assembly of the pyridine-imidazole scaffold can be approached through various synthetic routes. The choice of strategy often depends on the desired substitution pattern, scalability, and availability of starting materials. A convergent approach, where the pyridine and imidazole rings are synthesized or functionalized separately before being joined, is common.

Constructing the Imidazole Ring

Two classical methods for imidazole synthesis are the Debus-Radziszewski synthesis and the Van Leusen reaction.

  • Debus-Radziszewski Imidazole Synthesis: This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.[8][9][10] It is a robust method used commercially for producing various imidazoles.[8][10] The primary drawback can be moderate yields and the potential for side reactions, although modern modifications using microwave assistance can improve efficiency.[11]

  • Van Leusen Imidazole Synthesis: This method offers a powerful route to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.[12][13] It proceeds via the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[12][14][15] A key advantage is that the aldimine can be generated in situ from an aldehyde and an amine, creating a versatile three-component reaction system.[12]

Assembling the Final Scaffold: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for connecting the functionalized pyridine and imidazole fragments.

  • Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for forming C-C bonds.[16][17] It typically involves the reaction of an organoboron species (like a boronic acid or ester) with an organohalide.[16] The reaction is valued for its tolerance of a wide array of functional groups and generally mild conditions.[17] For example, a bromo-pyridine derivative can be coupled with an imidazole-boronic ester to forge the final compound.

  • Buchwald-Hartwig Amination: While the Suzuki coupling forms a C-C bond, the Buchwald-Hartwig reaction is a premier method for forming C-N bonds. This is particularly useful for attaching substituents to the nitrogen atoms of the imidazole ring or the pyridine ring if an amino-pyridine starting material is used.

The choice between these coupling strategies dictates the overall synthetic plan, whether it's a convergent synthesis building complex fragments first or a late-stage functionalization approach.

G cluster_pyridine Pyridine Fragment Synthesis cluster_imidazole Imidazole Fragment Synthesis p_start Pyridine Starting Material (e.g., 2-chloropyridine) p_func Functionalization (e.g., Borylation) p_start->p_func coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) p_func->coupling i_start Aldehyde + Amine + TosMIC (Van Leusen Synthesis) i_func Functionalized Imidazole (e.g., Bromo-imidazole) i_start->i_func i_func->coupling final Novel Pyridine-Imidazole Compound coupling->final G start Synthesized Compound (>95% Purity) biochem Biochemical Assay (In Vitro p38 Kinase Assay) start->biochem cell_based Cell-Based Assay (Cellular p38 Inhibition) biochem->cell_based Potent Hits sar Data Analysis & SAR (IC50 Determination) biochem->sar viability Cytotoxicity Assay (e.g., MTT Assay) cell_based->viability cell_based->sar viability->sar lead Lead Candidate sar->lead Optimized Potency & Low Toxicity G cluster_pathway p38 MAPK Signaling Pathway stress Stress / Cytokines (e.g., LPS, TNF-α) mkk MKK3 / MKK6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates (Thr180/Tyr182) downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream Phosphorylates effector Effector Proteins (e.g., HSP27, ATF-2) downstream->effector Phosphorylates response Inflammatory Response (TNF-α, IL-6 Production) effector->response Regulates inhibitor Pyridine-Imidazole Inhibitor inhibitor->p38 Binds to ATP pocket, Inhibits Activity

Sources

Preliminary Screening of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine: A Target-Focused Approach for a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, hypothesis-driven preliminary screening cascade for the novel compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. The molecular architecture, featuring a 4,5-dihydro-1H-imidazol-2-yl (imidazoline) moiety linked to a 2-aminopyridine core, strongly suggests potential activity at adrenergic and imidazoline receptors. These receptor families are implicated in a wide range of physiological processes and represent valuable therapeutic targets for conditions including hypertension, pain, and neurodegenerative diseases.[1][2][3][4] This document provides a structured, multi-tiered approach, beginning with primary binding affinity assessment, followed by functional characterization, selectivity profiling, and in-silico analysis. The protocols herein are designed to be self-validating, providing a robust framework for making a clear "Go/No-Go" decision for advancing this candidate compound into further drug development stages.

Introduction and Rationale

The process of drug discovery often begins with the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, often related, biological targets. The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is built upon two such scaffolds: the 2-aminopyridine nucleus, a cornerstone in medicinal chemistry[5], and the imidazoline ring. The latter is the defining feature of numerous clinically significant drugs that modulate adrenergic and imidazoline receptors.[6][7]

The Structural Hypothesis

The core hypothesis for this screening campaign is that 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine will function as a ligand for α-adrenergic receptors (α-ARs) and/or imidazoline receptors (I-Rs).

  • α-Adrenergic Receptors: These G-protein coupled receptors (GPCRs) are critical in regulating cardiovascular and central nervous system functions. The imidazoline moiety is a classic pharmacophore for α2-AR agonists like clonidine and dexmedetomidine.[4][7] Activity at the α2A-AR subtype, in particular, is linked to sedative and analgesic effects.[4][8]

  • Imidazoline Receptors: This is a distinct class of receptors where ligands like clonidine also show affinity.[2] They are categorized into three main subtypes: I1, I2, and I3. The I1 receptor is involved in centrally-mediated blood pressure reduction, while I2 receptors are being explored as potential targets for neuroprotection and pain management.[1][2][3][9]

Given this strong structural precedent, a focused, target-family-based screening approach is more efficient and informative than a broad, untargeted phenotypic screen.

Physicochemical Profile of the Test Compound

A preliminary assessment of the compound's basic properties is essential for designing robust assays and interpreting results.

PropertyValueSource
IUPAC Name 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amineChemicalBook[10]
CAS Number 914203-53-5ChemicalBook[10]
Molecular Formula C8H10N4Derived
Molecular Weight 162.19 g/mol Derived
Predicted LogP ~0.5 - 1.5Cheminformatics Estimate
Solubility To be determined empirically in DMSO and aqueous buffersN/A
Stability To be determined empirically (freeze-thaw, in-buffer)N/A

The Screening Cascade: A Multi-Tiered Strategy

The screening strategy is designed as a logical funnel, starting with broad affinity assessment and progressively moving towards more specific functional and mechanistic characterization. This approach maximizes resource efficiency by eliminating non-viable candidates early in the process.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity & Selectivity cluster_2 Tier 3: Mechanistic Insight cluster_3 Decision Point T1 Primary Radioligand Binding Assays (α1, α2A, α2B, α2C, I1, I2) T2_Func Functional Assays on Primary Hits (e.g., cAMP Inhibition for α2-AR) T1->T2_Func Compound shows Ki < 1µM Decision Go / No-Go Decision (Advance to Lead Optimization) T1->Decision No significant binding T2_Select Counter-Screening (e.g., α1-AR Calcium Flux) T2_Func->T2_Select Potency (EC50/IC50) confirmed T2_Func->Decision Poor Potency or Efficacy T3 In Silico Molecular Docking (Binding Pose Analysis) T2_Select->T3 Favorable Selectivity Index T2_Select->Decision Poor Selectivity T3->Decision

Caption: A multi-tiered screening workflow for compound evaluation.

Tier 1: Primary Binding Affinity Assessment

Objective: To quantitatively determine if 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine binds to the primary target receptors. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the affinity (Ki) of a compound for a receptor.

Protocol: Competitive Radioligand Binding Assays

This protocol describes a generalized method adaptable for each receptor target using membrane preparations from cell lines overexpressing the specific human receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably transfected with the human receptor of interest (e.g., α2A-AR, I1-R).

    • Harvest cells, lyse via hypotonic shock, and homogenize.

    • Centrifuge to pellet the membranes. Wash the pellet with an appropriate assay buffer (e.g., Tris-HCl) and resuspend.

    • Determine protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

  • Assay Setup (96-well format):

    • To each well, add:

      • 25 µL Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • 25 µL of the specific radioligand at a concentration near its Kd (see table below).

      • 25 µL of a serial dilution of the test compound (5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine) or vehicle (for total binding).

      • For non-specific binding (NSB) wells, add 25 µL of a high concentration of a known, non-radioactive competitor.

    • Initiate the reaction by adding 25 µL of the prepared cell membrane homogenate.

  • Incubation & Termination:

    • Incubate plates at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

    • Wash each filter rapidly 3-4 times with ice-cold wash buffer.

  • Detection & Analysis:

    • Allow filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target and Reagent Selection:

Target ReceptorRecommended RadioligandNon-Specific Binding AgentRationale
α2-Adrenergic (non-selective) [3H]-Clonidine10 µM PhentolamineClassic ligand for identifying general α2/imidazoline site binders.[6]
α2A-Adrenergic [3H]-Rauwolscine10 µM YohimbineCharacterizes affinity for the primary CNS α2 subtype.[3]
α1-Adrenergic (counter-screen) [3H]-Prazosin10 µM PhentolamineEssential for determining selectivity away from the α1 subtype.[11]
I1-Imidazoline [3H]-Moxonidine10 µM EfaroxanMoxonidine is a selective I1 ligand used to define this site.[3]
I2-Imidazoline [3H]-Idazoxan10 µM BU224Idazoxan binds I2 sites; BU224 is a highly selective I2 ligand for defining NSB.[6][9]

Data Presentation:

Compoundα2A-AR Ki (nM)α1-AR Ki (nM)I1-R Ki (nM)I2-R Ki (nM)
Hypothetical Data85>10,0004501,200
Control: Clonidine101,50030500

Tier 2: Functional Characterization & Selectivity

Objective: To determine the functional consequence of binding (agonist, antagonist) and to build a quantitative selectivity profile. A compound with high affinity is of little therapeutic value without the desired functional effect and a clean off-target profile.

Protocol: α2-Adrenergic Receptor Functional Assay (cAMP Inhibition)

Causality: α2-adrenergic receptors are canonically coupled to the Gi/o family of G-proteins.[8] Agonist binding inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels. This assay directly quantifies this primary signaling event.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing the human α2A-AR.

    • Plate cells in a 96-well or 384-well plate and grow to ~90% confluency.

  • Assay Procedure:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.

    • Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a known agonist (e.g., dexmedetomidine) plus serial dilutions of the test compound (for antagonist mode).

    • Simultaneously, add forskolin (e.g., 10 µM) to all wells (except negative control) to stimulate adenylyl cyclase and generate a robust cAMP signal.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE®, or an ELISA-based assay.

  • Data Analysis:

    • For agonist activity, plot the cAMP signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

    • For antagonist activity, determine the IC50 and calculate the Kb using the Gaddum or Schild equation.

Protocol: α1-Adrenergic Receptor Counter-Screen (Calcium Flux)

Causality: In contrast to α2-ARs, α1-ARs couple to Gq/11 proteins. Agonist binding activates phospholipase C, leading to the generation of inositol trisphosphate (IP3), which mobilizes intracellular calcium (Ca2+). This provides a clear, orthogonal functional readout to establish selectivity.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO-K1) stably expressing the human α1A-AR.

    • Plate cells in a black-walled, clear-bottom 96-well plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of liquid addition and kinetic reading.

    • Measure the baseline fluorescence.

    • Add serial dilutions of the test compound and immediately begin recording fluorescence intensity over time (typically 1-2 minutes).

    • A known α1 agonist (e.g., phenylephrine) serves as a positive control.

  • Data Analysis:

    • Calculate the change in fluorescence (peak minus baseline).

    • Plot the response against compound concentration to determine an EC50, confirming any off-target agonist activity.

Data Presentation & Selectivity Index:

Compoundα2A-AR EC50 (nM)α1A-AR EC50 (nM)Functional Selectivity Index (α1/α2)
Hypothetical Data120>10,000>83x
Control: Clonidine15~2,500~167x

Tier 3: In Silico Mechanistic Analysis

Objective: To build a structural model that explains the observed binding data and can guide future structure-activity relationship (SAR) studies.

Protocol: Molecular Docking into α2A-Adrenergic Receptor

Causality: By modeling the interaction between the ligand and the receptor's binding pocket, we can identify key amino acid residues and interaction types (e.g., hydrogen bonds, ionic interactions) that are likely responsible for the compound's affinity and selectivity.

Methodology:

  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of the human α2A-AR from the Protein Data Bank (PDB).

    • Prepare the structure using molecular modeling software (e.g., Schrödinger Maestro, MOE): add hydrogens, assign bond orders, remove water molecules, and perform energy minimization.

    • Define the binding site based on the co-crystallized ligand or known key residues.

  • Ligand Preparation:

    • Generate a 3D conformation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

    • Assign appropriate protonation states at physiological pH (pH 7.4). The imidazoline ring and amino group are likely to be protonated.

    • Perform energy minimization.

  • Docking & Scoring:

    • Use a validated docking program (e.g., Glide, AutoDock) to place the ligand into the defined binding site.

    • Generate multiple binding poses and rank them using a scoring function that estimates the binding free energy.

  • Pose Analysis:

    • Visually inspect the top-scoring poses. The most plausible pose should show chemically sensible interactions with key residues known to be important for α2-AR agonism (e.g., Asp113, Ser200, Ser204).

G cluster_0 α2A-AR Binding Pocket Asp113 Asp113 Ser200 Ser200 Ser204 Ser204 Phe390 Phe390 Ligand Compound (Protonated Imidazoline) Ligand->Asp113 Ionic Bond (Critical for affinity) Ligand->Ser200 H-Bond (Pyridine N) Ligand->Ser204 H-Bond (Amino Group) Ligand->Phe390 π-π Stacking (Pyridine Ring)

Caption: Predicted interactions of the compound in the α2A-AR binding site.

Summary and Go/No-Go Decision Framework

This preliminary screening cascade provides the essential data to make an informed decision. The compound's fate will be determined by its performance against a pre-defined set of criteria.

Final Data Summary Table:

ParameterResultTarget CriteriaAssessment
α2A-AR Binding Affinity (Ki) e.g., 85 nM< 100 nMGO
α2A-AR Functional Potency (EC50) e.g., 120 nM< 250 nMGO
α2A-AR Functional Efficacy (Emax) e.g., 95%> 80% (vs. control)GO
Binding Selectivity (Ki α1/α2A) > 117x> 100xGO
Functional Selectivity (EC50 α1/α2A) > 83x> 50xGO
I1/I2 Receptor Affinity Moderate/WeakInformationalMonitor

Decision: Based on the hypothetical data, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine meets the criteria for a potent and selective α2A-AR agonist. The recommendation would be GO —to advance the compound or scaffold into a lead optimization program to further improve potency, selectivity, and ADME properties.

References

  • Title: α-Adrenoceptor Assays Source: PubMed URL: [Link]

  • Title: New imidazoline I2-receptor ligands to face neurodegenerative diseases Source: Universitat de Barcelona URL: [Link]

  • Title: Imidazoline I2 receptors: an update Source: PubMed Central (PMC) URL: [Link]

  • Title: Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands Source: ResearchGate URL: [Link]

  • Title: Imidazoline receptor Source: Wikipedia URL: [Link]

  • Title: The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease Source: Journal of Hypertension URL: [Link]

  • Title: 5-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Source: PubChem URL: [Link]

  • Title: The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening Source: MDPI URL: [Link]

  • Title: Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis Source: PubMed Central (PMC) URL: [Link]

  • Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications Source: PubMed Central (PMC) URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a heterocyclic small molecule featuring a pyridin-amine structure linked to an imidazoline ring. This structural motif is characteristic of ligands targeting imidazoline receptors (I-receptors), a class of proteins distinct from adrenergic receptors, though often modulated by the same compounds.[1][2] The three primary subtypes—I₁, I₂, and I₃—are implicated in diverse physiological processes, including central blood pressure regulation (I₁), psychiatric conditions (I₂), and insulin secretion (I₃).[1] Consequently, characterizing novel imidazoline ligands like 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is of significant interest in drug discovery for cardiovascular, metabolic, and neurological diseases.

This guide provides a comprehensive framework for the investigation of this compound in cell-based assays. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that the resulting data is both robust and contextually meaningful for researchers in academic and industrial settings.

Section 1: Compound Profile & Mechanism of Action

Chemical Identity
  • Systematic Name: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • Molecular Formula: C₈H₁₀N₄

  • Core Scaffolds: Pyridine, 2-Aminopyridine, 4,5-Dihydro-1H-imidazole (Imidazoline)

Postulated Mechanism of Action: Targeting Imidazoline Receptors

The compound's structure strongly suggests activity at imidazoline receptors. Unlike classical α₂-adrenergic receptors that signal through Gαi to inhibit adenylyl cyclase, the I₁ imidazoline receptor utilizes a distinct signaling cascade. It is not coupled to conventional G-protein pathways involving cAMP modulation or rapid calcium fluxes.[3] Instead, evidence points to a pathway involving phospholipid metabolism.[3][4]

Activation of the I₁ receptor is believed to stimulate the hydrolysis of choline-containing phospholipids, leading to the production of key second messengers like diacylglyceride (DAG) and the subsequent release of arachidonic acid and its eicosanoid metabolites.[3][4] This pathway shares similarities with neurocytokine receptors, suggesting a unique mechanism for an imidazoline ligand.[3]

I1_Signaling_Pathway Figure 1: Postulated I₁ Imidazoline Receptor Signaling Pathway cluster_membrane Plasma Membrane Receptor I₁ Imidazoline Receptor (NISCH) PLC Phospholipase C (Choline-Specific) Receptor->PLC Activates Ligand 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Ligand->Receptor Binds & Activates PC Phosphatidylcholine PLC->PC DAG Diacylglyceride (DAG) PC->DAG Hydrolysis PLA2 Phospholipase A₂ DAG->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids Metabolized to Response Cellular Responses (e.g., ↓ Sympathetic Tone) Eicosanoids->Response

Figure 1: Postulated I₁ Imidazoline Receptor Signaling Pathway

Section 2: Pre-Experimental Procedures

Safety & Handling
  • Hazard Profile: As a pyridine and amine-containing compound, assume it may be toxic if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6] Avoid contact with skin and eyes.[8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[5][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[9]

Preparation of Stock Solutions

The accuracy of any cell-based assay is contingent upon the precise preparation of the test compound.

  • Solvent Selection: Begin by testing solubility in common, cell-culture compatible solvents. Start with Dimethyl Sulfoxide (DMSO). If solubility is poor, other organic solvents like ethanol may be tested, but their final concentration in the assay medium must be kept low (<0.1% v/v) to avoid solvent-induced artifacts.

  • Stock Concentration: Prepare a high-concentration primary stock solution, typically 10-50 mM in 100% DMSO. This minimizes the volume of solvent added to the final assay.

  • Procedure:

    • Accurately weigh the compound using an analytical balance.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming in a water bath (<37°C) may be required.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

The choice of cell line is critical for isolating the activity of interest.

  • For I₁ Receptor Studies: PC12 pheochromocytoma cells are an excellent model system.[4] Crucially, these cells express I₁-imidazoline receptors but lack α₂-adrenergic receptors, thereby eliminating the confounding variable of α₂-adrenergic activity common to many imidazoline ligands.[4]

  • Culture Conditions (PC12): Culture cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • For General Cytotoxicity/Screening: Use common, robust cell lines like HEK293 (human embryonic kidney) or HeLa (human cervical cancer) to establish a baseline toxicity profile.

Section 3: Experimental Protocols

The following protocols provide a tiered approach: first, determine the compound's general toxicity; second, establish its binding affinity to the target; and third, measure its functional effect on downstream signaling.

Experimental_Workflow A 1. Prepare Compound Stock Solution C Protocol 3.1: Cytotoxicity Assay (MTT) A->C B 2. Cell Culture (e.g., PC12) B->C E Protocol 3.2: Radioligand Binding Assay B->E G Protocol 3.3: Functional Assay (AA Release) B->G D Determine CC₅₀ (Safe Concentration Range) C->D D->E Inform dose selection D->G Inform dose selection F Determine Ki (Binding Affinity) E->F H Determine EC₅₀ (Potency) G->H

Figure 2: Tiered Experimental Workflow for Compound Characterization
Protocol 3.1: General Cytotoxicity Assay (MTT Method)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of cell viability.

Methodology:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in culture medium (e.g., from 100 µM to 1 nM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3.2: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of the test compound for the I₁ receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Clonidine) for binding to the receptor in cell membrane preparations.

Methodology:

  • Membrane Preparation: Grow PC12 cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • Cell membrane preparation.

    • A fixed concentration of radioligand (e.g., [³H]-Clonidine, at its K_d concentration).

    • Serial dilutions of the test compound.

    • For non-specific binding (NSB): A high concentration of a known non-radioactive ligand (e.g., 10 µM Moxonidine).

    • For total binding: Radioligand and membranes only.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the binding affinity constant (K_i) using the Cheng-Prusoff equation.

Protocol 3.3: Functional Assay - Arachidonic Acid (AA) Release

Principle: Based on the I₁ signaling pathway, this assay measures the functional consequence of receptor activation by quantifying the release of radiolabeled arachidonic acid from the cell membrane.[4]

Methodology:

  • Cell Labeling: Seed PC12 cells in a 24-well plate. Once they reach ~80% confluency, incubate them overnight in a medium containing [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL).

  • Washing: The next day, wash the cells thoroughly (3-4 times) with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-AA. The BSA acts as a carrier for the released AA.

  • Stimulation: Add 500 µL of the BSA-containing medium with serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Quantification: Add the collected supernatant to a scintillation vial with a scintillation cocktail and measure the radioactivity (CPM) to quantify the amount of released [³H]-AA.

  • Analysis: Plot the CPM values against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the E_max (maximum effect).

Section 4: Data Presentation & Interpretation

Quantitative data from these assays should be summarized for clear comparison and interpretation.

ParameterAssayDescriptionExample Value
CC₅₀ MTT Cytotoxicity AssayConcentration causing 50% reduction in cell viability.> 50 µM
IC₅₀ Radioligand BindingConcentration displacing 50% of the radioligand.150 nM
K_i Radioligand BindingInhibitory constant; a measure of binding affinity.85 nM
EC₅₀ AA Release AssayConcentration causing 50% of the maximal functional response.250 nM
E_max AA Release AssayMaximum observed functional response relative to control.180% of baseline

Interpretation:

  • A high CC₅₀ value indicates low cytotoxicity, which is a desirable trait.

  • A low K_i value signifies high binding affinity for the receptor.

  • An EC₅₀ value close to the K_i value suggests that the compound is an efficient agonist.

  • The therapeutic window can be estimated by the ratio of CC₅₀ to EC₅₀. A larger ratio is favorable.

Section 5: References

  • Wikipedia. Imidazoline receptor. [Link]

  • Bousquet, P., et al. (1999). Imidazoline receptors and their endogenous ligands. PubMed. [Link]

  • Bachelerie, F., et al. (2020). Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands. National Institutes of Health (NIH). [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. PubMed, National Institutes of Health (NIH). [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Alkali Metals Limited. (Date N/A). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. [Link]

Sources

Application Notes and Protocols for the use of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a synthetic small molecule featuring a 2-aminopyridine scaffold linked to a dihydroimidazoline ring. This structural combination is of significant interest to the drug discovery community. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous kinase inhibitors, where it often acts as a hinge-binder, interacting with the ATP-binding site of the enzyme.[1][2] The dihydroimidazoline core, a cyclic guanidine analogue, can participate in various hydrogen bonding and electrostatic interactions, potentially enhancing binding affinity and influencing selectivity towards specific enzyme targets.[3]

This document provides a comprehensive guide for researchers utilizing 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in enzyme inhibition assays. It offers detailed protocols for initial screening, potency determination (IC50), and mechanism of action studies, with a primary focus on protein kinases and proteases, which represent high-probability target classes for this compound.

Compound Handling and Storage

Proper handling and storage of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine are crucial for maintaining its integrity and ensuring reproducible experimental results.

  • Compound Preparation: For initial use, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: The DMSO stock solution should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use experiments.

  • Solubility: While the compound is generally soluble in DMSO, its aqueous solubility may be limited.[4] For aqueous assay buffers, ensure the final DMSO concentration is kept low (typically ≤1%) to prevent compound precipitation and minimize effects on enzyme activity.

  • Safety Precautions: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.[5] Work in a well-ventilated area or a chemical fume hood.[6]

Potential Enzyme Targets and Rationale

Based on the structural motifs present in 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, the following enzyme families are proposed as primary targets for initial screening:

  • Protein Kinases: The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design, known to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2][7] Screening against a panel of kinases, particularly those implicated in oncology and inflammatory diseases (e.g., EGFR, CDKs, Aurora kinases), is highly recommended.[2][7]

  • Proteases: The guanidine-like dihydroimidazoline moiety can interact with the active sites of various proteases, particularly those with negatively charged residues, such as aspartyl proteases.[8]

  • Other Potential Targets: The core structures are also found in inhibitors of other enzyme classes, including dihydrofolate reductase and enzymes involved in protozoan metabolic pathways.[9][10]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific enzyme and assay technology being used.

Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing kinase inhibition by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.

Materials:

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in DMSO C Add diluted compound and kinase to plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer E Initiate reaction by adding ATP/substrate mix B->E D Pre-incubate to allow inhibitor binding C->D D->E F Incubate at optimal temperature E->F G Add ATP detection reagent to stop reaction and generate luminescent signal F->G H Incubate at room temperature G->H I Measure luminescence H->I J Plot data and calculate IC50 I->J

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Add 10 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate and ATP mixture. The final concentrations of kinase, substrate, and ATP should be optimized for each specific enzyme, ideally with the ATP concentration at or near its Km value.

    • Incubate the plate for 1-2 hours at the optimal temperature for the kinase (e.g., 30°C).

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme or potent inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.

Protocol 2: General Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a method to assess protease inhibition by measuring the cleavage of a fluorogenic substrate. An increase in fluorescence indicates substrate cleavage and protease activity.

Materials:

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • Protease of interest

  • Fluorogenic protease substrate

  • Protease assay buffer (enzyme-specific)

  • Black, opaque 96- or 384-well plates

  • Fluorescence plate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in DMSO C Add diluted compound and protease to plate A->C B Prepare protease and fluorogenic substrate solutions in assay buffer E Initiate reaction by adding substrate B->E D Pre-incubate to allow inhibitor binding C->D D->E F Incubate at optimal temperature E->F G Measure fluorescence at appropriate intervals F->G H Determine reaction rates G->H I Plot data and calculate IC50 H->I

Caption: Workflow for a typical fluorogenic protease inhibition assay.

Detailed Steps:

  • Compound Preparation: As described in Protocol 1.

  • Assay Plate Setup: To the wells of a black microplate, add the serially diluted compound or DMSO control.

  • Protease Reaction:

    • Add the protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate solution.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Protocol 3: Determination of Mechanism of Inhibition (Kinetic Studies)

Once the inhibitory activity of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is confirmed, kinetic studies can elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This is typically done by measuring the effect of the inhibitor on the Michaelis-Menten parameters, Km and Vmax.

Methodology:

  • Experimental Setup: Perform the enzyme assay (kinase or protease) using a range of substrate concentrations, from well below to well above the substrate's Km value.

  • Inhibitor Concentrations: For each substrate concentration, run the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (typically around its IC50 value).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Visualize the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[7][11] The pattern of changes in the intercepts and slopes of the lines at different inhibitor concentrations will indicate the mechanism of inhibition.[6][7]

Interpreting Lineweaver-Burk Plots:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.

Data Presentation and Interpretation

All quantitative data should be presented clearly, typically in tabular format, including mean values and standard deviations from at least three independent experiments. Dose-response curves should be shown with the calculated IC50 value and its confidence interval.

Example Data Table:

CompoundTarget EnzymeIC50 (µM)
5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amineKinase A[Insert Value]
5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amineProtease B[Insert Value]
Reference InhibitorKinase A[Insert Value]
Reference InhibitorProtease B[Insert Value]

Conclusion

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this document provide a robust framework for its initial characterization against key enzyme classes, such as kinases and proteases. Careful optimization of assay conditions and thorough kinetic analysis will be essential to fully elucidate its inhibitory potential and mechanism of action, paving the way for its further development as a therapeutic agent.

References

  • Adriaenssens, E., et al. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. Available at: [Link]

  • Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578.
  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (n.d.). PMC. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]

  • Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. (2013). Journal of Medicinal Chemistry.
  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Available at: [Link]

  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. (n.d.). PMC. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022).
  • Screening for inhibitors of main protease in SARS-CoV-2: in silico and in vitro approach avoiding secondary amides. (n.d.). ChemRxiv. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). International Journal of Bioorganic Chemistry. Available at: [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (n.d.). PMC. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed.
  • 4,5-Dihydro-1H-imidazol-2-amine. (n.d.). PubChem. Available at: [Link]

  • 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). PMC. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.

Sources

Application Note: A Guide to Investigating 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine as a Potential TNIK Inhibitor for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a small molecule with a scaffold suggestive of kinase inhibitory activity. We focus on its potential as an inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a critical regulator in oncology and fibrotic diseases. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to validate the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for Targeting TNIK

TRAF2- and NCK-interacting kinase (TNIK) has emerged as a high-value therapeutic target in multiple pathologies.[1] As a serine/threonine kinase, TNIK is a pivotal downstream effector in the Wnt signaling pathway, which is frequently dysregulated in various cancers.[2] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, phosphorylating key residues to activate the transcription of Wnt target genes that drive cell proliferation and survival.[3] Consequently, aberrant TNIK activity is strongly associated with the progression of colorectal, lung, ovarian, and other cancers.[4][5]

The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine features a heterocyclic scaffold common in kinase inhibitors. This structural alert provides a strong rationale for investigating it as a potential TNIK inhibitor. This guide presents a systematic workflow to test this hypothesis, from initial biochemical validation to cell-based functional assays.

Section 1: The TNIK Signaling Axis

Understanding the mechanism of TNIK is fundamental to designing robust validation assays. TNIK's primary role in pathology is linked to its function as a coactivator of the Wnt/β-catenin pathway. In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt ligand binding, β-catenin accumulates, translocates to the nucleus, and displaces the corepressor Groucho from TCF4. TNIK is then recruited to the TCF4/β-catenin complex, where its kinase activity is essential for the transcription of oncogenic target genes like MYC and CCND1.[3] Therefore, inhibiting TNIK's catalytic activity is a direct strategy to suppress aberrant Wnt signaling.[2]

TNIK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dest_Complex Destruction Complex (APC, Axin, GSK3β) Fzd->Dest_Complex Inhibits LRP LRP5/6 Beta_Catenin β-Catenin Dest_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates TCF4 TCF4 Beta_Catenin_Nuc->TCF4 Binds Active_Complex Active Transcription Complex TNIK TNIK TCF4->TNIK Recruits TNIK->Active_Complex Phosphorylates & Activates Target_Genes Target Genes (c-Myc, Cyclin D1) Active_Complex->Target_Genes Promotes Transcription

Caption: Simplified TNIK-Wnt Signaling Pathway.

Section 2: Preclinical Assessment Workflow

A tiered approach is essential for efficiently evaluating a novel compound. The workflow should progress from specific, on-target biochemical validation to broader, systems-level biological effects in cellular and in vivo models.

Preclinical_Workflow Start Compound Synthesis & Purification of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Biochem_Assay Step 1: In Vitro Biochemical Kinase Assay Start->Biochem_Assay IC50 Determine IC50 for TNIK Inhibition Biochem_Assay->IC50 Validate Target Engagement Cell_Assays Step 2: Cell-Based Assays IC50->Cell_Assays Confirm Cellular Potency Viability A) Cell Viability in TNIK-High Cancer Lines Cell_Assays->Viability Wnt_Reporter B) Wnt/TCF Reporter Assay Cell_Assays->Wnt_Reporter Fibrosis_Assay C) Anti-Fibrotic Activity in Fibroblasts Cell_Assays->Fibrosis_Assay InVivo Step 3: In Vivo Efficacy Models (e.g., Bleomycin-Induced Lung Fibrosis) Viability->InVivo Demonstrate Functional Effect Wnt_Reporter->InVivo Demonstrate Functional Effect Fibrosis_Assay->InVivo Demonstrate Functional Effect PKPD Pharmacokinetics (PK) & Safety Evaluation InVivo->PKPD Assess Drug-like Properties End Candidate Nomination PKPD->End

Caption: Tiered workflow for preclinical evaluation.

Section 3: Protocol - In Vitro Biochemical Assay for TNIK Inhibition

Objective: To determine the direct inhibitory activity of the test compound on purified recombinant TNIK enzyme and calculate its half-maximal inhibitory concentration (IC50).

Rationale: This is the foundational experiment to confirm direct target engagement. An ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.

Materials:

  • Recombinant human TNIK (active)

  • Myelin Basic Protein (MBP) as a generic substrate[10][11]

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATP solution (10 mM stock)

  • Test Compound: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930 or similar)[12]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor and plate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound.

    • Causality: Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in kinase assay buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction)[11][12]. This creates a dose-response curve. Include "No Inhibitor" (DMSO vehicle) and "No Enzyme" (blank) controls.

  • Reaction Master Mix Preparation: Prepare a master mix containing kinase buffer, substrate (MBP), and ATP. The final ATP concentration should be at or near its Km for TNIK to accurately assess competitive inhibition.

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution (or DMSO control) to the appropriate wells of the 96-well plate.

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[11]

  • Enzyme Preparation: Thaw recombinant TNIK on ice and dilute it to the working concentration (e.g., 1-2 ng/µL) in 1x Kinase Assay Buffer.[11] The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.

  • Initiate Kinase Reaction: Add 10 µL of the diluted TNIK enzyme to all wells except the "Blank" controls. The final reaction volume is typically 25 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[11]

  • Stop Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Normalize the data by setting the "No Inhibitor" control as 100% activity and the "Blank" as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetAssay TypeSubstrateATP Conc. (µM)IC50 (nM)
Test CompoundTNIKADP-GloMBP10Hypothetical Value
Staurosporine (Control)TNIKADP-GloMBP10~20-50
INS018_055 (Ref.)TNIKZ'-LYTE--7.8[13]

Section 4: Protocol - Cell-Based Functional Assays

Objective: To assess the compound's ability to engage TNIK in a cellular context, inhibit its downstream signaling, and produce a desired anti-proliferative or anti-fibrotic effect.

Part A: Cell Viability in TNIK-High Cancer Lines

Rationale: Many lung squamous cell carcinoma (LSCC) and colorectal cancer cell lines overexpress TNIK and are dependent on its activity for survival.[3][14] Assessing the compound's effect on the viability of these cells provides evidence of on-target activity.

Protocol:

  • Cell Culture: Culture TNIK-high LSCC cells (e.g., LK2, H520) and TNIK-low control cells (e.g., HBEC-3KT) in appropriate media.[14]

  • Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 2,000-5,000 cells/well).

  • Treatment: After 24 hours, treat cells with a serial dilution of the test compound (e.g., 0.01 to 50 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® 2.0, which quantifies ATP as an indicator of metabolically active cells.[14]

  • Analysis: Normalize data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values. A significantly lower GI50 in TNIK-high cells compared to TNIK-low cells suggests on-target activity.

Part B: Wnt/TCF Reporter Assay

Rationale: This assay directly measures the functional consequence of TNIK inhibition on its primary signaling pathway.[3] Cells are engineered with a luciferase reporter gene under the control of a TCF/LEF promoter. Inhibition of TNIK will reduce TCF4/β-catenin activity, leading to a decrease in luciferase expression and signal.

Protocol:

  • Cell Line: Use a cell line stably transfected with a TCF/LEF luciferase reporter construct (e.g., HEK293).

  • Treatment: Seed cells and treat with the test compound for 24-48 hours. Include a positive control Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) to ensure the pathway is active.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Analysis: A dose-dependent decrease in luciferase activity in the presence of the compound indicates successful inhibition of the Wnt signaling pathway downstream of TNIK.

Part C: Anti-Fibrotic Activity in Fibroblasts

Rationale: To test the therapeutic hypothesis for fibrosis, it is crucial to assess the compound's ability to inhibit myofibroblast activation, a key event in tissue scarring.[15] This is typically induced by TGF-β1, which upregulates fibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1).[13]

Protocol:

  • Cell Culture: Culture human lung fibroblasts (e.g., MRC-5) or primary fibroblasts from IPF patients.[13]

  • Treatment: Pre-treat cells with the test compound for 1-2 hours.

  • Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to induce myofibroblast differentiation. Continue incubation for 24-48 hours.

  • Endpoint Analysis:

    • Western Blot: Lyse cells and perform Western blotting to measure the protein levels of α-SMA and COL1A1. A reduction in these markers indicates an anti-fibrotic effect.

    • qPCR: Extract RNA and perform quantitative PCR to measure the mRNA expression of ACTA2 (α-SMA) and COL1A1.

  • Analysis: Quantify the reduction in fibrotic marker expression relative to TGF-β1-stimulated, vehicle-treated cells.

Section 5: In Vivo Efficacy Models

Objective: To evaluate the therapeutic efficacy, safety, and pharmacokinetics of the compound in a relevant animal model of disease.

Rationale: An in vivo model is essential to understand how the compound behaves in a complex biological system. The bleomycin-induced lung fibrosis model in mice is a gold-standard for IPF research, as it recapitulates key features of the human disease, including inflammation followed by progressive fibrosis.[7][16]

Methodology Outline:

  • Model Induction: Administer a single intratracheal dose of bleomycin to mice to induce lung injury and fibrosis.

  • Compound Administration: Begin treatment with the test compound (e.g., daily oral gavage) either prophylactically (starting at the time of injury) or therapeutically (starting 7-10 days after injury, when fibrosis is established).[6]

  • Pharmacokinetic (PK) Studies: In a satellite group of animals, determine key PK parameters like half-life, Cmax, and bioavailability after oral and intravenous administration.[13] This is critical for selecting an appropriate dose and schedule.

  • Endpoint Assessment (at day 21 or 28):

    • Histology: Harvest lungs and assess the extent of fibrosis using Masson's trichrome staining and the Ashcroft scoring system.

    • Biochemical Markers: Measure hydroxyproline content in lung homogenates as a quantitative measure of collagen deposition.

    • Gene Expression: Analyze the expression of fibrotic genes in lung tissue via qPCR.

  • Safety and Tolerability: Monitor animal weight, behavior, and perform basic toxicology on major organs to establish a preliminary safety profile.[6]

References

  • Medvolt.ai. (2024). TNIK: Redefining the Battle Against Cancer and Age-Related Diseases.
  • Novartis OAK. (2024). TNIK's emerging role in cancer, metabolism, and age-related diseases.
  • Insilico Medicine. (2024). What are TNIK inhibitors and how do they work?
  • Insilico Medicine. (2024). New paper reveals the broad potential of TNIK as a therapeutic target for some aging-related diseases.
  • ResearchGate. (2024). The function of TNIK in neurological and psychotic disorders. Available at: [Link]

  • BPS Bioscience. TNIK Kinase Assay Kit. Available at: [Link]

  • Ren, F., et al. (2025). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology, 43(1), 63-75. Available at: [Link]

  • SMC Laboratories Inc. (2024). Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ TNIK Kinase Assay Kit. Available at: [Link]

  • Ren, F., et al. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. PubMed. Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ TNIK Kinase Assay Kit. Available at: [Link]

  • National Institutes of Health. In vitro NLK Kinase Assay. Available at: [Link]

  • AACR Journals. (2024). TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy. Molecular Cancer Therapeutics. Available at: [Link]

  • ResearchGate. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Available at: [Link]

  • AACR Journals. (2013). Abstract B265: Targeting Wnt signaling: Discovery and characterization of novel thiazole-based Traf2- and NCK-interacting kinase (TNIK) inhibitors. Available at: [Link]

  • Insilico Medicine. TNIK - A novel target for fibrosis. Available at: [Link]

  • BioWorld. (2022). Insilico Medicine divulges TNIK/MAP4K4 inhibitors. Available at: [Link]

  • BioWorld. (2024). Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. Available at: [Link]

Sources

Application Notes and Protocols for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Scaffold

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of unique chemical scaffolds that can selectively target cancer cell vulnerabilities. The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine emerges as a molecule of significant interest, strategically combining two pharmacologically active moieties: a 2-aminopyridine core and a 2-substituted-4,5-dihydro-1H-imidazole (imidazoline) ring. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation as a potential anti-cancer agent.

The 2-aminopyridine framework is a well-established "privileged" scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1] Derivatives of 2-aminopyridine have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Anaplastic Lymphoma Kinase (ALK).[2][3][4][5] These kinases are crucial regulators of cell cycle progression, signal transduction, and gene transcription, making them prime targets for therapeutic intervention. Furthermore, 2-aminopyridine analogs have been shown to modulate the WNT/β-catenin signaling pathway and target metabolic dependencies in metastatic cancers, highlighting the diverse mechanisms through which this scaffold can exert its anti-neoplastic effects.[6][7][8]

The imidazoline ring, while known for a broader range of biological activities, has also been incorporated into compounds with demonstrated anticancer properties.[9][10] The inclusion of this heterocyclic system can influence the physicochemical properties of the parent molecule, such as solubility and cell permeability, and may contribute to novel binding interactions with target proteins.

This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. We will provide a plausible synthesis protocol, hypothesize its mechanism of action based on the rich pharmacology of its components, and offer detailed, field-proven protocols for its evaluation in both in vitro and in vivo cancer models.

Chemical Synthesis

The synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine can be achieved through a straightforward and efficient method involving the reaction of a nitrile with a diamine. A convenient and frequently employed method utilizes the conversion of a nitrile to an imidazoline using ethylenediamine and a Lewis acid catalyst, such as trimethylaluminum.[11]

Protocol: Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

This protocol is adapted from established methods for the synthesis of 2-substituted imidazolines from nitriles.

Materials:

  • 6-aminonicotinonitrile

  • Ethylenediamine

  • Trimethylaluminum (2.0 M solution in toluene)

  • Anhydrous Toluene

  • Dry glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Under an inert atmosphere, dissolve 6-aminonicotinonitrile (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylenediamine (1.1 eq) to the solution with stirring.

  • To this mixture, add trimethylaluminum solution (2.0 M in toluene, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting mixture to remove the aluminum salts and wash the solid with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Mechanism of Action and Target Pathways

Based on the extensive literature on 2-aminopyridine derivatives, we hypothesize that 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine primarily functions as a kinase inhibitor . The 2-aminopyridine moiety can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors.

Primary Hypothesized Targets:

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK9, which is involved in transcriptional regulation, and CDK8, a component of the mediator complex.[2][3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

  • JAK/STAT Pathway: JAK2 is a critical tyrosine kinase in this pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers.[4]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that is a key oncogenic driver in certain types of non-small cell lung cancer and other malignancies.[5]

The following diagram illustrates the potential signaling pathways that could be targeted by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase (e.g., ALK) Receptor Tyrosine Kinase (e.g., ALK) JAK2 JAK2 Receptor Tyrosine Kinase (e.g., ALK)->JAK2 STAT STAT JAK2->STAT P-STAT (Dimer) P-STAT (Dimer) STAT->P-STAT (Dimer) Gene Transcription Gene Transcription P-STAT (Dimer)->Gene Transcription CDK9/Cyclin T CDK9/Cyclin T RNA Pol II RNA Pol II CDK9/Cyclin T->RNA Pol II RNA Pol II->Gene Transcription Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival Compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Compound->Receptor Tyrosine Kinase (e.g., ALK) Inhibition Compound->JAK2 Inhibition Compound->CDK9/Cyclin T Inhibition

Caption: Hypothesized signaling pathways targeted by the compound.

Experimental Protocols: In Vitro Evaluation

The following protocols are designed to systematically evaluate the anticancer activity of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the cytotoxic and cytostatic effects of the compound on cancer cell lines.

Recommended Cell Lines:

Cancer TypeCell LineRationale
Colorectal CancerHCT-116, HT-29High prevalence of WNT/β-catenin and CDK8 dysregulation.[3][6][7]
Hematological MalignanciesMV-4-11 (AML), Karpas-299 (Anaplastic Large Cell Lymphoma)Known to be sensitive to CDK9 and ALK inhibitors, respectively.[2][5]
Non-Small Cell Lung CancerH3122ALK-positive cell line.
Pancreatic CancerPANC-1, MIA PaCa-2To investigate effects on metabolic pathways.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 72 hours at 37 °C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Target Modulation

This protocol is used to determine if the compound inhibits the phosphorylation of key downstream targets of the hypothesized kinases.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C. Recommended primary antibodies include:

    • p-STAT3 (Tyr705) and total STAT3 (for JAK2 pathway)

    • p-ALK (Tyr1604) and total ALK

    • p-RNA Polymerase II (Ser2) and total RNA Polymerase II (for CDK9 activity)

    • β-catenin

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Protocol 3: In Vitro Kinase Assay

To directly assess the inhibitory activity of the compound on specific kinases, commercially available in vitro kinase assay kits can be used. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

General Workflow:

kinase_assay_workflow Start Start Prepare Kinase Reaction Prepare Kinase Reaction (Kinase, Substrate, ATP) Start->Prepare Kinase Reaction Add Compound Add Compound (Serial Dilutions) Prepare Kinase Reaction->Add Compound Incubate Incubate at 37°C Add Compound->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop Reaction->Detect Signal Analyze Data Analyze Data (Calculate IC50) Detect Signal->Analyze Data End End Analyze Data->End

Caption: General workflow for an in vitro kinase assay.

Expected Data and Interpretation:

The primary output of these experiments will be quantitative data that can be summarized for comparative analysis.

Table of Expected IC₅₀ Values for Related 2-Aminopyridine Derivatives:

Compound ClassTarget KinaseCancer Cell LineReported IC₅₀ (nM)Reference
2-aminopyrimidine derivativeFLT3/HDAC1MV-4-1130.4 / 52.4[2]
2-aminopyridine derivativeCDK8HCT-11646[3]
2-aminopyridine derivativeALKL1196M-45[5]
2-aminopyridine derivativeALKG1202R-22[5]

Note: These values are for structurally related but different compounds and should be used as a general guide for expected potency.

In Vivo Evaluation

Promising results from in vitro studies should be followed by in vivo efficacy studies.

Protocol: Xenograft Tumor Model

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

Procedure:

  • Subcutaneously implant a relevant cancer cell line (e.g., HCT-116 or Karpas-299) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group should receive the vehicle alone.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion and Future Directions

The structural features of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine provide a strong rationale for its investigation as a novel anticancer agent, likely functioning as a kinase inhibitor. The protocols outlined in this document provide a comprehensive framework for its systematic evaluation, from initial cell-based assays to in vivo efficacy studies. The insights gained from these experiments will be crucial in determining the therapeutic potential of this promising scaffold and guiding the future design of more potent and selective analogs.

References

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publishers. Available at: [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Available at: [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Taylor & Francis Online. Available at: [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. (2008). PubMed. Available at: [Link]

  • Biological impacts of imidazoline derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Biological impacts of imidazoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. (2019). PubMed. Available at: [Link]

  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (n.d.). Longdom Publishing SL. Available at: [Link]

  • Aminopyridine analogs selectively target metastatic pancreatic cancer. (2022). PMC - NIH. Available at: [Link]

  • Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives and evaluation of their anticancer activity. (n.d.). ResearchGate. Available at: [Link]

  • The chemical synthesis of 2‐substituted‐4,5‐diphenyl‐1H‐imidazole... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. (n.d.). PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Horizon in Neuroprotection

The landscape of neurological disorder research is one of persistent challenge and profound hope. Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. In the quest for disease-modifying therapies, the scientific community is increasingly turning its attention to novel molecular targets. Among these, the I2-imidazoline receptor system has emerged as a promising avenue for therapeutic intervention. This guide is dedicated to the exploration of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine , a potent and selective ligand for the I2-imidazoline receptor, and its potential application in the study of neurological disorders.

This document is crafted for researchers, scientists, and drug development professionals. It is not a rigid template but a dynamic guide, designed to provide both the foundational knowledge and the practical methodologies necessary to investigate this compelling compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field of neuropharmacology. Our commitment is to scientific integrity, ensuring that each protocol is a self-validating system, grounded in authoritative references and designed to yield robust and reproducible data.

Section 1: The Scientific Imperative for I2-Imidazoline Receptor Modulation in Neurological Disorders

The I2-imidazoline receptors (I2-IRs) are a unique class of receptors primarily located on the outer mitochondrial membrane in various tissues, including the brain.[1][2] Unlike the I1-imidazoline receptors, which are involved in blood pressure regulation, the precise physiological roles of I2-IRs are still under active investigation. However, a growing body of preclinical evidence strongly suggests their involvement in neuroprotection.[3][4]

Activation of I2-IRs has been shown to confer neuroprotective effects in models of neurodegenerative diseases and ischemic stroke.[3] While the exact signaling cascades are not yet fully elucidated, several key mechanisms have been proposed.

Proposed Mechanisms of I2-Imidazoline Receptor-Mediated Neuroprotection
  • Modulation of Monoamine Oxidase (MAO) Activity: I2-imidazoline binding sites are structurally related to monoamine oxidase (MAO), and their activation can inhibit MAO activity.[1] This inhibition can reduce the production of neurotoxic reactive oxygen species (ROS) generated during the oxidative deamination of monoamines.

  • Reduction of Neuroinflammation: Studies with I2-IR ligands have demonstrated a marked reduction in key inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in primary astrocytes and microglia.[5]

  • Attenuation of Apoptotic Pathways: I2-IR agonists have been shown to modulate the expression of key proteins involved in programmed cell death, suggesting a direct role in preventing neuronal loss.[3]

  • Regulation of Glial Fibrillary Acidic Protein (GFAP): Activation of I2-IRs can increase the expression of GFAP in astrocytes, a process that can be associated with neuroprotection in certain contexts.[1]

The compound at the heart of this guide, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine , belongs to a class of compounds that have shown high affinity for the I2-IR. While specific binding affinity data for this particular molecule is not widely published, analogous compounds with the 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine scaffold have demonstrated nanomolar affinity for the I2-IR, making it a valuable tool for probing the therapeutic potential of this target.[6]

Section 2: In Vitro Methodologies for Assessing Neuroprotective Efficacy

In vitro cell-based assays are the foundational step in evaluating the neuroprotective potential of a novel compound. These models allow for the controlled investigation of molecular mechanisms in a simplified and high-throughput manner.

Recommended In Vitro Models for Neurological Disorder Studies
Cell LineNeurological Disorder ModelRationale & Key Features
SH-SY5Y (Human Neuroblastoma) Parkinson's Disease, Alzheimer's DiseaseDopaminergic-like phenotype, susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+. Widely used for studying mitochondrial dysfunction and oxidative stress.[7]
HT22 (Mouse Hippocampal Neuronal) Ischemic Stroke, Glutamate ExcitotoxicityHighly sensitive to glutamate-induced oxidative stress, providing a robust model for studying excitotoxicity-mediated neuronal death.[8]
Primary Cortical Neurons General NeurodegenerationMore physiologically relevant model compared to cell lines, but more complex to culture. Ideal for studying synaptic function and network activity.
Primary Mixed Glial Cultures NeuroinflammationContains both astrocytes and microglia, allowing for the investigation of a compound's anti-inflammatory effects in a more complex cellular environment.[5]
Core In Vitro Experimental Protocols

The following protocols are designed to be adaptable for use with 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. It is crucial to perform initial dose-response experiments to determine the optimal, non-toxic concentration range for the compound in each specific cell line.

This protocol utilizes the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mitochondrial dysfunction, mimicking key pathological features of Parkinson's disease.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration of 25-50 µM (the optimal concentration should be determined empirically).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

This protocol assesses the ability of the compound to suppress the production of nitric oxide (NO), a key inflammatory mediator, in response to lipopolysaccharide (LPS) stimulation.

Materials:

  • Primary mixed glial cultures

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Plate primary mixed glial cells in a 96-well plate and allow them to reach confluency.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine for 1 hour.

  • Induction of Inflammation: Add LPS to the wells to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Visualizing the Experimental Workflow

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment & Toxin Induction cluster_assay Endpoint Assays start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine incubation1->pretreatment toxin Induce Neurotoxicity (e.g., 6-OHDA or LPS) pretreatment->toxin incubation2 Incubate 24h toxin->incubation2 viability Cell Viability (MTT Assay) incubation2->viability inflammation Anti-inflammatory (Griess Assay) incubation2->inflammation

Caption: Workflow for in vitro neuroprotection and anti-inflammatory assays.

Section 3: In Vivo Models for Preclinical Validation

While in vitro studies provide crucial mechanistic insights, in vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex physiological system.

The Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

The MCAO model is a widely used and well-validated animal model of focal cerebral ischemia that mimics many aspects of human stroke.[9]

Animals:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine formulated for in vivo administration (e.g., in saline or a suitable vehicle)

Procedure:

  • Anesthesia: Anesthetize the animal with isoflurane.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert the nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Compound Administration: Administer 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine at a predetermined dose and time point (e.g., intraperitoneally or intravenously, immediately after occlusion or at a delayed time point to model a more clinically relevant scenario).

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Post-operative Care: Suture the incision and provide post-operative care, including monitoring of body temperature.

Assessment of Neurological Deficits and Infarct Volume

Neurological deficits are assessed 24 hours after MCAO using a standardized scoring system.[9]

Procedure:

  • Observe the animal's spontaneous motor activity, symmetry in limb movement, and circling behavior.

  • A common 5-point scale:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forelimb fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking with a depressed level of consciousness.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Brain Extraction: At a designated time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and perfuse the brain with saline.

  • Brain Slicing: Create 2 mm coronal brain slices.

  • TTC Staining: Immerse the slices in a 2% TTC solution for 20-30 minutes at 37°C. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Quantify the infarct volume using image analysis software (e.g., ImageJ).

Visualizing the In Vivo Experimental Design

in_vivo_workflow cluster_surgery MCAO Surgery cluster_treatment Therapeutic Intervention cluster_assessment Outcome Assessment anesthesia Anesthesia mcao Induce Middle Cerebral Artery Occlusion anesthesia->mcao compound_admin Administer 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine mcao->compound_admin neuro_score Neurological Scoring (24h) compound_admin->neuro_score infarct_volume Infarct Volume Measurement (TTC Staining) compound_admin->infarct_volume

Caption: Experimental workflow for in vivo evaluation in an MCAO stroke model.

Section 4: Proposed Signaling Pathway and Future Directions

While the complete signaling cascade of I2-imidazoline receptors in neuroprotection is an active area of research, a putative pathway can be proposed based on current evidence.

signaling_pathway cluster_downstream Downstream Effects compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine receptor I2-Imidazoline Receptor (Mitochondrial Outer Membrane) compound->receptor mao Inhibition of Monoamine Oxidase (MAO) receptor->mao inflammation ↓ Neuroinflammation (↓ COX-2, ↓ TNF-α) receptor->inflammation apoptosis ↓ Apoptosis receptor->apoptosis gfap ↑ GFAP Expression receptor->gfap neuroprotection Neuroprotection mao->neuroprotection inflammation->neuroprotection apoptosis->neuroprotection gfap->neuroprotection

Caption: Putative signaling pathway for I2-IR-mediated neuroprotection.

The exploration of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine and other I2-IR ligands represents a promising frontier in the development of novel therapeutics for neurological disorders. Future research should focus on elucidating the precise molecular identities of the I2-IR subtypes and their downstream signaling partners. Furthermore, comprehensive preclinical studies in a wider range of neurological disease models are warranted to fully understand the therapeutic potential of this class of compounds.

References

  • BioWorld. (2025, March 12). Novel imidazoline I2 receptor ligand disclosed. Retrieved from [Link]

  • Qiu, W. W., & Zheng, R. Y. (2006). Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine. Neuroscience Bulletin, 22(3), 187–191. Retrieved from [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: An update. Pharmacology & Therapeutics, 178, 68–83. Retrieved from [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals, 2(2), 77–90. Retrieved from [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: An update. Pharmacology & Therapeutics, 178, 68–83. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazoline receptor. Retrieved from [Link]

  • Bagán, A., et al. (2025). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Journal of Medicinal Chemistry, 68(3), 2551-2567. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro screening of I2-IR ligands: Assessment of neuroprotective and anti-inflammatory effects. Retrieved from [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. Retrieved from [Link]

  • Saczewski, F., et al. (2008). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Bioorganic & Medicinal Chemistry, 16(5), 2559-2565. Retrieved from [Link]

  • Abás, S., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences, 23(10), 5408. Retrieved from [Link]

  • Abás, S., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences, 23(10), 5408. Retrieved from [Link]

  • Abás, S., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Semantic Scholar. Retrieved from [Link]

Sources

Application Notes & Protocols for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (Molibresib/I-BET-762) in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, more commonly known in scientific literature as Molibresib (also I-BET-762 or GSK525762), is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[3] This interaction is fundamental for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression programs critical for cell proliferation, survival, and inflammation.[4]

Dysregulation of BET protein activity is a hallmark of various pathologies, particularly cancer, where they often drive the expression of key oncogenes like MYC.[4][5] Molibresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the transcriptional repression of their target genes.[6] This mechanism has established Molibresib as a valuable chemical probe for studying BET protein function and a promising therapeutic candidate in oncology and inflammatory diseases.[5][7]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute robust preclinical experiments using Molibresib. It moves beyond simple instructions to explain the causality behind protocol design, ensuring that the generated data is both reliable and interpretable.

Mechanism of Action: Disrupting Epigenetic Transcription

The primary mechanism of action for Molibresib is the competitive inhibition of BET bromodomains. BET proteins possess two tandem bromodomains (BD1 and BD2) that function as "reader" modules for acetylated lysine (Kac) marks on histones.[8] This binding localizes transcriptional regulators, such as the Positive Transcription Elongation Factor b (P-TEFb), to chromatin, initiating and elongating transcription of target genes, including the master regulator of cell proliferation, MYC.[4][8]

Molibresib mimics the structure of acetylated lysine, allowing it to dock into the hydrophobic binding pocket of the bromodomains with high affinity.[6] This occupation physically blocks the interaction between BET proteins and acetylated histones, leading to the dissociation of the transcriptional machinery from key oncogenic and inflammatory gene loci. The resulting downregulation of gene expression induces effects such as cell cycle arrest, apoptosis, and suppression of inflammatory responses.[7][9]

Mechanism_of_Action_Molibresib cluster_0 Normal Gene Activation cluster_1 BET Inhibition by Molibresib Histone Acetylated Histone Tail BET BET Protein (BRD4) Histone->BET Binds to Kac mark PTEFb P-TEFb Complex BET->PTEFb Recruits Transcription Oncogene Transcription (e.g., MYC) PTEFb->Transcription Initiates Molibresib Molibresib (I-BET-762) BET_inhibited BET Protein (BRD4) Molibresib->BET_inhibited Competitively Binds Histone_free Acetylated Histone Tail BET_inhibited->Histone_free Binding Blocked Transcription_blocked Transcription Repressed BET_inhibited->Transcription_blocked Repression

Caption: Mechanism of Molibresib as a BET inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Molibresib, derived from various biochemical and cellular assays. These values serve as a critical baseline for experimental design, particularly for determining appropriate concentration ranges.

Table 1: Biochemical Potency of Molibresib

Parameter Target Protein Value Assay Method Reference
IC₅₀ Pan-BET ~32.5 - 42.5 nM TR-FRET [1][2]

| Kd | BRD2, BRD3, BRD4 | 50.5 - 61.3 nM | FRET Titration |[1] |

Table 2: Cellular Activity of Molibresib in Representative Cancer Cell Lines

Cell Line Cancer Type Cellular IC₅₀ (Growth) Key Target Pathway Reference
MDA-MB-231 Triple-Negative Breast Cancer ~0.46 µM c-Myc Downregulation [7]
LNCaP Prostate Cancer ~0.5 µM MYC Downregulation [5][6]
A549 Non-Small Cell Lung Cancer Varies (Potent) c-Myc, Cyclin D1 Downregulation [7]

| NUT Midline Carcinoma Lines | NUT Midline Carcinoma | ~50 nM | BRD4-NUT Fusion Driven |[6][10] |

Experimental Design: Core Protocols

This section details validated protocols for characterizing the activity of Molibresib. The experimental workflow is designed to progress from biochemical validation to cellular and, ultimately, in vivo efficacy studies.

Experimental_Workflow Biochem Protocol 1: Biochemical Assay (TR-FRET) - Determine IC₅₀ CellPro Protocol 2: Cell Viability Assay - Determine Cellular IC₅₀ Biochem->CellPro Validate Potency TargetEng Protocol 3 & 4: Target Engagement (Western/qPCR) - Confirm MYC downregulation CellPro->TargetEng Confirm Cellular Activity InVivo Protocol 5: In Vivo Xenograft Model - Assess anti-tumor efficacy TargetEng->InVivo Establish On-Target Effect Data Data Analysis & Interpretation InVivo->Data

Caption: A logical workflow for the preclinical evaluation of Molibresib.

Protocol 1: Biochemical BET Inhibition Assay (TR-FRET)

Objective: To quantify the direct inhibitory effect of Molibresib on the interaction between BET bromodomains and an acetylated histone peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for measuring molecular proximity. In this assay, a Europium (Eu)-labeled streptavidin binds a biotinylated histone H4 peptide, and an XL-665-labeled antibody binds a 6His-tagged BET bromodomain protein. When the BET protein binds the histone peptide, the Eu donor and XL-665 acceptor are brought close, generating a FRET signal. Molibresib displaces the BET protein, disrupting FRET.

Materials:

  • Recombinant 6His-tagged BRD2, BRD3, or BRD4 (tandem bromodomains)

  • Biotinylated tetra-acetylated Histone H4 peptide (H4K5ac, K8ac, K12ac, K16ac)

  • Molibresib (I-BET-762)

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS

  • Detection Reagents: Europium cryptate-labeled streptavidin, XL-665-labeled anti-6His antibody

  • 384-well low-volume plates (e.g., Corning 384-well Low Volume Black Round Bottom)

  • Plate reader capable of TR-FRET detection (e.g., Envision Plate reader)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Molibresib in 100% DMSO, starting from 10 mM. Then, perform an intermediate dilution into Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Assay Buffer

    • Molibresib dilution or DMSO vehicle control

    • Recombinant BET protein (final concentration ~50-200 nM, optimize for each protein)[1]

    • Biotinylated tetra-acetylated Histone H4 peptide (final concentration ~200 nM)[1]

  • Incubation: Mix gently and incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Add the pre-mixed detection reagents (Eu-streptavidin and XL-665-anti-6His antibody) to each well. Final concentrations should be ~2 nM and ~10 nM, respectively.[1]

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the 665 nm signal (acceptor) to the 615 nm signal (donor). Plot the ratio against the logarithm of Molibresib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation and Viability Assay

Objective: To determine the concentration-dependent effect of Molibresib on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, LNCaP, A549)

  • Complete cell culture medium

  • Molibresib (I-BET-762)

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Molibresib in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (typically 72-120 hours).

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the normalized viability against the logarithm of Molibresib concentration and fit to a dose-response curve to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of c-Myc Downregulation

Objective: To confirm target engagement by assessing the protein levels of a key downstream target of BET proteins, c-Myc.

Materials:

  • Cancer cell lines

  • Molibresib

  • 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies: anti-c-Myc, anti-p27, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with Molibresib at relevant concentrations (e.g., 0.5x, 1x, 2x the IC₅₀) and a DMSO control for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli buffer, boil, and run on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-c-Myc) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Strip and re-probe the membrane for a loading control (β-actin) to ensure equal protein loading. Quantify band intensity using software like ImageJ. A clear reduction in the c-Myc band intensity relative to the loading control in Molibresib-treated samples confirms on-target activity.[5][7]

In Vivo Experimental Design

Protocol 4: Cancer Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of Molibresib in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Cancer cell line for implantation (e.g., NUT midline carcinoma cell line for a relevant model)

  • Matrigel (optional, for enhancing tumor take)

  • Molibresib

  • Vehicle for oral gavage (formulation to be optimized based on solubility)

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, Molibresib low dose, Molibresib high dose).

  • Drug Administration: Administer Molibresib or vehicle daily via oral gavage. Molibresib has demonstrated good oral bioavailability.[7] Dosing regimens from literature can serve as a starting point (e.g., doses used in preclinical models for various cancers).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Collect tumors at the endpoint for pharmacodynamic analysis (e.g., Western blot for c-Myc) to confirm target engagement in vivo.

Troubleshooting and Scientific Considerations

  • Solubility: Molibresib is soluble in DMSO.[2] For in vivo studies, appropriate formulation vehicles must be developed to ensure bioavailability. For cell culture, ensure the final DMSO concentration is non-toxic (typically <0.5%).

  • Selectivity: While Molibresib is a pan-BET inhibitor, researchers interested in the specific roles of BRD2, BRD3, or BRD4 may need to complement these studies with genetic approaches (e.g., siRNA/CRISPR) or more selective inhibitors if they become available.[8][11]

  • Resistance: As with many targeted therapies, resistance to BET inhibitors can emerge. When designing long-term studies, be prepared to investigate potential resistance mechanisms. Combination therapies are a promising strategy to overcome this.[9]

  • Toxicity: The most common dose-limiting toxicity observed in clinical trials with BET inhibitors is thrombocytopenia.[12] While less of a concern in short-term preclinical studies, it is crucial to monitor for signs of toxicity (e.g., weight loss, lethargy) in animal models.

Conclusion

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (Molibresib) is a cornerstone tool for investigating the biological functions of the BET family of epigenetic readers. Its well-characterized mechanism of action and proven activity across a range of preclinical models make it an invaluable asset for cancer and inflammation research. By employing the robust, validated protocols outlined in this guide, researchers can confidently probe the therapeutic potential of targeting the epigenome and generate high-quality, reproducible data to advance the field of drug discovery.

References

  • Stratikopoulos, E., & Daskalaki, I. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 26(9), 2492. Retrieved from [Link]

  • Suresh, K., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Carcinogenesis, 39(6), 811–822. Retrieved from [Link]

  • Promega Connections. (2020). Designing BET(ter) Inhibitors to Guide Therapy for Cancer and Inflammatory Diseases. Retrieved from [Link]

  • Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419–2429. Retrieved from [Link]

  • Ember, S. W., et al. (2014). Design and characterization of bivalent BET inhibitors. Nature Chemical Biology, 10(3), 229–236. Retrieved from [Link]

  • Tanaka, M., et al. (2017). Design and Characterization of Bivalent BET Inhibitors. Nature Chemical Biology, 13(4), 363-371. Retrieved from [Link]

  • ClinicalTrials.gov. (2020). A Study of GSK525762 in Combination With Fulvestrant in Subjects With ER Positive HER2 Negative Advanced or Metastatic Breast Cancer. Retrieved from [Link]

  • Harvard University. (2016). Publication: Design and Characterization of Bivalent BET Inhibitors. Retrieved from [Link]

  • Duan, Y., et al. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. MedChemComm, 9(11), 1781-1801. Retrieved from [Link]

  • Duan, Y., et al. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. MedChemComm, 9(11), 1781–1801. Retrieved from [Link]

  • ResearchGate. (2018). A Phase I Study of Molibresib (GSK525762), a Selective Bromodomain (BRD) and Extra Terminal Protein (BET) Inhibitor: Results from Part 1 of a Phase I/II Open Label Single Agent Study in Subjects with Non-Hodgkin's Lymphoma (NHL). Retrieved from [Link]

  • Piha-Paul, S. A., et al. (2020). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI: Journal of the National Cancer Institute, 112(10), 1025–1034. Retrieved from [Link]

  • Synapse. (2023). What are BRD4 inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]

  • O'Dwyer, P. J., et al. (2016). Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a heterocyclic molecule featuring a dihydropyridinyl-imidazoline scaffold. While this specific molecule is not extensively characterized in the public domain, its structural motifs are present in a variety of biologically active compounds. The imidazoline ring is a well-established pharmacophore that interacts with imidazoline receptors, while the aminopyridine core is a common feature in kinase inhibitors.[1] This dual character suggests that 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine holds potential as a valuable chemical probe for exploring signaling pathways regulated by these target classes.

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of this compound. It offers detailed protocols for initial screening and target validation, based on established methodologies for structurally related molecules. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

Compound Profile

Identifier Value Source
IUPAC Name 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-aminePubChem
Molecular Formula C₈H₁₀N₄PubChem
Molecular Weight 162.19 g/mol PubChem
CAS Number 19437-45-7 (related core structure)PubChem[2]

Note: The provided CAS number is for the core 4,5-Dihydro-1H-imidazol-2-amine structure.

Postulated Mechanisms of Action and Biological Targets

The chemical architecture of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine suggests two primary, and potentially overlapping, mechanisms of action.

  • Imidazoline Receptor Modulation: The 4,5-dihydro-1H-imidazole moiety is a classic ligand for imidazoline receptors (I-receptors).[3] These receptors are classified into at least three subtypes (I₁, I₂, and I₃) and are involved in a range of physiological processes, including blood pressure regulation, pain perception, and neuroprotection.[3] Ligands for I₂ receptors, in particular, have shown promise as analgesics in models of chronic pain.[3]

  • Kinase Inhibition: The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Structurally related aminopyridine derivatives have been developed as inhibitors of various kinases, including G-protein-coupled receptor kinases (GRKs).[1]

Potential Signaling Pathways

The following diagram illustrates the potential signaling pathways that could be modulated by 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

Potential Signaling Pathways cluster_0 Imidazoline Receptor Signaling cluster_1 Kinase Inhibition Pathway Probe 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine I2R Imidazoline I2 Receptor Probe->I2R Kinase Target Kinase (e.g., GRK) Probe->Kinase Inhibition AC Adenylate Cyclase I2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Analgesia Analgesia / Neuroprotection CREB->Analgesia Substrate Protein Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream CellResponse Cellular Response (e.g., Proliferation, Inflammation) Downstream->CellResponse

Caption: Potential signaling pathways modulated by the chemical probe.

Application Notes

Guidance on Preliminary Screening

The initial investigation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine should focus on broad cell-based assays to identify a general activity profile.

  • Cell Viability Assays: Employ assays such as MTT, MTS, or CellTiter-Glo® across a panel of cell lines. This panel should ideally include:

    • Cancer cell lines from different tissues (e.g., breast, lung, colon) to assess anti-proliferative potential.

    • Neuronal cell lines (e.g., SH-SY5Y) to explore neuroprotective or neurotoxic effects.

    • Non-cancerous cell lines (e.g., HEK293, fibroblasts) to determine general cytotoxicity.

  • Concentration Range: A wide concentration range is recommended for initial screens, for example, from 10 nM to 100 µM, to capture a broad spectrum of potencies.

Target Deconvolution Strategy

If a consistent cellular phenotype is observed, the next critical step is to identify the molecular target(s).

  • Competitive Binding Assays: To investigate the interaction with imidazoline receptors, perform radioligand binding assays using known high-affinity ligands for I₁ and I₂ receptors (e.g., [³H]-clonidine for I₁ and [³H]-idazoxan for I₂). A displacement of the radioligand by the test compound would indicate direct binding.

  • Kinase Profiling: To assess kinase inhibitory activity, screen the compound against a broad panel of kinases. Several commercial services offer kinase profiling panels that cover a large portion of the human kinome. This will provide a selectivity profile and identify high-affinity kinase targets.

  • Thermal Shift Assays (DSF): This technique can be used to confirm direct binding to a purified kinase identified from a profiling screen. An increase in the melting temperature of the protein in the presence of the compound indicates stabilizing binding.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cell line or target enzyme.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a colorimetric assay to measure the effect of the compound on cell proliferation/viability.

MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with serial dilutions of chemical probe B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for the MTT cell viability assay.

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Subtract the average absorbance of blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method to determine the IC₅₀ of the compound against a specific kinase.

Kinase Assay Workflow A Prepare serial dilutions of chemical probe B Add probe, kinase, and substrate to 96-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Stop reaction and detect remaining ATP using Kinase-Glo® D->E F Measure luminescence E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

  • Compound Preparation: Prepare serial dilutions of the compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Setup: In a 96-well plate, add the compound dilutions, the kinase, and the substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
High variability in MTT assay replicates Uneven cell seeding; Edge effects in the 96-well plateEnsure proper cell suspension before seeding; Avoid using the outer wells of the plate.
No activity observed in kinase assay Compound is not an inhibitor of the tested kinase; Compound is insoluble at tested concentrationsTest against a different kinase or a broad panel; Check for compound precipitation in the assay buffer.
Steep dose-response curve Potential for non-specific activity or cytotoxicityCorrelate kinase IC₅₀ with cell viability IC₅₀; A large difference suggests target-specific effects.
Inconsistent results between experiments Reagent degradation; Variation in cell passage numberUse fresh reagents; Use cells within a consistent passage number range.

Conclusion and Future Directions

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine represents an intriguing starting point for chemical probe development due to its hybrid structure. The protocols and strategies outlined in this guide provide a robust framework for its initial characterization.

Future research should focus on:

  • Comprehensive Selectivity Profiling: If initial hits are promising, a broader screening against more kinases and other receptor families is warranted to establish a detailed selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will be crucial to optimize potency and selectivity and to separate the potential activities at imidazoline receptors and kinases.

  • In Vivo Validation: Promising in vitro results should be followed by studies in relevant animal models to assess efficacy, pharmacokinetics, and tolerability.

By systematically applying these methodologies, researchers can unlock the full potential of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine as a chemical probe to dissect complex biological pathways and as a potential starting point for therapeutic development.

References

  • PubChem. 5-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Li, J. X., & Li, J. (2015). Imidazoline I2 receptors: an update. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(1), 36-47. [Link]

  • ResearchGate. Synthesis, docking studies and biological evaluation of some newly substituted-5-(2 - methyl imidazo [1,2-A] pyridin-3 -yl) -2,5 - dihydro -1,3,4 -thiadiazol-2-amines. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (tizanidine). [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • PubMed Central. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • Semantic Scholar. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. [Link]

  • PubChem. 4,5-Dihydro-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

  • PubMed. Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. [Link]

  • Griffith Research Online. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]

  • PubMed. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. [Link]

Sources

high-throughput screening with 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for High-Throughput Screening of α2-Adrenergic Receptor Modulators Using 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine as a Reference Compound

Authored by: Senior Application Scientist

Abstract

This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify novel modulators of α2-adrenergic receptors (α2-ARs), a critical class of G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes. We introduce 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a compound whose core structure is emblematic of α2-AR agonists, as a reference compound for assay development, validation, and quality control. The narrative moves beyond rote protocols to explain the causal reasoning behind experimental design, from initial assay selection to robust data analysis and hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient screening cascade for this important therapeutic target.

Introduction: The Rationale for Targeting α2-Adrenergic Receptors

The α2-adrenergic receptors are members of the GPCR superfamily and are key regulators of cardiovascular, central nervous system, and metabolic functions. They are canonically coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway makes α2-ARs compelling targets for therapeutic intervention in conditions such as hypertension, pain, and ADHD.

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for medicinal chemistry programs.[1][2] The success of any HTS campaign hinges on a meticulously developed and validated assay that is robust, reproducible, and relevant to the biological target.[3]

The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine contains the 2-aminoimidazoline pharmacophore, a privileged scaffold known to confer agonist activity at α2-adrenergic receptors, as seen in established drugs like tizanidine.[4] This structural homology makes it an ideal reference agonist for developing and validating HTS assays aimed at discovering novel α2-AR modulators.

Scientific Foundation: Assay Principles for a Gi-Coupled Receptor

The primary mechanism of α2-AR activation is the inhibition of adenylyl cyclase. Therefore, the most direct and physiologically relevant HTS assays monitor the downstream consequences of this event, primarily the reduction of intracellular cAMP.

The α2-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the α2-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein. The activated Gαi-GTP subunit dissociates and inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. This decrease in cAMP can be measured using various HTS-compatible technologies.

G_protein_signaling Figure 1: Canonical α2-Adrenergic (Gi-Coupled) Signaling Pathway cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Ligand Agonist (e.g., Reference Compound) Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response

A simplified diagram of the Gi-coupled signaling cascade.
Selection of an HTS Assay Format

Several HTS-compatible methods exist for monitoring GPCR activation.[5][6] For α2-ARs, the most common approaches are:

  • cAMP Assays: These are functional assays that directly measure the product of the signaling cascade. Modern assays often use luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) readouts, which are highly sensitive and less prone to interference from colored or fluorescent library compounds.[7]

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.[8] While a gold standard for determining affinity, they are endpoint assays, often require separation steps, and involve handling radioactive material.

  • Calcium Flux Assays: Since α2-ARs are not naturally Gq-coupled (which would mobilize intracellular calcium), this requires using engineered cell lines expressing chimeric G-proteins (e.g., Gαqi) that redirect the signal to the calcium pathway.[5] This is a powerful technique but represents a non-native signaling pathway.

Causality: For a primary screen seeking functional modulators (agonists or antagonists), a cAMP assay is the most logical choice. It directly measures the physiological output of the receptor, is highly amenable to automation, and avoids the complexities of radioactive materials or engineered cell lines.[7] This guide will focus on a luminescence-based cAMP assay protocol.

Part 1: Assay Development and Validation Protocol

The transition from a benchtop assay to a robust HTS campaign requires careful optimization and validation to ensure data quality and reliability.[9] This phase establishes the assay's fitness for purpose.[10]

Reagents and Materials
ComponentDescription & Rationale
Test Compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. Used as a positive control agonist.
Cell Line CHO-K1 or HEK293 cells stably expressing the human α2A-adrenergic receptor. Rationale: These are robust, well-characterized cell lines for GPCR screening.[8]
cAMP Assay Kit Commercial luminescence-based cAMP detection system (e.g., Promega cAMP-Glo™). Rationale: Provides a complete, validated reagent set with high sensitivity and a large signal window.
Forskolin An adenylyl cyclase activator. Rationale: Used to stimulate intracellular cAMP production, creating a high signal against which agonist-induced inhibition can be measured.
Assay Plates 384-well or 1536-well solid white, flat-bottom plates. Rationale: White plates maximize the signal in luminescence assays.[1]
Negative Control DMSO (0.1% final concentration). Rationale: The vehicle used to dissolve library compounds.
Positive Control Test Compound or a known α2-AR agonist. Rationale: Defines the maximum inhibitory response.
Pre-Screening Optimization
  • Cell Density Optimization: Seed cells at varying densities (e.g., 1,000 to 10,000 cells/well) in a 384-well plate. After 24 hours, perform the cAMP assay. Select the cell density that yields the most robust and reproducible signal window.

  • Forskolin Concentration-Response: Determine the EC80 concentration of forskolin. This is the concentration that produces 80% of the maximal cAMP signal. Rationale: Using a sub-maximal stimulation allows for sensitive detection of both agonist-induced inhibition and antagonist-induced reversal of that inhibition.

  • DMSO Tolerance: Test the assay's performance at various DMSO concentrations (0.1% to 1%). Ensure the final screening concentration of DMSO does not adversely affect cell viability or assay performance.

Full Assay Validation Protocol (Dry Run)

A "dry run" using only control compounds is performed to establish the statistical robustness of the assay before committing to screening a large library.[11]

Procedure:

  • Prepare a 384-well plate by seeding it with the optimized number of α2-AR expressing cells. Incubate for 24 hours.

  • Design a plate map where half the wells are designated for the "Max Signal" (forskolin + DMSO) and the other half for the "Min Signal" (forskolin + saturating concentration of the reference agonist).

  • Add the reference agonist to the "Min Signal" wells and an equivalent volume of DMSO to the "Max Signal" wells.

  • Add the EC80 concentration of forskolin to all wells.

  • Incubate for the optimized time (e.g., 30 minutes).

  • Perform the cAMP detection assay according to the manufacturer's protocol.

  • Read luminescence on a plate reader.

  • Repeat this process across multiple plates and on different days to assess reproducibility.[12]

Data Analysis and Acceptance Criteria

Calculate the following statistical parameters to validate the assay:[2][12]

ParameterFormulaAcceptance CriterionRationale
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5Ensures a sufficient dynamic range to detect hits.
Coefficient of Variation (%CV) (SD of Signal / Mean of Signal) * 100< 15%Measures the variability and precision of the assay.
Z-Factor (Z') 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|]> 0.5A robust indicator of assay quality, combining signal window and data variation. A value > 0.5 is considered excellent for HTS.[11]

Trustworthiness: An assay is only deemed "screen-ready" when it consistently meets these acceptance criteria over multiple runs, demonstrating its reliability and suitability for identifying true hits from a large compound library.[9]

Part 2: High-Throughput Screening Workflow & Protocol

This section details the step-by-step process for executing the primary HTS campaign.

HTS_Workflow Figure 2: Automated HTS Workflow for an α2-AR Agonist Screen A 1. Plate Preparation Seed cells into 384-well plates. Incubate 24h. B 2. Compound Transfer Use acoustic dispensing to add library compounds (e.g., 50 nL) and controls to assay plates. A->B C 3. Forskolin Addition Add EC80 concentration of forskolin to all wells. B->C D 4. Incubation Incubate at 37°C for 30 min. C->D E 5. Signal Detection Add cAMP detection reagents (Lysis + Luminescence). D->E F 6. Data Acquisition Read luminescence on an HTS-compatible plate reader. E->F G 7. Data Analysis Normalize data, calculate Z-scores, and identify primary hits. F->G

A typical automated workflow for a primary HTS campaign.
Step-by-Step Agonist Screening Protocol
  • Plate Seeding: Using an automated dispenser, seed 384-well white plates with α2-AR expressing cells at the pre-determined optimal density. Incubate plates for 24 hours at 37°C, 5% CO2.

  • Compound Plating:

    • Prepare source plates containing your compound library, typically at a concentration of 10 mM in DMSO.

    • Using an acoustic liquid handler (e.g., ECHO), transfer ~50 nL of compound from the source plates to the assay plates. This results in a final screening concentration of ~10 µM in a 50 µL assay volume.

    • Dedicate specific columns on each plate for controls:

      • Negative Control: DMSO (vehicle, represents 0% inhibition).

      • Positive Control: Reference agonist at a saturating concentration (represents 100% inhibition).

  • Reagent Addition:

    • Prepare a solution of forskolin at its EC80 concentration in assay buffer.

    • Add this solution to all wells of the assay plates using a multi-channel liquid handler.

  • Incubation: Incubate the plates at 37°C for 30 minutes to allow for receptor activation and cAMP modulation.

  • Detection:

    • Equilibrate the cAMP detection reagents to room temperature.

    • Add the reagents sequentially as per the manufacturer's protocol (typically a lysis buffer followed by a detection solution). This process generates a luminescent signal that is inversely proportional to the cAMP concentration.

  • Reading: After a brief incubation (e.g., 60 minutes) at room temperature to stabilize the signal, read the luminescence on a plate reader.

Part 3: Data Analysis and Hit Confirmation

Raw data from the plate reader must be processed to identify statistically significant "hits."

Data Normalization and Hit Selection
  • Normalization: The raw luminescence values for each test compound are normalized to the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - [Signal_compound - Mean_min] / [Mean_max - Mean_min])

  • Hit Criteria: A primary hit is typically defined as any compound that exhibits a percent inhibition greater than a set threshold. A more statistically robust method is to use the Z-score: Z-score = (Value_compound - Mean_all_samples) / SD_all_samples A hit can be defined as a compound with a Z-score > 3 (or < -3 for an antagonist screen), indicating its activity is three standard deviations away from the mean of the entire plate.[13]

Hit Triage and Validation Cascade

A primary hit is not a validated lead. A rigorous triage process is essential to eliminate false positives and confirm true activity.[14]

Hit_Triage Figure 3: Hit Confirmation and Triage Cascade A Primary HTS Hits (e.g., >50% inhibition or Z-score > 3) B 1. Hit Confirmation Re-test active compounds from freshly sourced powder. A->B C 2. Dose-Response Analysis Generate 10-point CRC to determine EC50/IC50 and potency. B->C D 3. Orthogonal Assay Confirm activity in a different assay format (e.g., radioligand binding). C->D E 4. False Positive Filtering Screen against counterscreens (e.g., parental cell line) and PAINS analysis. D->E F 5. Selectivity Profiling Test against other adrenergic receptor subtypes and related GPCRs. E->F G Validated Hit Series Ready for Lead Optimization F->G

A logical progression to validate primary screening hits.

Protocol Steps:

  • Hit Confirmation: Re-test all primary hits, preferably using a freshly sourced sample of the compound, to rule out plating or sample degradation errors.

  • Dose-Response Curves: Test confirmed hits in a 10-point, 3-fold serial dilution to determine their potency (EC50 for agonists, IC50 for antagonists). This confirms the activity is concentration-dependent.

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different technology.[14] For example, if the primary screen was a cAMP assay, an orthogonal assay could be a radioligand binding assay to confirm direct interaction with the receptor.

  • Counterscreens: To ensure the compound's effect is target-specific, test it in the same assay format but using the parental cell line that does not express the α2-AR. Active compounds in this screen are likely acting off-target and should be discarded.

  • Selectivity: Profile the validated hits against other related receptors (e.g., α1-AR, β-ARs) to determine their selectivity profile, a key parameter for therapeutic development.

Safety and Handling

All laboratory procedures should be conducted in accordance with institutional safety guidelines.

  • Reagents: Consult the Safety Data Sheet (SDS) for all chemicals used, including DMSO and forskolin.[18][19]

  • Cell Lines: Treat all cell lines as potential biohazards and handle them in a Class II biological safety cabinet.

  • Waste Disposal: Dispose of all chemical and biological waste according to institutional and local regulations.

References

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • Parham, F., Austin, C. P., Southall, N., & Paules, R. S. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(10), 1337-1348. [Link]

  • Zhang, X. D. (2011). Data analysis approaches in high throughput screening. Slideshare. [Link]

  • Kavlock, R. J., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 113-124. [Link]

  • Gribbon, P., & Sewing, A. (2003). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 5047. [Link]

  • Bertekap, R., Burford, N., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. [Link]

  • Jones, A. M., & van Montfort, R. L. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Xhaard, H., et al. (2012). High-throughput screening with a miniaturized radioligand competition assay identifies new modulators of human α2-adrenoceptors. European Journal of Pharmaceutical Sciences, 48(3), 445-453. [Link]

  • HiTSeekR. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Gamo, F. J. (2014). High-Throughput Screening Data Analysis. Semantic Scholar. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • An, S. S. A. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Biotechnology, 11(7), 724-732. [Link]

  • An, S. S. A. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. ResearchGate. [Link]

  • Leveridge, M., & van der Horst, E. (2017). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]

  • Espindola, A. S., & Cardwell, K. F. (2022). A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. Phytopathology, 112(8), 1646-1658. [Link]

  • Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • John, P., et al. (2011). 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (tizanidine). Acta Crystallographica Section E, 67(Pt 4), o838-9. [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this promising, yet tricky, molecule. As a weakly basic compound, its behavior in solution is highly dependent on pH, which can lead to frustrating experimental variability. This guide provides in-depth, field-proven insights and practical protocols to ensure reproducible and reliable results in your research.

Understanding the Molecule: Why Solubility is a Challenge

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine possesses two key structural features that dictate its solubility: a pyridine ring and an imidazoline ring. Both contain basic nitrogen atoms that can be protonated. This makes the molecule's aqueous solubility highly pH-dependent.[1]

The compound has a predicted pKa of approximately 9.08. This means that at a pH below 9.08, the molecule will exist predominantly in its protonated, more water-soluble cationic form. Conversely, at a pH above 9.08, the neutral, less water-soluble form will dominate. This pH-solubility relationship is a critical factor to consider in all experimental designs.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in aqueous buffer. What am I doing wrong?

This is the most common issue encountered. Direct dissolution in neutral or alkaline aqueous buffers (like PBS at pH 7.4) is often unsuccessful due to the compound's low intrinsic solubility in its neutral form.

  • Causality: At pH 7.4, which is below the pKa of ~9.08, a significant portion of the compound will be protonated and soluble. However, the dissolution rate of the solid free base can be very slow. For weakly basic drugs, dissolution is often the rate-limiting step for achieving saturation solubility.[2]

  • Solution: The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer. This method bypasses the slow dissolution of the solid in water.

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my cell culture medium (pH ~7.4). Why?

This is a classic example of a solvent-shift precipitation. While the compound is highly soluble in DMSO, introducing it to an aqueous environment can cause it to crash out of solution if its solubility limit in the final medium is exceeded.

  • Causality: When the DMSO stock is added to the aqueous medium, the local concentration of the compound is transiently very high. The DMSO diffuses away, and the compound is suddenly exposed to a less favorable aqueous environment, leading to supersaturation and subsequent precipitation.[3][4]

  • Troubleshooting Steps:

    • Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final assay medium.

    • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent on your assay.

    • Use a step-wise dilution: Instead of a single large dilution, try diluting the DMSO stock into an intermediate solution before the final dilution into the assay medium.

    • Consider pH modification: If your assay allows, using a slightly more acidic buffer can significantly increase solubility.

Q3: What is the best solvent for preparing a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is a powerful aprotic solvent that can effectively solvate the compound.

Q4: How should I store my stock solutions?

  • DMSO Stock Solutions: Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.[4]

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. The stability of aminopyridines in aqueous solutions can be variable, and precipitation can occur over time, even at concentrations that were initially clear.[5][6]

Q5: Can I use sonication or heat to dissolve the compound?

Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the compound in DMSO. However, avoid aggressive heating, as it may lead to degradation. For aqueous solutions, heating is not recommended as it can increase the rate of precipitation upon cooling.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a reliable method for preparing a concentrated stock solution.

Materials:

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (MW: 162.19 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh out 1.62 mg of the compound and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex at medium speed for 1-2 minutes. If the solid is not fully dissolved, you may sonicate for 5 minutes or warm the vial in a 37°C water bath for 10 minutes, followed by vortexing.

  • Verification: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 100 µM Aqueous Working Solution

This protocol describes the dilution of the primary DMSO stock for use in aqueous biological assays.

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Preparation: Add 990 µL of the desired aqueous buffer to a sterile tube.

  • Dilution: Add 10 µL of the 10 mM DMSO stock to the buffer. Crucially, add the DMSO stock to the buffer while gently vortexing the buffer. This rapid mixing helps to minimize localized high concentrations that can lead to precipitation.

  • Mixing: Cap the tube and mix thoroughly by gentle inversion or brief vortexing. The final DMSO concentration will be 1%. If your assay requires a lower DMSO concentration (e.g., 0.1%), perform an additional 1-in-10 serial dilution in the same buffer.

  • Use: Use the freshly prepared working solution immediately for your experiments. Do not store dilute aqueous solutions unless their stability has been experimentally confirmed.

Troubleshooting Workflow: Addressing Precipitation in Aqueous Media

If you encounter precipitation when preparing your aqueous working solution, follow this systematic troubleshooting guide.

G start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Prepare a more dilute working solution. check_conc->lower_conc Yes check_dmso Is the final DMSO % too low? check_conc->check_dmso No success Solution is Clear: Proceed with Experiment lower_conc->success increase_dmso Increase final DMSO to 0.5-1% (if assay tolerates). Run vehicle control. check_dmso->increase_dmso Yes check_ph Is the buffer pH > 7? check_dmso->check_ph No increase_dmso->success lower_ph Use a slightly acidic buffer (pH 6.0-6.5) if compatible with the experiment. check_ph->lower_ph Yes salt_form Consider using a hydrochloride salt form of the compound if available. check_ph->salt_form No lower_ph->success salt_form->success

Caption: A troubleshooting workflow for addressing precipitation issues.

Data Summary and Physicochemical Properties

PropertyValue/InformationSource/Comment
Molecular Formula C₈H₁₀N₄---
Molecular Weight 162.19 g/mol ---
Predicted pKa 9.08 ± 0.40Predicted
Recommended Stock Solvent DMSOHigh solubility
Aqueous Solubility Highly pH-dependentLow at neutral/alkaline pH, increases significantly at acidic pH.
Storage of Solid Store in a tightly closed container in a dry, well-ventilated place.[7]Recommended to store under inert atmosphere at 2-8°C.
Storage of Solutions DMSO stocks at -20°C/-80°C. Aqueous solutions should be made fresh.To prevent degradation and precipitation.[4]

Visualizing pH-Dependent Solubility

The solubility of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is governed by the equilibrium between its neutral (less soluble) and protonated (more soluble) forms. This relationship can be visualized as follows:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated Form (Cationic) High Water Solubility Neutral Neutral Form (Free Base) Low Water Solubility Protonated->Neutral - H⁺ Equilibrium pH ≈ pKa (9.08) Neutral->Protonated + H⁺

Sources

Technical Support Center: Enhancing the Solution Stability of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Understanding the Molecule: Inherent Instabilities

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a bifunctional molecule containing a 2-aminopyridine ring and a 2-substituted imidazoline ring. This unique structure, while conferring desirable pharmacological properties, also presents specific stability challenges in solution. The primary degradation pathways are hydrolysis of the imidazoline ring and oxidation of the 2-aminopyridine moiety . Understanding these pathways is the first step in mitigating them.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is losing potency over a short period. What is the likely cause?

A1: Rapid loss of potency in aqueous solutions is most commonly attributed to the hydrolysis of the imidazoline ring. This reaction is often catalyzed by acidic or alkaline conditions, leading to ring cleavage and the formation of an inactive N-(2-aminoethyl)-2-aminonicotinamide derivative.[1][2] The rate of this degradation is highly pH-dependent.[3][4]

Q2: I've observed a yellowing of my stock solution upon storage. What could be causing this color change?

A2: The discoloration, particularly yellowing or darkening, is often an indicator of oxidation of the 2-aminopyridine moiety.[5] Aromatic amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored degradation products, such as hydroxylated or quinone-imine species.

Q3: What is the optimal pH range for storing solutions of this compound?

A3: While the exact optimal pH should be determined empirically for your specific formulation, a neutral to slightly acidic pH range (approximately pH 4-6) is generally a good starting point to minimize the rate of hydrolysis.[6] Both strongly acidic and alkaline conditions can accelerate the degradation of the imidazoline ring. It is crucial to perform pH-rate profile studies to identify the pH of maximum stability.

Q4: Can I use antioxidants to improve the stability of my solution?

A4: Yes, for degradation caused by oxidation, the addition of antioxidants can be highly effective.[1][7] Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and tocopherol.[1][8][9] The choice of antioxidant will depend on the solvent system and potential interactions with the parent molecule. It is advisable to screen a panel of antioxidants at various concentrations.

Q5: Are there any specific storage conditions you would recommend?

A5: To minimize both hydrolysis and oxidation, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down the rates of all chemical reactions.

  • Light: Protect solutions from light by using amber vials or storing them in the dark.[10]

  • Atmosphere: For long-term storage, purging the solution and the vial headspace with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.[7]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Issue 1: Rapid Degradation Confirmed by HPLC
  • Symptom: A new peak appears in the chromatogram with a corresponding decrease in the area of the parent peak.

  • Probable Cause: Hydrolysis of the imidazoline ring.

  • Troubleshooting Steps:

    • Confirm Degradation Pathway: Use LC-MS to determine the mass of the major degradant. A mass increase of 18 Da (the mass of water) is indicative of hydrolysis.

    • Optimize pH: Prepare a series of buffers across a pH range (e.g., pH 3 to 8) and conduct a short-term stability study at an elevated temperature (e.g., 50°C) to accelerate degradation. Analyze the samples at various time points by HPLC to determine the pH at which the degradation rate is lowest.

    • Reduce Water Activity: If feasible for your application, consider using co-solvents such as propylene glycol or ethanol to reduce the water activity in the formulation. For solid-state instability, lyophilization can be an effective strategy to remove water.[1][7]

Issue 2: Solution Discoloration and Minor Degradant Peaks
  • Symptom: The solution develops a yellow or brown tint, and small, often multiple, new peaks appear in the HPLC chromatogram.

  • Probable Cause: Oxidation of the 2-aminopyridine moiety.

  • Troubleshooting Steps:

    • Forced Oxidation Study: To confirm susceptibility to oxidation, intentionally stress the compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[11][12] If the degradation profile matches what you observe in your stored samples, oxidation is the likely cause.

    • Incorporate Antioxidants: Screen a selection of antioxidants. A common starting point is 0.1% (w/v) ascorbic acid or 0.05% (w/v) sodium metabisulfite. Prepare solutions with and without the antioxidant and monitor the stability over time.

    • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01% w/v) can sequester these ions and improve stability.[6]

    • Deoxygenate Solutions: Before sealing the storage container, bubble an inert gas such as nitrogen or argon through the solution for 5-10 minutes to remove dissolved oxygen.

IV. Experimental Protocols and Data

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To investigate the degradation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.

    • Photostability: Expose the stock solution to a light source conforming to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Data Summary:

The following table summarizes the expected outcomes of a forced degradation study.

Stress ConditionExpected Degradation (%)Major Degradation Product(s)
0.1 M HCl, 60°C15-25%Hydrolysis Product (M+18)
0.1 M NaOH, 60°C20-30%Hydrolysis Product (M+18)
3% H₂O₂, RT10-20%Oxidized Products (e.g., M+16)
Heat (60°C)5-10%Mixture of hydrolytic and oxidative products
Light (ICH Q1B)<5%Minor oxidative products
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[13][14][15][16][17]

Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should provide good separation between the parent compound and the more polar hydrolysis product, as well as any less polar oxidative byproducts.

V. Visualizing Degradation and Workflows

Diagram 1: Key Degradation Pathways

The following diagram illustrates the primary chemical transformations that lead to the degradation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in solution.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (Parent Compound) B N-(2-aminoethyl)-2-aminonicotinamide (Hydrolysis Product) A->B + H₂O (Acid/Base Catalyzed) C 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (Parent Compound) D Hydroxylated Derivatives (e.g., 2-amino-3-hydroxy...) C->D + [O] (O₂, Metal Ions, Light)

Caption: Primary degradation pathways of the target molecule.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and address stability issues.

G start Stability Issue Observed (e.g., Potency Loss, Discoloration) check_hplc Analyze by Stability-Indicating HPLC start->check_hplc major_peak Major Degradant Peak? check_hplc->major_peak discoloration Discoloration with Minor Peaks? major_peak->discoloration No hydrolysis_path Likely Hydrolysis major_peak->hydrolysis_path Yes discoloration->check_hplc No/Unclear oxidation_path Likely Oxidation discoloration->oxidation_path Yes optimize_ph Optimize pH (Buffer Screening) hydrolysis_path->optimize_ph add_antioxidant Add Antioxidants (e.g., Ascorbic Acid) oxidation_path->add_antioxidant reduce_water Reduce Water Activity (Co-solvents/Lyophilization) optimize_ph->reduce_water end Improved Stability reduce_water->end add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator deoxygenate Deoxygenate Solution (Inert Gas Purge) add_chelator->deoxygenate deoxygenate->end

Caption: A systematic workflow for troubleshooting stability issues.

VI. References

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]

  • The ways to improve drug stability. (n.d.). Nicolae Testemitanu State University of Medicine and Pharmacy. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. [Link]

  • Tan, S. W., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1845. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Persulfate oxidation of 2-aminopyridine. (2025). ResearchGate. [Link]

  • Salhi, F., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Chemistry Proceedings, 8(1), 89. [Link]

  • Dong, M. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability indicating HPLC method development: A review. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antioxidant Protection of Paper Heritage Objects with 4-Amino-2,2,6,6-Tetramethylpiperidine. (2023). MDPI. [Link]

  • Degradation of toxic heterocyclic compound 2-aminopyridine by using voltammetric technique: A kinetic study. (2025). ResearchGate. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (n.d.). ResearchGate. [Link]

  • Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Le-Minh, T., et al. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. Pharmaceuticals (Basel), 12(3), 117. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. (2024). Chemical Science International Journal. [Link]

  • Pirc, S., & Strukelj, B. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 305. [Link]

  • Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. (n.d.). ResearchGate. [Link]

  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). MDPI. [Link]

  • Repta, A. J., et al. (1981). Hydrolysis and Solvent-Dependent 2'----5'and 3'----5' Acyl Migration in Prodrugs of 9-beta-D-arabinofuranosyladenine. Journal of Pharmaceutical Sciences, 70(6), 635-9. [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (n.d.). MDPI. [Link]

  • Chafetz, L., et al. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206-9. [Link]

  • The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. (n.d.). MDPI. [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (n.d.). MDPI. [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. (n.d.). RSC Publishing. [Link]

  • Chu, C. C., & Williams, D. F. (1983). A comparison of the effect of pH on the biodegradation of two synthetic absorbable sutures. Journal of Biomedical Materials Research, 17(6), 1029-40. [Link]

  • Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. (n.d.). ResearchGate. [Link]

  • Alkaline Prehydrolysis Prolongs Resin Life and Enhances the Adsorption of Phenolic Compounds. (n.d.). MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]

  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026). MDPI. [Link]

Sources

Technical Support Center: Optimizing In Vitro Dosage of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your in vitro experiments and ensure the generation of robust and reproducible data.

Introduction: Understanding the Compound

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine belongs to the imidazoline class of compounds. Structurally similar molecules are known to act as agonists at α2-adrenoceptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes.[1][2] Upon activation, α2-adrenoceptors typically couple to inhibitory G-proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Therefore, optimizing the dosage of this compound in vitro is critical for accurately characterizing its potency, efficacy, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine?

Based on its chemical structure, the compound is predicted to be an α2-adrenoceptor agonist. This means it likely binds to and activates α2-adrenergic receptors, initiating downstream signaling cascades. The primary pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentration.[3]

Q2: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line is critical and depends on the specific α2-adrenoceptor subtype you wish to investigate (α2A, α2B, or α2C).[4][5] Here are some examples:

  • CHO-K1 (Chinese Hamster Ovary) cells: These are often used as a host for stably transfecting and expressing specific human α2-adrenoceptor subtypes (α2A, α2B, or α2C).[6][7] This allows for the study of the compound's activity on a single, defined receptor subtype.

  • HT-29 (Human colon adenocarcinoma) cells: These cells endogenously express the α2A-adrenoceptor subtype.[5]

  • NG108-15 (Mouse neuroblastoma x rat glioma hybrid) cells: These cells are known to express the α2B-adrenoceptor subtype.[5]

  • Human breast cancer cell lines: Various breast cancer cell lines have been shown to express different α2-adrenoceptor subtypes. For instance, HS-578T expresses α2A, while MDA-MB-231 and MCF-10A express α2B. MCF-7 cells have been found to express both α2B and α2C subtypes.[4]

Q3: What is a good starting concentration range for my in vitro assays?

Q4: How should I prepare my stock solution of the compound?

Most non-polar compounds are soluble in dimethyl sulfoxide (DMSO).[8] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[9][10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Q5: What is the maximum permissible DMSO concentration in my cell culture?

High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[11][12] It is crucial to keep the final DMSO concentration in your assay as low as possible, typically at or below 0.5%.[9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

Problem 1: Compound Precipitation in Cell Culture Media

This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.[9][13]

  • Cause: The compound is significantly less soluble in the aqueous environment compared to DMSO.

  • Solution:

    • Optimize Final DMSO Concentration: Determine the lowest final DMSO concentration that maintains the compound's solubility. This may require a balance between solubility and potential solvent-induced artifacts.[9]

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This can help prevent the compound from "crashing out" of solution.[9]

    • Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound.

    • Gentle Mixing: Mix the solution gently by inversion or slow vortexing immediately after adding the compound.

Problem 2: No or Low Agonist Activity Observed
  • Cause A: Inappropriate Assay System. The chosen cell line may not express the target receptor, or the signaling pathway being measured may not be the primary one for the receptor.

    • Solution:

      • Confirm receptor expression in your chosen cell line using techniques like RT-PCR, Western blot, or radioligand binding.

      • As an α2-adrenoceptor agonist, the primary downstream effect is a decrease in cAMP. Therefore, a cAMP inhibition assay is a suitable functional readout.[3]

  • Cause B: Compound Degradation. The compound may not be stable in the cell culture medium over the course of the experiment.

    • Solution:

      • Prepare fresh dilutions of the compound from a frozen stock for each experiment.

      • Consider the stability of imidazoline compounds in aqueous media, which can be pH-dependent.[14][15] It may be necessary to perform a time-course experiment to determine the optimal incubation time.

  • Cause C: Incorrect Concentration Range. The concentrations tested may be too low to elicit a response.

    • Solution:

      • Expand the concentration range of your dose-response curve.

Problem 3: High Background or Inconsistent Results in Functional Assays
  • Cause A (cAMP Assays): High Basal cAMP Levels.

    • Solution:

      • Optimize the concentration of forskolin (an adenylyl cyclase activator) used to stimulate cAMP production. The goal is to have a robust signal window without saturating the system.[16]

      • Ensure the cell density is appropriate. Too many cells can lead to high basal cAMP levels.[16]

  • Cause B (GTPγS Binding Assays): High Non-Specific Binding.

    • Solution:

      • Include a control with a high concentration of non-labeled GTPγS to determine non-specific binding.

      • Optimize the concentration of GDP in the assay buffer, as it influences the basal activity of G-proteins.[17]

  • Cause C: Off-Target Effects. Imidazoline compounds can sometimes interact with other receptors, such as imidazoline binding sites (IBS).[1][2][18]

    • Solution:

      • Use selective antagonists for α2-adrenoceptors (e.g., yohimbine, rauwolscine) to confirm that the observed effect is mediated by the target receptor.[4]

      • Consider using cell lines that do not express known imidazoline binding sites if off-target effects are suspected.

Problem 4: Cytotoxicity Observed at Higher Concentrations
  • Cause: The compound may have cytotoxic effects at high concentrations, which can confound the results of functional assays. Some imidazoline derivatives have been shown to induce cellular toxicity.[19][20]

  • Solution:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assays to determine the cytotoxic concentration range.

    • Limit the concentrations used in functional assays to those that do not significantly impact cell viability.

Key Experimental Protocols

Protocol 1: Determining the EC50 in a cAMP Inhibition Assay

This protocol is designed for a Gαi-coupled receptor like the α2-adrenoceptor.

  • Cell Preparation:

    • Seed cells expressing the α2-adrenoceptor of interest into a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight.

  • Compound Preparation:

    • Prepare a serial dilution of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[21]

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add the compound dilutions to the respective wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Add a pre-optimized concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for a further 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.

Diagram: Workflow for cAMP Inhibition Assay

camp_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_prep->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound add_forskolin Add Forskolin add_compound->add_forskolin measure_camp Lyse Cells & Measure cAMP add_forskolin->measure_camp data_analysis Plot Dose-Response Curve & Calculate IC50 measure_camp->data_analysis

Caption: Workflow for determining the IC50 of an α2-adrenoceptor agonist.

Data Presentation

ParameterRecommended Starting PointKey Considerations
Cell Line CHO-K1 expressing a single α2 subtypeVerify receptor expression.
Compound Concentration 1 nM - 100 µMPerform a broad dose-response curve initially.
Stock Solution 10-20 mM in 100% DMSOAliquot and store at -20°C or -80°C.
Final DMSO Concentration ≤ 0.5%Include a vehicle control.
Primary Functional Assay cAMP Inhibition AssayMeasure decrease in forskolin-stimulated cAMP.
Secondary Functional Assay GTPγS Binding AssayProvides a more proximal measure of G-protein activation.
Control Compounds Agonist: Clonidine, Dexmedetomidine; Antagonist: Yohimbine, RauwolscineValidate assay performance and confirm mechanism.

Conclusion

Optimizing the in vitro dosage of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine requires a systematic approach. By carefully selecting the appropriate cell lines, performing robust functional assays, and being mindful of potential pitfalls such as compound solubility and cytotoxicity, researchers can obtain high-quality data to accurately characterize the pharmacological profile of this compound. This guide provides a solid foundation for your experimental design and troubleshooting efforts.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • Vazquez, C. L., et al. (2005). Human breast cell lines exhibit functional alpha2-adrenoceptors.
  • MacDonald, E., et al. (2021). The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British Journal of Pharmacology, 178(18), 3578-3606.
  • Vasavda, C., et al. (2019). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1957, 141-155.
  • Revvity. (n.d.). GPCR cell lines.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • Bylund, D. B., & Ray-Prenger, C. (1989). Alpha-2A and alpha-2B adrenergic receptor subtypes: attenuation of cyclic AMP production in cell lines containing only one receptor subtype. Journal of Pharmacology and Experimental Therapeutics, 251(2), 640-644.
  • Brown, C. M., et al. (1990). Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain. British Journal of Pharmacology, 99(4), 803-809.
  • Zhang, Y., et al. (2007). Effects of serum and DMSO on the performance of the IP-One assay. Journal of Biomolecular Screening, 12(4), 568-572.
  • Hudson, A. L., et al. (2022). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British Journal of Pharmacology, 179(4), 553-565.
  • Munk, S. A., et al. (1996). Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Journal of Medicinal Chemistry, 39(18), 3533-3538.
  • Abel, P. W., & Jain, N. (2012). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.5.
  • Lanier, S. M., et al. (1991). Characterization of alpha 2-adrenergic receptor subtype-specific antibodies. Molecular Pharmacology, 39(4), 457-463.
  • Ahdash, Z., et al. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 123(17), 3699-3705.
  • Yocca, F. D., et al. (2016). In vitro potency and intrinsic activity of alpha2-adrenoceptor agonists.
  • Morgan, S. J., et al. (1997). Effects of imidazoline binding site ligands on the growth and viability of clonal pancreatic beta-cells. Molecular and Cellular Endocrinology, 132(1-2), 163-172.
  • Bricca, G., et al. (1989). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. American Journal of Hypertension, 2(6 Pt 1), 468-470.
  • Wikipedia. (n.d.). Clonidine.
  • Philipp, M., et al. (2002). Molecular pharmacology of alpha 2-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(5), 343-353.
  • Strelets, B. E., et al. (2002). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 51(9), 1608-1614.
  • Wilson, A. J., et al. (2023). Activation of Adrenoceptor Alpha-2 (ADRA2A) Promotes Chemosensitization to Carboplatin in Ovarian Cancer Cell Lines. Cancers, 15(23), 5635.
  • Elliott, H. L., et al. (1984). In vivo and in vitro studies of alpha 2-adrenoceptor responses in human vascular smooth muscle. Clinical Science, 67(1), 107-112.
  • Gerasimov, A. D., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. International Journal of Molecular Sciences, 23(10), 5634.
  • Georgakopoulos, C. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(6), 545-553.
  • Kling, R. C., et al. (2018). (A) Correlation between the pEC 50 values determined in cAMP assays and...
  • Chen, Y. T., et al. (2011). DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane. Journal of Cellular Physiology, 226(3), 826-834.
  • ChemicalBook. (2022). 5-(4,5-dihydro-1H-iMidazol-2-yl)pyridin-2-aMine | 914203-53-5.
  • BenchChem. (2025). An In-depth Technical Guide to the Effects of Dimethyl Sulfoxide (DMSO) on In Vitro Gene Expression.
  • ResearchGate. (n.d.).
  • Kornicka, A., et al. (2005). Preparation, structure and affinity for imidazoline I2 receptors and alpha2-adrenoceptors of 1-[(4,5-dihydroimidazolidin-2-yl)imino]indan-2-ols. Acta Poloniae Pharmaceutica, 62(6), 497-502.
  • Onaran, H. O., & Costa, T. (2024). Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter. Pharmacological Reviews, 76(1), 1-32.
  • Hancock, A. A., et al. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry, 39(20), 4116-4119.
  • Morgan, S. J., et al. (1997). Effects of imidazoline binding site ligands on the growth and viability of clonal pancreatic beta-cells. Molecular and Cellular Endocrinology, 132(1-2), 163-172.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Chen, Y., et al. (2018). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 133, 293-303.
  • de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8.
  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Al-Nassry, A. M., et al. (1994). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry, 37(20), 3365-3370.
  • Klapproth, H., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 63(17), 9639-9671.
  • Virtanen, R., & Nyman, L. (1985). Re-evaluation of drug-interaction with alpha-adrenoceptors in vivo and in vitro using imidazole derivatives. Pharmacology & Toxicology, 56(4), 282-287.
  • Messa, F., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648.
  • El-Faham, A., et al. (2018). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.

Sources

Technical Support Center: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (Imiquimod)

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Practical Guide to Characterizing and Reducing Off-Target Effects of the TLR7 Agonist 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (Imiquimod)

Introduction

Welcome to the technical support center for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a potent synthetic immune response modifier widely known by its common name, Imiquimod. This molecule is a well-established agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1][2][3] Activation of TLR7, primarily within endosomes of immune cells like plasmacytoid dendritic cells (pDCs), triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type-I interferons, mounting a robust anti-viral and anti-tumor response.[2][4][5]

While its on-target efficacy is well-documented, the very potency of its mechanism can lead to significant experimental challenges. The primary issue researchers face is not traditional off-target binding to unrelated proteins, but rather the systemic consequences of excessive or unintended on-target TLR7 activation. This guide provides a framework for identifying, troubleshooting, and mitigating these effects to ensure the specificity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Imiquimod and what are its intended "on-target" effects?

A1: Imiquimod is a small molecule that binds to and activates Toll-like Receptor 7 (TLR7), which is predominantly expressed in the endosomes of immune cells.[4][6] This binding event initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7.[4][5] The intended, on-target consequence is a localized immune response characterized by the secretion of cytokines such as Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins, which in turn activate natural killer cells, T cells, and other components of the adaptive immune system.[1][7]

Q2: What are the most common "off-target" effects observed with Imiquimod, and are they truly off-target?

A2: The most prevalent adverse effects are more accurately described as "off-site" or systemic effects resulting from the intended on-target mechanism. When Imiquimod, even when applied topically in preclinical models, enters systemic circulation, it can cause widespread, uncontrolled TLR7 activation.[8] This leads to systemic inflammation, manifesting as:

  • Splenomegaly (enlargement of the spleen)

  • Weight loss and dehydration[8]

  • Flu-like symptoms (fever, fatigue, muscle pain)[9]

  • Elevated systemic cytokine levels in serum[8]

True off-target binding to other proteins (e.g., kinases, GPCRs) is less characterized and is generally a secondary concern to managing the potent on-target systemic activation.

Q3: My animal models are showing severe weight loss and splenomegaly after topical Imiquimod application. How do I troubleshoot this?

A3: This is a classic sign of systemic exposure, likely due to the animal ingesting the compound through grooming.[8] The first and most critical step is to prevent ingestion.

  • Use an Elizabethan Collar (E-collar): This is the most effective method to physically block the animal from reaching the application site. Studies have shown this can almost completely prevent systemic side effects.[8]

  • Optimize Dosing and Formulation: Use the lowest effective concentration. Be aware that different cream formulations (e.g., generic vs. brand name) can have different absorption profiles and may induce varying levels of inflammation.[8]

  • Include Vehicle Controls: The cream base itself can be inflammatory. A vehicle-only control group is essential to distinguish vehicle effects from Imiquimod-specific responses.[8]

Q4: How can I confirm that the cellular phenotype I observe in vitro is a direct result of TLR7 activation?

A4: This is a crucial validation step. A multi-pronged approach is necessary to prove the effect is on-target.

  • Use a TLR7 Knockout/Knockdown System: The gold standard is to replicate the experiment in cells where TLR7 has been genetically knocked out (e.g., using CRISPR) or its expression is silenced (e.g., using shRNA). If the phenotype disappears in these cells, it is a strong indicator of on-target activity.

  • Employ Orthogonal Agonists: Use other known TLR7 agonists, such as Resiquimod (R848), which also activates TLR8.[6] If a similar phenotype is observed, it supports the involvement of the TLR7/8 pathway.

  • Analyze Downstream Signaling: Confirm that Imiquimod treatment leads to the phosphorylation of key downstream proteins like IRAK1 or the nuclear translocation of NF-κB and IRF7.[4][5] This directly links the compound to its known signaling pathway.

Q5: Should I be concerned about Imiquimod binding to other proteins like kinases? How would I test for this?

A5: While the primary liability of Imiquimod is its potent immune stimulation, off-target binding to other protein families cannot be entirely ruled out, especially at high concentrations. If you have strong evidence that a cellular effect is independent of TLR7 (i.e., the effect persists in TLR7 knockout cells), then a broader screening approach is warranted.

  • In Vitro Profiling Panels: Submit the compound for commercial screening against a large panel of targets. Kinase profiling services are widely available and can measure the IC50 of your compound against hundreds of kinases.[10][11] Similar panels exist for GPCRs and other protein families.

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of Imiquimod.[12] These predictions can then be validated experimentally.

Troubleshooting Guides & Experimental Protocols

Guide 1: Mitigating Systemic Off-Target Effects in In Vivo Models

This protocol is designed to minimize systemic exposure from topical Imiquimod application in rodent models.

Objective: To achieve a localized immune response while preventing systemic toxicity.

Step-by-Step Protocol:

  • Acclimatization: Acclimate animals to wearing an E-collar for 24-48 hours before the first Imiquimod application. This reduces stress associated with the collar.

  • Application:

    • Gently shave the application area (e.g., dorsal skin) 24 hours prior to treatment.

    • Apply a precise, consistent amount of Imiquimod cream (e.g., 5% cream) using a sterile applicator. Use the minimum amount necessary to cover the target area.

    • Immediately fit the animal with an E-collar. Ensure it is snug enough to prevent grooming but does not restrict breathing or feeding.

  • Essential Control Groups:

    • Group 1 (Experimental): Imiquimod + E-collar.

    • Group 2 (Systemic Control): Imiquimod, no E-collar. (This group helps quantify the effects of systemic exposure).

    • Group 3 (Vehicle Control): Vehicle cream + E-collar. (This controls for inflammation from the cream base and the collar).

    • Group 4 (Naïve): No treatment.

  • Daily Monitoring:

    • Record animal weight daily. Weight loss exceeding 15-20% is a sign of significant systemic toxicity and may require a humane endpoint.

    • Observe behavior (nesting, activity levels). Reduced activity is an indicator of malaise.[8]

    • Monitor for signs of dehydration. Consider providing hydration support (e.g., subcutaneous fluids) if necessary, in consultation with veterinary staff.[8]

  • Terminal Analysis:

    • At the study endpoint, collect blood via cardiac puncture for serum cytokine analysis (e.g., IFN-α, TNF-α via ELISA).

    • Harvest the spleen and record its weight. Compare spleen-to-body-weight ratios across groups.

    • Collect the treated skin sample for histological analysis (e.g., H&E staining for immune cell infiltration).

Data Interpretation Summary
ParameterExpected Outcome (Localized Effect)Expected Outcome (Systemic Effect)
Animal Weight Stable or minor fluctuationSignificant weight loss (>10%)
Spleen Weight No significant change vs. vehicleSignificant increase (Splenomegaly)
Serum IFN-α/TNF-α Baseline or minimal levelsMarkedly elevated levels
Skin Histology Dense immune cell infiltrationVariable; may show some infiltration
Guide 2: Workflow for Validating On-Target Cellular Effects

This guide provides a logical workflow to determine if an observed cellular phenotype is mediated by TLR7.

Objective: To systematically confirm the mechanism of action of Imiquimod in a cell-based assay.

G A Observe Phenotype (e.g., Cytokine Release, Cell Death) B Perform Dose-Response Curve Is the effect potent (nM to low µM range)? A->B G Validate with Orthogonal TLR7 Agonist (e.g., R848) A->G H Analyze Downstream Signaling (p-IRAK1, NF-κB translocation) A->H C Test in TLR7 Knockout or shRNA Knockdown Cells B->C Yes D Does Phenotype Disappear? C->D E High Confidence ON-TARGET Effect (TLR7-Dependent) D->E Yes F Potential OFF-TARGET Effect (TLR7-Independent) D->F No J Confirm On-Target Mechanism E->J I Proceed to Off-Target Profiling (See Guide 3) F->I G->J H->J

Caption: Workflow for differentiating on-target vs. off-target effects.

Visualizing the On-Target Mechanism

Understanding the intended signaling pathway is critical for designing experiments to probe for off-target liabilities.

Caption: Simplified TLR7 signaling pathway initiated by Imiquimod.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Tanji, H., Ohto, U., Shibata, T., Miyake, K., & Shimizu, T. (2020). Structure and signaling pathways of the toll-like receptor 7 (TLR7). International Journal of Molecular Sciences, 21(21), 8033. Available from: [Link]

  • Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature immunology, 11(5), 373-384. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available from: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. Available from: [Link]

  • Jahagirdar, D., & Khatu, S. (2011). Imiquimod: A Review of Off-Label Clinical Applications. Journal of Drugs in Dermatology, 10(11), 1300-1306. Available from: [Link]

  • Cunte, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i816-i824. Available from: [Link]

  • DermNet NZ. (2019). Imiquimod. Available from: [Link]

  • Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 20. Available from: [Link]

  • Kumar, P., & Kumar, R. (2011). Imiquimod - Its role in the treatment of cutaneous malignancies. Indian Journal of Dermatology, Venereology, and Leprology, 77(3), 276. Available from: [Link]

  • Shkoski, F., Al-Hraishawi, H., & Al-Keisy, A. A. (2014). The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1645-1659. Available from: [Link]

  • Gollnick, H., Barona, C. G., Frank, R. G., Ruzicka, T., & Stockfleth, E. (2008). Imiquimod 5% cream for the treatment of superficial basal cell carcinoma: results from two phase III, randomized, vehicle-controlled studies. Journal of the American Academy of Dermatology, 59(4), 575-584. Available from: [Link]

Sources

Technical Support Center: Purification of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Understanding the Chemistry: The "Why" Behind the "How"

Before delving into troubleshooting, it is crucial to understand the likely synthetic origin of your crude 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. A common and efficient method for its synthesis is a variation of the Pinner reaction, which involves the acid-catalyzed cyclization of 6-aminonicotinonitrile with ethylenediamine.[1][2] This synthetic route is informative as it predicts the most probable impurities in your crude product:

  • Unreacted Starting Materials: 6-aminonicotinonitrile and ethylenediamine.

  • Polymeric Byproducts: Formed from the self-reaction of starting materials or intermediates.

  • Salts: From the acid catalyst and subsequent work-up steps.

The purification strategy, therefore, must be designed to effectively separate the desired product from these specific contaminants.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues encountered during the purification of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

Q1: My crude product is a sticky solid/oil. How can I get a free-flowing powder before further purification?

A: A sticky consistency is often due to residual solvents or the presence of hygroscopic impurities like ethylenediamine. A simple trituration or azeotropic distillation can be effective.

  • Trituration: Suspend your crude product in a non-polar solvent in which it is poorly soluble, such as diethyl ether or hexanes. Stir vigorously. The desired product should precipitate as a solid, while more soluble impurities remain in the solvent. Decant the solvent and repeat if necessary.

  • Azeotropic Distillation: If residual water or high-boiling solvents are suspected, dissolve the crude product in a suitable solvent like toluene and remove the solvent under reduced pressure. This will co-distill water and other volatile impurities.

Q2: I'm seeing multiple spots on my TLC, even after an initial work-up. How can I effectively separate my product from the starting materials?

A: The presence of both a basic (ethylenediamine) and a relatively polar (6-aminonicotinonitrile) starting material necessitates a multi-step purification approach. An acid-base extraction is a highly effective initial step to remove the bulk of these impurities, leveraging the basicity of the product's imidazole and aminopyridine nitrogens (predicted pKa ≈ 9.08).

  • Rationale: At an acidic pH (e.g., pH 2-3), your product and the unreacted ethylenediamine will be protonated and soluble in the aqueous phase. The less basic 6-aminonicotinonitrile will remain in the organic phase. By then basifying the aqueous phase (e.g., to pH 10-11), you can deprotonate your product, causing it to precipitate or be extractable into an organic solvent, leaving the more water-soluble ethylenediamine behind.

Q3: My column chromatography is not giving good separation. What conditions do you recommend?

A: For a polar and basic compound like 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a polar stationary phase (silica gel) and a polar mobile phase are appropriate. However, to prevent peak tailing due to the basic nature of the compound, it's often beneficial to add a small amount of a basic modifier to the eluent.

  • Recommended Starting Conditions:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point (e.g., 0% to 10% methanol).

    • Basic Modifier: To improve peak shape and reduce tailing, add 0.5-1% triethylamine or ammonia solution to the mobile phase.

Q4: I've isolated a product that appears pure by TLC, but my NMR spectrum shows broad peaks. What could be the issue?

A: Broad peaks in the NMR spectrum can be due to several factors:

  • Residual Paramagnetic Impurities: Trace amounts of metal ions from reagents or reaction vessels can cause peak broadening. Passing a solution of your compound through a small plug of Celite® or silica can sometimes remove these.

  • Proton Exchange: The amine and imidazole N-H protons can undergo exchange, which can broaden their signals and those of adjacent protons. This can sometimes be resolved by acquiring the spectrum in a different solvent (e.g., DMSO-d6) or at a lower temperature.

  • Tautomerism: The imidazoline ring can exist in different tautomeric forms, and if the rate of interconversion is on the NMR timescale, it can lead to peak broadening.

Q5: What is a good recrystallization solvent for final purification?

A: Based on the purification of similar aminopyridine derivatives, ethanol is a promising solvent for recrystallization.[3] You can also explore solvent/anti-solvent systems.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the product is very soluble, you can add a less polar anti-solvent (like ethyl acetate or diethyl ether) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Comprehensive Purification Workflow

The following workflow is a robust strategy for purifying 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine from a crude reaction mixture originating from the reaction of 6-aminonicotinonitrile and ethylenediamine.

Caption: A multi-step purification workflow for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Extract the organic layer with 1M hydrochloric acid (HCl). The product and ethylenediamine will move into the aqueous layer. Repeat the extraction 2-3 times. The 6-aminonicotinonitrile will remain in the organic layer.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base, such as 10M sodium hydroxide (NaOH) or solid potassium carbonate (K2CO3), with stirring until the pH is greater than 10.

  • Product Extraction: Extract the basified aqueous layer with DCM or a 3:1 mixture of chloroform and isopropanol. Repeat the extraction 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 100% DCM or DCM with a low percentage of methanol).

  • Sample Loading: Dissolve the partially purified product from the acid-base extraction in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% MeOH) containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a similar solvent system.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Parameters at a Glance

ParameterAcid-Base ExtractionColumn ChromatographyRecrystallization
Organic Solvent Ethyl Acetate or DCMDichloromethane/MethanolEthanol
Aqueous Phase (Acidic) 1M HCl (pH ~1)N/AN/A
Aqueous Phase (Basic) 10M NaOH (pH >10)N/AN/A
Stationary Phase N/ASilica GelN/A
Mobile Phase Modifier N/A0.5-1% TriethylamineN/A

Logical Relationships in Purification

The choice of purification steps is dictated by the physicochemical properties of the target compound and its likely impurities.

LogicalRelationships cluster_properties Compound & Impurity Properties cluster_methods Purification Methods Product Product (Basic, Polar) AcidBase Acid-Base Extraction Product->AcidBase Exploits Basicity Column Column Chromatography (with base modifier) Product->Column Separates based on polarity Recrystal Recrystallization Product->Recrystal Final polishing based on solubility SM1 6-aminonicotinonitrile (Less Basic, Polar) SM1->AcidBase Separated as neutral SM2 Ethylenediamine (Very Basic, Water-Soluble) SM2->AcidBase Remains in aqueous

Caption: Rationale for purification method selection based on molecular properties.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889-1895.
  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134784, 4,5-Dihydro-1H-imidazol-2-amine. [Link]

  • U.S. Patent 5,332,824, Process for the preparation of 2-amino-5-methyl-pyridine, issued July 26, 1994.
  • Chinese Patent CN106632014A, Preparation of 2-amino-5-chloropyridine, issued May 10, 2017.

Sources

Technical Support Center: Crystallization of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (CAS 914203-53-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a highly pure, crystalline solid form. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established principles of pharmaceutical crystallization.

Understanding the Molecule: Key Physicochemical Properties

The structure of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, featuring a pyridine ring, a primary amine, and an imidazoline moiety, presents unique crystallization challenges and opportunities. Its multiple basic nitrogen atoms make its solubility highly dependent on pH. Understanding these properties is the first step in successful troubleshooting.

PropertyPredicted Value / ObservationImplication for Crystallization
Molecular Formula C₈H₁₀N₄Relatively small molecule, prone to forming stable crystal lattices.
Molecular Weight 162.19 g/mol [1]
pKa (Predicted) 9.08 ± 0.40[1]
Hydrogen Bonding High potential (Donors: 2, Acceptors: 4)Strong intermolecular hydrogen bonds can facilitate crystallization but may also lead to the formation of stubborn solvates or hydrates.[2][3][4]
Solubility Poor aqueous solubility at neutral/high pH; increased solubility in acidic conditions.Salt formation via pH adjustment is a primary strategy for crystallization.[5] The choice of acid can lead to different crystalline salt forms.[6][7]
Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the crystallization of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in a direct question-and-answer format.

Problem 1: No Crystal Formation or "Oiling Out"

Q: I've cooled my saturated solution, but no crystals have formed. What's happening?

A: This is a classic case of either insufficient supersaturation or the presence of an energy barrier to nucleation.

  • Diagnosis & Explanation: Supersaturation is the driving force for crystallization. If the solution is not sufficiently supersaturated upon cooling, nucleation (the formation of initial crystal seeds) will not occur. Alternatively, the solution may be in a metastable state where it requires a significant energy input to start forming crystals.

  • Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[8]

    • Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the supersaturated solution. This provides a template for further crystal growth.

    • Increase Supersaturation: If the initial solution was not concentrated enough, carefully evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.[8]

    • Drastic Cooling: For stubborn cases, brief cooling in an ice bath or even a dry ice/acetone bath can sometimes provide the thermodynamic shock needed for nucleation. Be aware this can lead to rapid crystallization and smaller crystals.

Q: My compound is separating as a liquid ("oiling out") instead of forming solid crystals. Why?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the crystalline solid (or a hydrate/solvate form). This is common with compounds that are impure or when using a solvent in which the compound is excessively soluble.[8]

  • Diagnosis & Explanation: The compound is precipitating from the solution, but because the local temperature is too high, it cannot form an ordered crystal lattice and instead separates as a liquid phase. The presence of impurities can depress the melting point, exacerbating this issue.[8]

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount (1-5%) of additional solvent. This slightly reduces the supersaturation level, allowing crystallization to occur at a lower temperature where a solid is the stable form.[8]

    • Change the Solvent System: The current solvent may be too good. Switch to a solvent in which the compound has lower solubility at room temperature but is still adequately soluble when hot. An anti-solvent approach can also be effective (see protocol below).

    • Utilize pH Adjustment: Since this is a basic compound, a common cause of oiling out is attempting to crystallize the free base. Converting the amine to a salt (e.g., a hydrochloride or sulfate salt) often yields a product with a much higher melting point and better crystallization behavior.[6][7] Dissolve the compound in a suitable solvent and add a stoichiometric amount of acid before cooling.

Problem 2: Poor Crystal Quality (Small, Needles, or Agglomerates)

Q: My crystallization was successful, but the crystals are extremely fine or needle-shaped, making them difficult to filter and dry. How can I get larger, more equant crystals?

A: Crystal morphology is a direct result of the kinetics of the crystallization process. Rapid crystallization favors nucleation over growth, leading to many small crystals. Needle-like morphology can be inherent to a specific crystalline form (polymorph) or influenced by the solvent.[9]

  • Diagnosis & Explanation: A high degree of supersaturation and rapid cooling cause many nuclei to form at once, leaving insufficient solute for each one to grow large.[10] Needles often form when crystal growth is much faster in one dimension than in others, a property that can be influenced by the solvent's interaction with different crystal faces.[9]

  • Solutions:

    • Slow Down the Cooling Rate: This is the most critical parameter. A slow, controlled cooling process minimizes the rate of supersaturation generation, favoring the growth of existing crystals over the formation of new ones. Use an insulated container (like a beaker wrapped in glass wool) or a programmable cooling system. An ideal process involves crystal growth over several hours, not minutes.[8][10]

    • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperatures. This ensures that crystallization begins at a lower temperature and proceeds more slowly.[8]

    • Solvent Screening: Different solvents can dramatically alter crystal habit. A systematic screen of various solvents or co-solvent systems may reveal conditions that favor a more block-like or prismatic morphology.[9]

    • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry (e.g., warming it by 5-10 °C and then slowly cooling again) can dissolve the smaller, higher-energy crystals and redeposit the material onto the larger, more stable ones.

Q: The crystals are forming large, irregular clumps (agglomerates). How can I obtain discrete single crystals?

A: Agglomeration occurs when individual crystals stick together during the growth process. This can be caused by rapid crystallization, insufficient agitation, or strong intermolecular forces.[10]

  • Diagnosis & Explanation: When crystals form too quickly, they can physically entrap one another. The high hydrogen bonding capacity of your molecule can also contribute to this, as crystal surfaces may be "sticky."

  • Solutions:

    • Gentle Agitation: Stirring that is too vigorous can cause crystals to break (secondary nucleation), leading to smaller particles. However, very gentle, slow agitation can keep growing crystals suspended, preventing them from settling and cementing together.

    • Control Supersaturation: As with fine needles, slowing the rate of crystallization by reducing the cooling rate is highly effective at preventing agglomeration.[10]

    • Use of Additives: In some industrial processes, trace amounts of specific additives are used to bind to certain crystal faces, modifying growth and reducing the tendency for agglomeration. This is an advanced technique requiring significant screening.

Advanced Protocols & Methodologies
Protocol 1: Systematic Anti-Solvent Crystallization

This is a powerful technique for compounds with challenging solubility profiles.

  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., methanol, DMSO, or an acidic aqueous solution) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water, ethyl acetate, or heptane).

  • Dissolution: Dissolve the crude 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in the minimum amount of the "good" solvent at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Add the anti-solvent very slowly (dropwise) to the stirred solution. You will observe the solution becoming cloudy (the "cloud point"), which indicates the onset of nucleation.

  • Growth Phase: Once the cloud point is reached, stop the anti-solvent addition and allow the solution to stir gently for several hours to allow the nascent crystals to grow.

  • Completion: After the growth phase, you can add more anti-solvent to increase the overall yield, if necessary.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: pH-Swing Crystallization for Salt Formation

This protocol leverages the basicity of the molecule to achieve purification and crystallization as a salt.

  • Dissolution: Dissolve the crude free-base compound in a suitable solvent (e.g., isopropanol, ethanol, or water) by adding a stoichiometric amount of a strong acid (e.g., HCl or H₂SO₄) until a clear solution is formed at an elevated temperature (e.g., 50-60°C). The pH should be acidic (typically pH 1-3).

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at temperature, then filter hot through celite to remove the carbon and colored impurities.

  • Controlled Cooling: Cool the solution slowly and controllably to room temperature. A rate of 10-20°C per hour is often a good starting point.

  • Maturation: Hold the resulting slurry at room temperature or below (e.g., 0-5°C) for several hours with gentle stirring to allow crystallization to complete and improve yield.

  • Isolation: Isolate the salt crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystalline salt under vacuum at a suitable temperature.

Visualizing the Process

Troubleshooting_Workflow

pH_Effect

Frequently Asked Questions (FAQs)

Q: Can polymorphism affect the crystallization of this compound? A: Yes, absolutely. Polymorphism is the ability of a compound to exist in multiple crystalline forms.[11][12] These different forms can have distinct properties, including solubility, stability, and crystal habit. It is possible that by changing solvents or crystallization conditions, you are inadvertently producing a different, less desirable polymorph (e.g., one that forms needles). Characterization of the final product by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is essential to identify and control the polymorphic form.[9][12]

Q: What analytical techniques are essential for characterizing my final product? A: To ensure you have the correct, pure crystalline material, a suite of analytical techniques is recommended:

  • ¹H NMR: To confirm chemical structure and identify any solvent or residual impurities.

  • HPLC/UPLC: To determine the purity of the compound.

  • PXRD: To confirm the crystallinity and identify the polymorphic form.

  • DSC: To determine the melting point and assess thermal stability.

  • Karl Fischer Titration: To quantify the water content, especially if a hydrate is suspected.

Q: My yield is very low, even though crystals formed. How can I improve it? A: Low yield is often a result of leaving too much compound dissolved in the mother liquor.[8]

  • Check Solubility: Ensure your chosen solvent has a steep solubility curve (i.e., high solubility when hot, very low solubility when cold).

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will result in significant loss.[8]

  • Cooling: Ensure the final cooling temperature is sufficiently low (e.g., 0-5°C) and allow adequate time for the crystallization to complete before filtering.

  • Anti-Solvent: Consider using an anti-solvent at the end of the cooling process to "crash out" the remaining dissolved product, though this may require a re-purification step if it impacts purity.

References
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. News - Achieve Chem.
  • Syrris.
  • ACS Publications. (2020).
  • ResearchGate. (2014). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PMC - NIH. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • University of Rochester, Department of Chemistry.
  • PubMed. (2014). Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine.
  • Reddit. (2024). Amine workup : r/Chempros.
  • Scribd. Amine Plant Troubleshooting and Optimiza.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PMC - NIH. (2011). 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothia-diazol-4-amine (tizanidine).
  • ResearchGate. (2025).
  • MDPI.
  • ChemicalBook. 5-(4,5-dihydro-1H-iMidazol-2-yl)pyridin-2-aMine.
  • PMC - NIH. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility.
  • ResearchGate. (2025).

Sources

Technical Support Center: A Guide to the Stability of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound. By understanding its stability profile, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, and what are its key structural features?

A1: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a heterocyclic organic compound. Its structure features a 2-aminopyridine ring linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring. The presence of these two moieties, each with distinct chemical properties, governs the molecule's overall stability and reactivity. The aminopyridine portion provides a basic nitrogen center and an aromatic system, while the imidazoline ring contains a cyclic amidine functional group, which is a key site for potential degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The imidazoline ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This process involves the cleavage of the C=N bond within the imidazoline ring, leading to the formation of a ring-opened amido-amine derivative. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]

  • Oxidation: The molecule, particularly the nitrogen-containing heterocyclic rings, can be susceptible to oxidation. This can be initiated by atmospheric oxygen (autoxidation), peroxide impurities in solvents, or other oxidizing agents.

  • Photodegradation: Aromatic and heterocyclic compounds, including pyridine and imidazole derivatives, can be sensitive to light, especially UV radiation.[2][3] Exposure to light can lead to the formation of various photoproducts.

Q3: What are the ideal storage conditions for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine?

A3: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (2-8 °C) are recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine in solution is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can accelerate the hydrolysis of the imidazoline ring. While some studies suggest that protonation of the imidazoline ring at a moderately acidic pH (around 4-6) might offer some protection against hydrolysis, it is generally advisable to maintain solutions at a near-neutral pH for short-term use. For long-term storage in solution, a pH stability study is recommended to determine the optimal pH range.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of compound purity over time in solid state 1. Oxidation: Exposure to air. 2. Hydrolysis: Absorption of moisture. 3. Photodegradation: Exposure to light.1. Inert Atmosphere: Repackage the solid under an inert gas like argon or nitrogen. This displaces oxygen and minimizes oxidative degradation. 2. Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel) to prevent moisture uptake. 3. Light Protection: Transfer the compound to an amber vial or wrap the container in aluminum foil to block light exposure.
Appearance of a new peak in HPLC analysis of a solution 1. Hydrolysis: The pH of the solution may be too acidic or basic. 2. Solvent Impurities: Peroxides in solvents like THF or dioxane can cause oxidation.1. pH Control: Prepare solutions in a buffered system at a near-neutral pH (e.g., pH 7.0-7.4) for immediate use. If the solution needs to be stored, perform a pH-rate profile study to identify the pH of maximum stability. 2. Use High-Purity Solvents: Employ freshly opened, high-purity, or peroxide-free solvents for preparing solutions.
Inconsistent results in biological assays Compound Degradation: The active concentration of the compound may be decreasing due to instability in the assay medium.1. Fresh Stock Solutions: Prepare fresh stock solutions immediately before each experiment. 2. Assess Media Stability: Perform a time-course experiment by incubating the compound in the assay medium and analyzing its concentration at different time points by HPLC to determine its stability under the experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][7]

Objective: To intentionally degrade 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine under various stress conditions to understand its degradation pathways. A target degradation of 5-20% is generally considered appropriate.[7]

Materials:

  • 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (HPLC grade)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor the reaction by HPLC at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature. Monitor by HPLC at regular intervals.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor by HPLC at regular intervals.

  • Thermal Degradation: Place the solid compound in an oven at a temperature above its recommended storage temperature (e.g., 60°C). Analyze by HPLC at various time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][8] Analyze by HPLC.

  • Control Samples: For each condition, prepare a control sample stored under normal conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine from its potential degradation products.[9][10]

Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Inject the undergraded compound to determine its retention time.

  • Inject samples from the forced degradation studies.

  • Optimize the gradient to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualizations

cluster_main Degradation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine hydrolysis_product N-(2-aminoethyl)-6-aminonicotinamide (Ring-Opened Amido-Amine) parent->hydrolysis_product Acid/Base, Heat oxidation_products Oxidized Derivatives (e.g., N-oxides) parent->oxidation_products O₂, Peroxides photo_products Various Photoproducts parent->photo_products Light/UV cluster_workflow Forced Degradation & Method Development Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress control Prepare Control Sample (No Stress) start->control analysis Analyze Stressed & Control Samples by HPLC stress->analysis control->analysis separation Are Parent and Degradant Peaks Separated? analysis->separation optimize Optimize HPLC Method (e.g., Gradient, pH) separation->optimize No validate Validate Stability-Indicating Method (ICH Q2(R1)) separation->validate Yes optimize->analysis end Use Validated Method for Stability Studies validate->end

Sources

Technical Support Center: Scaling the Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges in the synthesis and scale-up of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. It is structured as a series of frequently asked questions and detailed troubleshooting scenarios to address specific issues encountered in the laboratory and during pilot-plant production.

Section 1: Synthesis Overview & Key Challenges

The most common and scalable synthetic route to 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine involves the condensation of a 2-aminopyridine derivative with ethylenediamine. A prevalent approach starts from 2-amino-5-cyanopyridine, which is first converted to a methyl imidate intermediate before cyclization with ethylenediamine. An alternative, more direct route involves the high-temperature condensation of 2-aminonicotinic acid derivatives with ethylenediamine.

Regardless of the specific pathway, the core transformation—the formation of the imidazoline ring—is a cyclization-condensation reaction.[1] This step is notoriously sensitive to process parameters, and its successful scale-up requires a deep understanding of the underlying chemistry and engineering principles.

Primary Scale-Up Challenges:
  • Efficient Water Removal: The cyclization step is an equilibrium reaction that produces water. Failure to remove water effectively will stall the reaction and lead to low conversion rates.[1]

  • Thermal Management: The reaction is often conducted at high temperatures. Poor heat transfer in larger reactors can lead to localized overheating, causing degradation of starting materials and products, resulting in colored impurities and reduced yield.[1]

  • Impurity Profile Control: Side reactions, such as the formation of amide intermediates or polymeric materials, can complicate purification and impact the final product's quality.

  • Product Isolation and Purification: The target molecule is a polar, basic compound that can be challenging to isolate. Standard chromatographic methods are often impractical and costly at scale.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control when scaling up the imidazoline ring formation?

A1: Without question, the most critical parameter is the efficient removal of water.[1] The intramolecular cyclization that forms the imidazoline ring is a reversible dehydration reaction. According to Le Châtelier's principle, the continuous removal of a product (in this case, water) is necessary to drive the equilibrium toward the desired product. On a small lab scale, passive evaporation might be sufficient. However, as the reactor volume increases, the surface-area-to-volume ratio decreases dramatically, making passive evaporation ineffective. For successful scale-up, an active and efficient water removal system, such as a Dean-Stark trap with an azeotropic solvent (e.g., xylene, toluene) or vacuum distillation, is essential.[1]

Q2: Why does my product darken significantly at scale, even when following the lab protocol's temperature profile?

A2: This is a classic sign of poor heat transfer and localized overheating. Large reaction volumes have a lower surface-area-to-volume ratio, making it harder to dissipate heat. While your reactor's external thermocouple may read the target temperature, hot spots can form near the heating surface or within the bulk mixture, especially if mixing is inadequate. This leads to thermal degradation.

  • Causality: Prolonged exposure to high temperatures can cause charring or the formation of complex, colored impurities.[1] The presence of residual oxygen can also accelerate this degradation.

  • Solution: Improve mixing efficiency with appropriately designed agitators. Reduce the heating mantle or jacket temperature and allow for a slower, more controlled temperature ramp. For very large scales, consider using a reactor with better heat transfer capabilities or a recirculating loop through a heat exchanger.

Q3: What are the primary safety hazards associated with this synthesis scale-up?

A3: The primary hazards involve high temperatures and the handling of corrosive materials.

  • Thermal Runaway: The initial amidation stage can be exothermic.[1] On a large scale, this heat generation can become difficult to control, potentially leading to a thermal runaway reaction. Ensure your reactor has an adequate cooling system and that reagents are added at a controlled rate.

  • Pressure Build-up: If the reaction is run in a sealed vessel, the water generated will turn to steam at high temperatures, leading to a dangerous pressure increase. The system must be properly vented, especially when using vacuum for water removal.

  • Reagent Handling: Ethylenediamine is corrosive and a respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and handle it in a well-ventilated fume hood or a closed-system charging setup.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Stalled Reaction

Q: My reaction seems to stop at ~50% conversion, and I am not seeing any more water collecting in my Dean-Stark trap. What's wrong?

A: This is a hallmark of the reaction reaching equilibrium due to inefficient water removal or azeotropic solvent issues.

  • Potential Cause 1: Inefficient Water Removal: The rate of water removal is not keeping pace with its generation, allowing the reverse reaction (hydrolysis of the imidazoline) to occur.

  • Recommended Solution 1:

    • Verify System Integrity: Ensure there are no leaks in your vacuum system if using vacuum distillation.

    • Optimize Azeotropic Distillation: Check that the solvent is appropriate and that the reflux rate is sufficient to carry water over to the Dean-Stark trap. Ensure the condenser is efficient enough to return the solvent to the reactor. Sometimes, a "chaser" solvent can be added to help carry over the last traces of water.

  • Potential Cause 2: Reagent Stoichiometry/Purity: An excess or deficit of ethylenediamine can lead to side products. Impurities in the starting material can also inhibit the reaction.

  • Recommended Solution 2:

    • Confirm Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethylenediamine to ensure full conversion of the pyridine substrate.

    • Analyze Starting Materials: Verify the purity of your 2-aminonicotinic acid derivative and ethylenediamine using techniques like NMR or titration. Water content in the starting materials can also affect the reaction.

Problem 2: Product is an Inseparable Oil or Fails to Crystallize

Q: After the reaction and initial work-up, my product is a dark, viscous oil that I cannot purify. Lab scale gave me a solid. What should I do?

A: This issue typically points to an incomplete reaction or the presence of significant impurities that act as crystallization inhibitors.

  • Potential Cause 1: Incomplete Reaction: The oil is likely a mixture of your desired product and the amide intermediate, which has not fully cyclized. The presence of water and unreacted starting materials will also contribute to this.

  • Recommended Solution 1:

    • Re-run the Reaction: If possible, return the crude material to the reactor with an appropriate azeotropic solvent and drive the reaction to completion by removing more water.

    • Analytical Confirmation: Before work-up, take an in-process control (IPC) sample. Use FT-IR to monitor the disappearance of the amide carbonyl peak and the appearance of the C=N stretch of the imidazoline.

  • Potential Cause 2: Thermal Degradation: As discussed in the FAQs, overheating can create tar-like impurities.

  • Recommended Solution 2:

    • Purification via Salt Formation: The target molecule has two basic nitrogens. You can attempt to selectively crystallize the product as a salt. Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol) and add an acid like HCl or HBr. The salt of your product may be crystalline and less soluble than the impurities. This salt can then be isolated and neutralized in a subsequent step.

Problem 3: Final Product Contains Persistent Impurities

Q: My final product, after crystallization, shows a persistent impurity in the HPLC analysis that I can't identify or remove.

A: This requires a systematic approach to identify the impurity and trace its origin.

  • Step 1: Identify the Impurity: Use LC-MS to get the molecular weight of the impurity. This is the most critical piece of information. Does the mass correspond to a starting material, an intermediate, or a potential side-product?

  • Step 2: Trace the Origin:

    • Mass = Starting Material: Your purification method is ineffective. Try a different crystallization solvent, pH adjustment, or a salt screen.

    • Mass = Amide Intermediate: The reaction was incomplete. See Problem 2.

    • Mass = Dimer/Polymer: This suggests a side reaction, possibly from excessive heat or incorrect stoichiometry. Consider lowering the reaction temperature or adjusting the reagent addition profile.

Visual Troubleshooting Guide

Troubleshooting_Flowchart start Problem Encountered low_yield Low Yield / Stalled Reaction start->low_yield purity_issue Purity Issues (Color, Oil, Impurities) start->purity_issue check_water Check Water Removal System low_yield->check_water Is water removal efficient? check_reagents Verify Reagent Stoichiometry & Purity low_yield->check_reagents Are reagents correct? check_temp Analyze Thermal Profile & Mixing purity_issue->check_temp Is reaction overheating? incomplete_reaction Incomplete Reaction (Amide Intermediate) purity_issue->incomplete_reaction Is conversion complete? degradation Thermal Degradation (Tars/Color) purity_issue->degradation optimize_dist Optimize Azeotropic/Vacuum Distillation check_water->optimize_dist improve_mixing Improve Agitation / Control Heating Ramp check_temp->improve_mixing incomplete_reaction->optimize_dist Drive reaction to completion degradation->improve_mixing purify_salt Purify via Salt Formation/Crystallization degradation->purify_salt Synthesis_Workflow cluster_react Reaction Stage cluster_workup Work-up & Isolation charge 1. Charge Reactor (2-aminonicotinic acid, Ethylenediamine, Xylene) heat 2. Heat to Reflux (140-150 °C) charge->heat dehydrate 3. Azeotropic Dehydration (Collect H2O in Dean-Stark) heat->dehydrate monitor 4. Monitor Reaction (IPC) (FT-IR, HPLC) dehydrate->monitor cool 5. Cool Reaction monitor->cool Reaction Complete filter_start 6. Filter (optional) cool->filter_start concentrate 7. Concentrate Solvent filter_start->concentrate crystallize 8. Crystallize from Solvent (e.g., Isopropanol/Heptane) concentrate->crystallize isolate 9. Filter & Dry Product crystallize->isolate

Caption: General workflow for the synthesis and isolation process.

Step-by-Step Procedure:

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging: Under a nitrogen atmosphere, charge the reactor with 2-aminonicotinic acid (1.0 eq.), xylene (5-10 volumes), and ethylenediamine (1.2 eq.).

  • Amidation/Cyclization:

    • Begin stirring and slowly heat the mixture to reflux (~140-160°C).

    • Water will begin to collect in the Dean-Stark trap. The reaction will likely proceed in two stages: an initial, faster water evolution (amidation) followed by a slower phase (cyclization). [1] * Continue refluxing until water evolution ceases and the theoretical amount of water (2 molar equivalents) has been collected.

  • In-Process Control (IPC): Take a sample from the reaction mixture. Analyze via HPLC or FT-IR to confirm the disappearance of the starting material and amide intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the xylene.

    • Add a suitable anti-solvent (e.g., heptane) or a crystallization solvent (e.g., isopropanol) to the residue.

    • Stir the resulting slurry at room temperature or below to induce crystallization.

  • Isolation: Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C to a constant weight.

Data Presentation: Critical Process Parameters
ParameterLab Scale (10g)Pilot Scale (10kg)Rationale for Change
Solvent Volume 100 mL (10 vol)75 L (7.5 vol)Reduced volume to improve throughput; sufficient for slurry and reflux.
Ethylenediamine 1.2 eq.1.15 eq.Tighter control on stoichiometry at scale to minimize cost and downstream impurities.
Heating Method Heating MantleSteam/Oil JacketProvides more uniform and controllable heating, preventing hot spots.
Agitation Magnetic Stir BarMechanical Stirrer (Pitched Blade or Anchor)Ensures proper mixing and heat transfer in the larger volume.
Water Removal Natural RefluxAzeotropic (Dean-Stark) or Vacuum DistillationActive removal is necessary to overcome surface area limitations and drive the reaction to completion. [1]
Reaction Time 8-12 hours12-18 hoursScale-up often requires longer reaction times due to mass and heat transfer limitations.

Section 5: References

  • Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds (Patent No. CN102276526B). Retrieved January 18, 2026, from

  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine (Patent No. EP0569701A1). Retrieved January 18, 2026, from

  • ResearchGate. (n.d.). Synthesis, docking studies and biological evaluation of some newly substituted-5-(2 - methyl imidazo [1,2-A] pyridin-3 -yl) -2,5 - dihydro -1,3,4 -thiadiazol-2-amines [Request PDF]. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine (Patent No. US5332824A). Retrieved January 18, 2026, from

  • PubMed Central. (n.d.). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Retrieved January 18, 2026, from [Link]

Sources

Validation & Comparative

The Definitive Guide to Confirming the Biological Target of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison Guide for Target Validation

In the landscape of modern drug discovery, the unequivocal identification of a compound's biological target is the bedrock upon which successful therapeutic programs are built. An incorrect or incomplete understanding of the mechanism of action can lead to failed clinical trials and wasted resources. This guide provides a comprehensive, technically-grounded framework for confirming the biological target of novel chemical entities, using 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine as our central case study.

The chemical scaffold of this molecule, featuring a 2-amino-imidazoline moiety, is a well-established pharmacophore found in multiple approved drugs that target the Alpha-2 Adrenergic Receptor (α2-AR) . Notable examples include clonidine, an antihypertensive agent, and tizanidine, a muscle relaxant.[1][2][3] Based on this strong structural precedent, this guide will proceed under the well-founded hypothesis that the primary biological target of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine—hereafter referred to as Compound X —is the α2-AR.

Our objective is not merely to assume this interaction but to rigorously confirm it through a multi-pronged, evidence-based approach. We will detail a series of orthogonal experiments designed to build an unshakeable case for target engagement, potency, and cellular activity, while comparing the performance of Compound X against established α2-AR agonists.

The Target Validation Workflow: An Orthogonal Strategy

A robust target validation strategy does not rely on a single experiment. Instead, it integrates data from biochemical, cell-based, and target engagement assays to build a cohesive and self-validating narrative. A discrepancy in results between these assay types is not a failure, but a critical insight that may point towards off-target effects, issues with cell permeability, or complex pharmacology. Our workflow is designed to test the hypothesis from multiple angles: direct binding, functional consequence, and engagement in a native cellular environment.

G cluster_0 Hypothesis Generation cluster_1 Biochemical Validation (Direct Binding) cluster_2 Functional Validation (Cellular Activity) cluster_3 Physiological Context (Target Engagement) cluster_4 Confirmation Hypothesis Hypothesis: Compound X targets α2-AR (Based on Structural Analogy) Binding Radioligand Binding Assay (Measures Affinity - Ki) Hypothesis->Binding Test 1 Functional cAMP Inhibition Assay (Measures Potency - EC50) Binding->Functional Test 2 Conclusion Target Confirmed: α2-Adrenergic Receptor Binding->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Intracellular Binding) Functional->CETSA Test 3 Functional->Conclusion CETSA->Conclusion

Caption: Overall workflow for α2-AR target validation.

Part 1: Biochemical Assays – Does the Compound Bind Directly to the Target?

The first and most fundamental question is whether Compound X physically interacts with the α2-AR. A radioligand binding assay is the gold standard for quantifying this interaction, providing a direct measure of the compound's affinity (Kᵢ) for the receptor.[4][5]

Causality Behind Experimental Choice: This competitive binding assay is chosen to determine if and how tightly Compound X binds to the α2-AR. By competing against a radiolabeled ligand with a known high affinity (e.g., [³H]rauwolscine), we can calculate the inhibitory constant (Kᵢ) of our unlabeled test compound.[6] A low nanomolar Kᵢ value would provide strong initial evidence of a direct and potent interaction.

Experimental Protocol: α2-Adrenergic Receptor Radioligand Binding Assay
  • Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing a human α2-AR subtype (e.g., α2A-AR in CHO or HEK293 cells).[7]

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg protein per well).

    • A fixed concentration of radioligand, [³H]rauwolscine (e.g., 0.5 nM, near its Kₑ value).

    • A range of concentrations of Compound X or comparator drugs (e.g., Clonidine, Guanfacine) from 10 µM down to 10 pM.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

Comparison Data: Binding Affinity (Kᵢ) at α2A-Adrenergic Receptor
CompoundClassRepresentative Kᵢ (nM)
Compound X (Test) Putative α2-AR AgonistTo be determined
ClonidineNon-selective α2-AR Agonist4.5
GuanfacineSelective α2A-AR Agonist15
Tizanidineα2-AR Agonist25

Note: Kᵢ values are representative and can vary based on experimental conditions. This table serves as a template for expected results.

Part 2: Functional Assays – Does Binding Elicit a Biological Response?

Confirming direct binding is essential, but it doesn't prove function. An agonist must not only bind but also induce a conformational change in the receptor that triggers a downstream signaling cascade. The α2-AR is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gᵢ.[9] Its activation leads to the inhibition of adenylyl cyclase, which in turn causes a measurable decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[10][11]

Causality Behind Experimental Choice: A cAMP inhibition assay directly measures the functional consequence of α2-AR activation. It allows us to determine the potency (EC₅₀) of Compound X and confirm its agonist activity. Observing a dose-dependent decrease in cAMP levels provides strong evidence that Compound X is not an inert binder (antagonist) but a functional agonist.

α2-AR Signaling Pathway

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Receptor α2-Adrenergic Receptor G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activation Blocked PKA_active Protein Kinase A (Active) Cellular_Response ↓ Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Leads to Agonist Compound X (Agonist) Agonist->Receptor Binds

Caption: α2-AR Gi-coupled signaling pathway.

Experimental Protocol: cAMP Inhibition Assay
  • Cell Culture: Use a cell line stably expressing the human α2A-AR (e.g., CHO-α2A-AR) and a cAMP biosensor, such as one based on GloSensor™ technology.[12]

  • Cell Plating: Seed the cells into a white, 96-well assay plate and culture for 24 hours.

  • Forskolin Stimulation: To measure the inhibition of cAMP production, first stimulate the baseline production of cAMP using forskolin, a direct activator of adenylyl cyclase. Add forskolin to all wells (except negative controls) at a concentration that elicits a submaximal response (e.g., EC₈₀, typically 1-10 µM).

  • Compound Addition: Add serial dilutions of Compound X and comparator agonists (Clonidine, Tizanidine) to the wells.

  • Controls:

    • Baseline: Cells with no forskolin or agonist.

    • Maximal Stimulation: Cells with forskolin only.

    • Vehicle Control: Cells with forskolin and the vehicle used to dissolve the compounds.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Detection: Add the cAMP detection reagent (e.g., a luciferase substrate) and measure the luminescence using a plate reader. A lower signal corresponds to lower cAMP levels and thus higher agonist activity.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the baseline control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the agonist.

    • Fit the curve using a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal inhibitory effect).

Comparison Data: Functional Potency (EC₅₀) in cAMP Assay
CompoundClassRepresentative EC₅₀ (nM)
Compound X (Test) Putative α2-AR AgonistTo be determined
ClonidineNon-selective α2-AR Agonist1.2
GuanfacineSelective α2A-AR Agonist3.0
DexmedetomidinePotent α2-AR Agonist0.6

Note: EC₅₀ values are representative and can vary based on cell line and assay conditions. This table serves as a template for expected results.

Part 3: Target Engagement – Does the Compound Bind in a Live Cell?

Biochemical and functional assays are powerful but are typically performed on engineered cell lines or isolated membranes. The Cellular Thermal Shift Assay (CETSA) provides the crucial, final piece of evidence by confirming that a compound binds to its target within the complex milieu of an intact, living cell.[13][14]

Causality Behind Experimental Choice: The principle of CETSA is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[13] By heating cells treated with Compound X and measuring the amount of soluble α2-AR remaining at different temperatures, we can observe a "thermal shift"—an increase in the protein's melting temperature. This shift is a direct proxy for target engagement in a physiological environment. This method is invaluable for distinguishing compounds that have good biochemical potency but poor cell permeability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat a suspension of a relevant cell line (e.g., a neuronal cell line endogenously expressing α2-AR) with either vehicle or a saturating concentration of Compound X (typically 10-100x the binding Kᵢ).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 37°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild, non-denaturing lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Collect the supernatant and analyze the amount of soluble α2-AR using a standard protein detection method like Western Blot or ELISA, using a specific antibody for the α2-AR.[15]

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the data to the 37°C sample (100% soluble protein).

    • Plot the percentage of soluble α2-AR against the temperature for both vehicle- and compound-treated samples.

    • The curve for the compound-treated sample should be shifted to the right, indicating thermal stabilization. The magnitude of this shift (ΔTₘ) confirms target engagement.

Comparison Data: Target Engagement (ΔTₘ) in CETSA
CompoundClassRepresentative Thermal Shift (ΔTₘ)
Compound X (Test) Putative α2-AR AgonistTo be determined
ClonidineKnown α2-AR Agonist+ 4.2 °C
Potent ComparatorKnown α2-AR Agonist+ 5.5 °C

Note: Thermal shift values are representative examples. A positive shift of several degrees is strong evidence of target engagement.

Conclusion

The process of confirming a biological target is a systematic journey of building an evidence-based case. For 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (Compound X) , the path begins with a strong structural hypothesis pointing to the α2-Adrenergic Receptor. By executing the orthogonal workflow described in this guide—demonstrating direct, high-affinity binding via a radioligand assay; confirming functional agonism through a dose-dependent inhibition of cAMP; and verifying target engagement in intact cells using CETSA—researchers can move forward with confidence.

A successful outcome, where Compound X demonstrates a low nanomolar Kᵢ, a potent EC₅₀ for cAMP inhibition, and a clear positive thermal shift in CETSA, provides an unequivocal confirmation of its biological target. This rigorous, multi-faceted approach ensures scientific integrity and provides the solid foundation necessary for advancing a promising compound into the next phase of drug development.

References

  • Tizanidine - Wikipedia. Wikipedia. [Link]

  • Clonidine - Wikipedia. Wikipedia. [Link]

  • Guanfacine - Wikipedia. Wikipedia. [Link]

  • Alpha-adrenergic agonist - Wikipedia. Wikipedia. [Link]

  • Tizanidine - StatPearls - NCBI Bookshelf. NCBI. [Link]

  • tizanidine - Drug Central. Drug Central. [Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC. NCBI. [Link]

  • Popular Alpha 2 Agonists List, Drug Prices and Medication Information. GoodRx. [Link]

  • Guanfacine: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Clonidine - StatPearls - NCBI Bookshelf. NCBI. [Link]

  • Zanaflex (tizanidine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • What class of drugs is clonidine (alpha-2 adrenergic agonist)? Dr.Oracle. [Link]

  • Guanfacine extended-release tablets (Intuniv): Selective alpha2a-adrenergic receptor agonist approved for the treatment of ADHD. Managed Healthcare Executive. [Link]

  • Types of Blood Pressure Medications. American Heart Association. [Link]

  • Alpha(2)-adrenergic receptor signalling in hypertension - PubMed. NCBI. [Link]

  • Guanfacine: ADHD Medication, Effects, and Options. Healthline. [Link]

  • The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC. NCBI. [Link]

  • Alpha-2 adrenergic receptor - Wikipedia. Wikipedia. [Link]

  • Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. [Link]

  • How Do Alpha-2 Adrenergic Agonists Work? RxList. [Link]

  • A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed. NCBI. [Link]

  • Alpha-2 adrenergic receptor - Grokipedia. Grokipedia. [Link]

  • α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]

  • Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. [Link]

  • Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Wiley Online Library. [Link]

  • Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed. NCBI. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. NCBI. [Link]

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. [Link]

  • Correlation of the EC50 values with % maximum stimulation (% Max) in... ResearchGate. [Link]

  • The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. NCBI. [Link]

  • Biophysical methods for studying human GPCR ligand binding properties. Peak Proteins. [Link]

  • Anti-alpha2 adrenergic receptor antibodies (IgG) ELISA Kit. Eagle Biosciences. [Link]

  • Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed. NCBI. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. NCBI. [Link]

  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. ResearchGate. [Link]

Sources

Navigating the α2-Adrenergic Landscape: A Comparative Guide to 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quest for selective and potent receptor modulators is a perpetual challenge. Among the myriad of targets, the α2-adrenoceptors, a family of G protein-coupled receptors, play a pivotal role in regulating a plethora of physiological processes, including blood pressure, sedation, analgesia, and neurotransmitter release. The development of agonists targeting these receptors has led to clinically significant therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of α2-adrenoceptor agonists: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine derivatives. Through a comparative lens, we will explore how subtle molecular modifications influence their biological activity and selectivity, offering valuable insights for researchers and drug development professionals.

Introduction to 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Derivatives as α2-Adrenoceptor Agonists

The 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine scaffold represents a key pharmacophore for α2-adrenoceptor agonism. These compounds, exemplified by the clinical candidate fadolmidine, have demonstrated potent and selective activity at α2-adrenoceptors, leading to significant analgesic and sedative effects. Their mechanism of action involves binding to and activating α2-adrenoceptors, which are primarily coupled to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream signaling pathways.

This guide will dissect the SAR of this chemical series, providing a comparative analysis with other well-known α2-adrenoceptor agonists, and furnish detailed experimental protocols for their synthesis and biological evaluation.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding these relationships is paramount for designing novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: A Tripartite Pharmacophore

The fundamental structure can be dissected into three key components: the 2-aminopyridine ring, the 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring, and the linker between them.

  • 2-Aminopyridine Moiety: The amino group at the 2-position of the pyridine ring is crucial for activity. It is believed to participate in key hydrogen bonding interactions within the binding pocket of the α2-adrenoceptor. Modifications to this group generally lead to a significant loss of potency.

  • Imidazoline Ring: The basic nitrogen atoms of the imidazoline ring are essential for the agonistic activity. Protonation of one of these nitrogens at physiological pH allows for a critical ionic interaction with a conserved aspartate residue (Asp113 in the α2A subtype) in the transmembrane domain 3 of the receptor.

  • Relative Orientation: The spatial arrangement of the pyridine and imidazoline rings is a key determinant of binding affinity and selectivity. A relatively planar conformation is generally favored, allowing for optimal interactions with the receptor.

Impact of Substituents

Comparative Analysis with Alternative α2-Adrenoceptor Agonists

To contextualize the SAR of the 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine series, it is instructive to compare their properties with established α2-adrenoceptor agonists like dexmedetomidine and clonidine, as well as the more recent chromane derivatives.

CompoundChemical Classα2A-AR EC50 (nM)α2B-AR EC50 (nM)α2C-AR EC50 (nM)α2A/α1A SelectivityKey Features
Dexmedetomidine Imidazole~1-5~10-50~5-20~1600-foldHighly potent and selective α2 agonist, but with known sedative and cardiovascular side effects.
Clonidine Imidazoline~10-50~100-500~50-200~200-foldLess selective than dexmedetomidine, also interacts with imidazoline receptors.
Fadolmidine 2-Amino-5-(imidazolinyl)pyridinePotent (specific values not consistently reported in a single table)--HighDeveloped for spinal analgesia with potentially fewer systemic side effects due to its physicochemical properties.
Chromane Derivative (Compound B9) Chromane0.23-->10,000-foldExample of a highly potent and selective α2A agonist from a different chemical series, demonstrating the potential for achieving high selectivity through conformational constraint.[1]

Note: EC50 and selectivity values are approximate and can vary depending on the specific assay conditions. The data for fadolmidine is less consistently reported in comparative tables.

The comparison highlights that while dexmedetomidine is a potent and selective α2 agonist, there is still a need for compounds with improved subtype selectivity and a better side-effect profile. Fadolmidine represents an attempt to achieve this through a different chemical scaffold, aiming for localized action. The chromane derivatives demonstrate that significant gains in selectivity can be achieved through innovative medicinal chemistry approaches like conformational constraint.[1]

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Derivatives

The synthesis of the core scaffold can be achieved through the reaction of a pyridine-2-carbonitrile with ethylenediamine. A representative protocol is as follows:

Protocol 1: Synthesis of 2-(Pyridin-5-yl)-4,5-dihydro-1H-imidazole

This protocol is adapted from the synthesis of a related compound, 2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole, as described by Stibrany et al. (2004) and referenced in subsequent crystallographic studies.[2]

Materials:

  • 5-Cyanopyridine

  • Ethylenediamine

  • Toluene (or another suitable high-boiling solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Methanol (for crystallization)

Procedure:

  • To a solution of 5-cyanopyridine (1 equivalent) in toluene, add an excess of ethylenediamine (e.g., 4 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane/methanol).

  • The purified product can be further recrystallized from a solvent such as methanol to obtain single crystals.[2]

SynthesisWorkflow Start 5-Cyanopyridine + Ethylenediamine Reaction Reflux in Toluene with p-TSA catalyst Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Crystallization Recrystallization (Methanol) Purification->Crystallization Product 2-(Pyridin-5-yl)-4,5-dihydro-1H-imidazole Crystallization->Product AssayWorkflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B_Start Incubate Membranes with Radioligand & Test Compound B_Filter Filtration to Separate Bound from Free B_Start->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Determine Ki B_Count->B_Analyze F_Start Incubate Cells with Test Compound F_Stimulate Stimulate with Forskolin F_Start->F_Stimulate F_Measure Measure cAMP Levels F_Stimulate->F_Measure F_Analyze Determine EC50 & Emax F_Measure->F_Analyze

Caption: Workflow for in vitro biological evaluation of α2-adrenoceptor agonists.

Conclusion and Future Directions

The 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine scaffold remains a fertile ground for the discovery of novel α2-adrenoceptor agonists. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships. While the 2-aminopyridine and imidazoline moieties are generally considered essential for activity, the exploration of diverse substituents on the pyridine ring and modifications to the linker can lead to compounds with enhanced potency, improved subtype selectivity, and optimized pharmacokinetic properties.

Future research should focus on generating comprehensive quantitative SAR data for this series across all three α2-adrenoceptor subtypes. This will enable more rational drug design and the development of agonists with a desired therapeutic profile, potentially separating the beneficial analgesic effects from unwanted side effects like sedation and hypotension. The continued application of innovative medicinal chemistry strategies, such as those demonstrated in the development of chromane derivatives, will undoubtedly pave the way for the next generation of α2-adrenoceptor modulators.

References

  • Stibrany, R. T., et al. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(9), o1598-o1600.
  • Wang, Y., et al. (2024). Designing Chromane Derivatives as α2A-Adrenoceptor Selective Agonists via Conformation Constraint. Journal of Medicinal Chemistry.
  • Kia, R., et al. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1589.

Sources

A Comparative Guide to the Pharmacological Profile of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-pyridyl-imidazoline scaffold represents a privileged chemical structure in medicinal chemistry, forming the core of numerous biologically active compounds. Molecules in this class, including the subject of this guide, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, are structurally analogous to established ligands for imidazoline and α-adrenergic receptors. These receptors are critical regulators of cardiovascular and central nervous system functions, making them high-value targets for therapeutic intervention in conditions such as hypertension, pain, and metabolic syndrome.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel compounds like 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. We will objectively compare its potential pharmacological profile against well-established inhibitors and agonists for these target classes. The narrative is grounded in the principles of causality behind experimental design, providing detailed, self-validating protocols to ensure scientific rigor and reproducibility. By understanding the key molecular interactions and functional consequences, researchers can effectively position new chemical entities within the therapeutic landscape.

The Target Landscape: Imidazoline and α2-Adrenergic Receptors

The primary targets for compounds bearing the pyridyl-imidazoline moiety are the I₁-imidazoline receptor (I₁-IR) and the α₂-adrenergic receptor (α₂-AR). While both receptors can be activated by some of the same ligands, such as clonidine, they are distinct entities with different signaling mechanisms and physiological outcomes.[2][3] Differentiating a compound's activity at these two sites is a cornerstone of modern drug development in this area.

  • I₁-Imidazoline Receptors (I₁-IR): Primarily located in the rostral ventrolateral medulla of the brainstem, I₁-IRs are key regulators of sympathetic nervous system outflow.[1] Their activation leads to a decrease in peripheral sympathetic tone, resulting in reduced blood pressure.[4] Unlike classic G-protein coupled receptors, the I₁-IR signaling pathway is thought to involve the activation of phosphatidylcholine-selective phospholipase C.[5] Agonists highly selective for the I₁-IR are sought after as antihypertensives with a potentially better side-effect profile than mixed-activity drugs.[6]

  • α₂-Adrenergic Receptors (α₂-AR): These are canonical Gi-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). There are three subtypes: α₂ₐ, α₂₈, and α₂₋.[7] Like I₁-IRs, central α₂-AR activation also reduces sympathetic outflow and lowers blood pressure. However, α₂-ARs are more broadly distributed, and their activation in the locus coeruleus is strongly associated with sedation and dry mouth, common side effects of first-generation centrally acting antihypertensives.[6]

The critical distinction for therapeutic development is that the antihypertensive effects can be mediated by I₁-IR, while the sedative side effects are primarily driven by α₂-AR activation. Therefore, a major goal is to identify compounds with high selectivity for the I₁-imidazoline receptor.

cluster_0 I₁-Imidazoline Receptor Pathway cluster_1 α₂-Adrenergic Receptor Pathway I1_Agonist I₁-IR Agonist (e.g., Moxonidine) I1R I₁-Imidazoline Receptor I1_Agonist->I1R PLC PC-PLC I1R->PLC DAG DAG PLC->DAG SympOut_I1 Reduced Sympathetic Outflow DAG->SympOut_I1 BP_Down_I1 Blood Pressure Reduction SympOut_I1->BP_Down_I1 A2_Agonist α₂-AR Agonist (e.g., Clonidine) A2R α₂-Adrenergic Receptor A2_Agonist->A2R Gi Gi Protein A2R->Gi SympOut_A2 Reduced Sympathetic Outflow A2R->SympOut_A2 Sedation Sedation A2R->Sedation AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP ↓ cAMP AC->cAMP BP_Down_A2 Blood Pressure Reduction SympOut_A2->BP_Down_A2 G cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC₅₀, Eₘₐₓ) start Test Compound: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine binding Step 1: In Vitro Receptor Binding Assays start->binding functional Step 2: In Vitro Functional Assays binding->functional binding_i1 I₁-Imidazoline Receptor binding_a2 α₂-Adrenergic Receptor selectivity Step 3: Data Analysis & Selectivity Profiling functional->selectivity functional_i1 I₁-IR Functional Assay functional_a2 α₂-AR Functional Assay ([³⁵S]GTPγS) decision Lead Candidate Decision selectivity->decision

Caption: Experimental workflow for pharmacological characterization.

Part 1: In Vitro Receptor Binding Assays

Causality: The foundational step is to determine if the test compound physically interacts with the intended targets. Competitive radioligand binding assays quantify this interaction by measuring the concentration of the test compound required to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki signifies a higher affinity. [8] Protocol 1: α₂-Adrenergic Receptor Binding Assay

This protocol is designed to measure the affinity of the test compound for α₂-ARs using membranes from cells expressing the human receptor.

  • Materials:

    • Cell membranes (e.g., from CHO-K1 cells expressing human α₂ₐ-AR).

    • Radioligand: [³H]Rauwolscine or [³H]RX821002 (a selective α₂-AR antagonist). [9][10] * Non-specific binding control: Yohimbine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

    • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound, reference compounds (Clonidine, Moxonidine), and Yohimbine in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Yohimbine (for non-specific binding), or 50 µL of the test/reference compound dilutions.

    • Add 50 µL of the radioligand (e.g., 2.5 nM [³H]Rauwolscine) to all wells. [10] 4. Add 100 µL of the cell membrane suspension (e.g., 2-5 µg protein/well) to initiate the binding reaction.

    • Incubate the plate at room temperature (25-27°C) for 60-90 minutes to reach equilibrium. [10] 6. Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: I₁-Imidazoline Receptor Binding Assay

This protocol is more complex due to the potential for cross-reactivity with α₂-ARs. The key is to pharmacologically mask the α₂-AR sites to ensure the binding measured is specific to I₁-IR.

  • Materials:

    • Tissue homogenate rich in I₁-IR (e.g., from bovine adrenal chromaffin cells or PC12 cells).

    • Radioligand: [³H]Clonidine or a more I₁-selective ligand.

    • α₂-AR masking agent: Adrenaline or Noradrenaline (10 µM) to saturate α₂-AR sites.

    • Non-specific binding control: Moxonidine (10 µM) or another high-affinity I₁ ligand.

    • All other materials as listed in Protocol 1.

  • Procedure:

    • The procedure is analogous to the α₂-AR assay, with a critical modification: all wells (except total binding) must contain the α₂-AR masking agent (e.g., 10 µM Adrenaline) to prevent the radioligand from binding to α₂-ARs.

    • Incubate the plate and process as described above.

  • Data Analysis:

    • Calculate Ki as described in the α₂-AR protocol. This value represents the affinity for the I₁-imidazoline receptor.

Part 2: In Vitro Functional Assays

Causality: Binding affinity does not describe the functional consequence of the drug-receptor interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. Functional assays are essential to determine the compound's efficacy (Eₘₐₓ) and potency (EC₅₀).

Protocol 3: α₂-AR Agonist Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of the Gi protein coupled to the α₂-AR. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of receptor activation. [11]

  • Materials:

    • Cell membranes expressing α₂ₐ-AR.

    • [³⁵S]GTPγS.

    • GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.

    • Non-specific binding control: Unlabeled GTPγS (10 µM).

    • Reference agonists (e.g., Dexmedetomidine, UK-14304). [11]* Procedure:

    • Prepare serial dilutions of the test compound and reference agonists.

    • In a 96-well plate, add 50 µL of test/reference compounds.

    • Add 50 µL of cell membranes (5-10 µg protein) to each well.

    • Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells.

    • Incubate at 30°C for 60 minutes.

    • Terminate, filter, and count radioactivity as described in the binding assay protocol.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, typically expressed as a percentage of the response to a full agonist like UK-14304). [11]

Part 3: Data Interpretation and Selectivity Profiling

Causality: The ultimate goal of this in vitro profiling is to build a quantitative picture of the compound's selectivity. The selectivity ratio, calculated from the binding affinity (Ki) values, provides a numerical index of a compound's preference for one receptor over another. A higher ratio indicates greater selectivity.

Data Summary and Selectivity Calculation

Compoundα₂-AR Ki (nM)I₁-IR Ki (nM)Selectivity Ratio (Ki α₂-AR / Ki I₁-IR) α₂-AR EC₅₀ (nM)α₂-AR Eₘₐₓ (% of Max)
5-(...)-amine ExperimentalExperimentalCalculateExperimentalExperimental
Moxonidine ~300-500~10-15~30 >1000 (weak)Low
Clonidine ~10-20~40-50~0.4 ~20-30~80-90%
Dexmedetomidine ~1-3>10,000>3000 ~5-10100%

(Note: Literature values for reference compounds are approximate and can vary based on assay conditions. The key is the relative order of magnitude and the selectivity ratio.)

Interpretation:

  • High Selectivity for I₁-IR: If 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine shows a selectivity ratio significantly greater than 1 (e.g., >10), similar to Moxonidine, it suggests potential as a second-generation antihypertensive with a reduced risk of sedation. [6]* Mixed I₁/α₂ Activity: A selectivity ratio near 1, like Clonidine, would classify it as a first-generation type agent, likely effective but with a higher propensity for α₂-AR mediated side effects.

  • High Selectivity for α₂-AR: A very low selectivity ratio (<0.1) would suggest its primary activity is at the α₂-AR, and its profile might be more similar to sedative agents like Dexmedetomidine.

Conclusion

The characterization of a novel compound such as 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine requires a disciplined, hypothesis-driven experimental approach. By systematically comparing its binding affinity and functional activity against well-understood reference inhibitors like Moxonidine and Clonidine, researchers can accurately determine its pharmacological profile. The protocols and analytical framework presented in this guide provide a robust system for establishing receptor selectivity—the critical determinant of therapeutic potential and side-effect liability for this important class of compounds. This comparative methodology is fundamental to the logical progression of a novel chemical entity from initial discovery to a potential therapeutic candidate.

References

  • Li, G., Regunathan, S., Barrow, C. J., Eshraghi, J., Cooper, R., & Reis, D. J. (1994). Agmatine: an endogenous clonidine-displacing substance in the brain. Science, 263(5149), 966–969. [URL not available in search results]
  • Özdoğan, A. N., & Günay, I. (2018). The imidazoline receptors and ligands in pain modulation. Agri: Agri (Algoloji) Dernegi'nin Yayin organidir= The journal of the Turkish Society of Algology, 30(2), 53–60. [Link]

  • Wikipedia contributors. (2023). Imidazoline receptor. Wikipedia. [Link]

  • Reis, D. J., Regunathan, S., & Li, G. (1995). Imidazoline receptors and their endogenous ligands. Annual review of pharmacology and toxicology, 35, 509–534. [Link]

  • Grella, B., Mota, M. D., & El-Mas, M. M. (2013). Imidazoline antihypertensive drugs: selective i(1)-imidazoline receptors activation. Recent patents on cardiovascular drug discovery, 8(1), 51–58. [Link]

  • Van Zwieten, P. A. (1994). I1-imidazoline-receptor agonists in the treatment of hypertension: an appraisal of clinical experience. Journal of cardiovascular pharmacology, 24 Suppl 1, S39–S48. [Link]

  • Wisdomlib. (2025). Imidazoline receptor ligands: Significance and symbolism. Wisdomlib.org. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. [Link]

  • ResearchGate. (n.d.). In vitro potency and intrinsic activity of alpha2-adrenoceptor agonists. ResearchGate. [Link]

  • Érszegi, A., Viola, R., Bahar, M. A., Csupor, D., & Varga, B. (2024). Not first-line antihypertensive agents, but still effective-The efficacy and safety of imidazoline receptor agonists: A network meta-analysis. Pharmacology research & perspectives, 12(3), e1215. [Link]

  • Camilleri, G., et al. (2001). Comparison of the efficacy and the safety of two imidazoline receptors agonists: rilmenidine and moxonidine. Request PDF on ResearchGate. [Link]

  • van Zwieten, P. A., & de Jonge, A. (1999). I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly. Drugs & aging, 15(2), 107–116. [Link]

  • ResearchGate. (n.d.). Antihypertensive efficacy of imidazoline receptor agonists compared to placebo. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Imidazoline receptors – Knowledge and References. Taylor & Francis Online. [Link]

  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of hypertension. Supplement, 13(2), S71-83. [Link]

  • Patsnap Synapse. (2024). What are imidazoline receptor agonists and how do they work?. Patsnap.com. [Link]

  • SciSpace. (n.d.). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. SciSpace. [Link]

  • Bousquet, P., & Feldman, J. (1999). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie, 3(1), 9-13. [Link]

  • ResearchGate. (n.d.). Synthesis, docking studies and biological evaluation of some newly substituted-5-(2 - methyl imidazo [1,2-A] pyridin-3 -yl) -2,5 - dihydro -1,3,4 -thiadiazol-2-amines. ResearchGate. [Link]

  • Ordway, G. A., et al. (1997). In vitro and in vivo approaches to the characterization of the alpha2-adrenoceptor. Annals of the New York Academy of Sciences, 812, 114-125. [Link]

  • Alabaster, V. A., Keir, R. F., & Peters, C. J. (1986). Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors. British journal of pharmacology, 88(3), 607–614. [Link]

  • Liu, Y., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 27(18), 5897. [Link]

  • Hudson, A. L., et al. (2001). Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs?. Journal of psychiatry & neuroscience, 26(4), 321–326. [Link]

Sources

Comparative In Vitro Validation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a novel compound with a structural motif suggesting potential activity at adrenergic and imidazoline receptors. We will objectively compare its performance with established reference compounds, supported by detailed experimental protocols and data interpretation. This document is intended for researchers and drug development professionals seeking to characterize the pharmacological profile of this and similar molecules.

Introduction: The Rationale for In Vitro Characterization

The 2-amino-imidazoline scaffold is a well-established pharmacophore present in numerous clinically relevant drugs that interact with α-adrenergic and imidazoline receptors.[1][2] Compounds belonging to this class, such as clonidine and dexmedetomidine, are known for their potent effects on the central nervous system and cardiovascular system, primarily through agonism at α2-adrenergic receptors (α2-ARs).[3][4] 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine (herein referred to as Compound X for brevity) shares this core structure, suggesting a similar mechanism of action.

Effective preclinical evaluation demands a rigorous in vitro characterization to establish its potency, selectivity, and functional activity. This guide outlines a systematic approach to validate the in vitro effects of Compound X, comparing it directly with the well-characterized α2-AR agonists, Clonidine and Guanfacine. This comparative approach provides essential context for its potential therapeutic utility and helps to identify any unique pharmacological properties.

Part 1: Establishing Receptor Binding Affinity and Selectivity

The foundational step in characterizing a novel ligand is to determine its binding affinity for the intended target receptors and to assess its selectivity against other related receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki).

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X, Clonidine, and Guanfacine for the human α2A, α2B, and α2C adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtypes.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Rauwolscine, a non-selective α2-AR antagonist, is used at a concentration near its Kd value (e.g., 2.5 nM).[5]

  • Competition Assay:

    • Incubate a fixed amount of receptor-containing membranes (e.g., 2 µg) with [³H]-Rauwolscine.

    • Add increasing concentrations of the competing ligands (Compound X, Clonidine, or Guanfacine) ranging from 10⁻¹² M to 10⁻⁵ M.

    • Incubate at 27°C for 60 minutes to reach equilibrium.[5]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as yohimbine (10 µM).

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand. The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Comparative Analysis

The results of the binding assays are summarized in the table below. This data allows for a direct comparison of the binding affinities of the three compounds across the α2-AR subtypes.

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)
Compound X 5.2 ± 0.625.8 ± 3.115.4 ± 1.9
Clonidine 8.9 ± 1.135.2 ± 4.320.1 ± 2.5
Guanfacine 15.6 ± 2.0150.7 ± 18.598.3 ± 12.1

Interpretation: Lower Ki values indicate higher binding affinity. This hypothetical data suggests that Compound X has a high affinity for the α2A-AR subtype, comparable to or slightly better than Clonidine, and significantly higher than Guanfacine. All three compounds exhibit lower affinity for the α2B and α2C subtypes.

Part 2: Functional Assessment of G-Protein Activation

High binding affinity does not necessarily translate to functional activity. Therefore, the next crucial step is to determine whether Compound X acts as an agonist, antagonist, or inverse agonist at the α2-ARs. Since α2-ARs are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins, we can measure agonist-induced G-protein activation.[5]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To measure the ability of Compound X, Clonidine, and Guanfacine to stimulate [³⁵S]GTPγS binding to G-proteins via the α2A, α2B, and α2C adrenergic receptors.

Methodology:

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.

  • Reagents:

    • [³⁵S]GTPγS (0.1 nM)

    • GDP (10 µM)

    • Test compounds (Compound X, Clonidine, Guanfacine) at concentrations from 10⁻¹² M to 10⁻⁵ M.

  • Assay Procedure:

    • Pre-incubate membranes with the test compounds for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate for 60 minutes at 30°C.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • Detection and Analysis: The reaction is stopped by rapid filtration, and bound radioactivity is measured. Data are analyzed using non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound. The Emax is often expressed as a percentage of the response to a full agonist, such as UK-14,304 (brimonidine).[3]

Workflow for Functional G-Protein Activation Assay

G_Protein_Activation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_membranes Receptor-expressing Cell Membranes pre_incubation Pre-incubate Membranes with Test Compounds prep_membranes->pre_incubation prep_reagents Assay Buffer, [³⁵S]GTPγS, GDP, Test Compounds prep_reagents->pre_incubation reaction_start Add [³⁵S]GTPγS and GDP pre_incubation->reaction_start incubation Incubate at 30°C reaction_start->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Non-linear Regression (EC50, Emax) scintillation->analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Expected Data and Comparative Analysis
Compoundα2A-AR EC50 (nM)α2A-AR Emax (%)
Compound X 12.5 ± 1.595 ± 5
Clonidine 20.1 ± 2.288 ± 4
Guanfacine 45.3 ± 5.175 ± 6

Interpretation: The EC50 values indicate the potency of the compounds as agonists, while the Emax values reflect their efficacy. This hypothetical data suggests that Compound X is a potent and highly efficacious agonist at the α2A-AR, showing greater potency and efficacy than both Clonidine and Guanfacine.

Part 3: Cellular Functional Assay - cAMP Inhibition

To confirm the functional consequences of Gi/o protein activation in a cellular context, we can measure the inhibition of cyclic AMP (cAMP) production. Activation of α2-ARs inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Experimental Protocol: cAMP Inhibition Assay

Objective: To determine the ability of Compound X, Clonidine, and Guanfacine to inhibit forskolin-stimulated cAMP production in cells expressing the α2A-AR.

Methodology:

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human α2A-AR.

  • Assay Procedure:

    • Pre-treat cells with the test compounds at various concentrations for 15 minutes.

    • Stimulate the cells with forskolin (e.g., 10 µM), an activator of adenylyl cyclase, for 30 minutes to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Determine the IC50 value for each compound using non-linear regression.

Signaling Pathway Diagram

cAMP_Inhibition_Pathway Compound_X Compound X (α2-AR Agonist) a2AR α2-Adrenergic Receptor Compound_X->a2AR Binds and Activates Gi_protein Gi Protein a2AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: α2-AR mediated inhibition of cAMP production.

Expected Data and Comparative Analysis
Compoundα2A-AR cAMP Inhibition IC50 (nM)
Compound X 18.9 ± 2.3
Clonidine 30.5 ± 3.8
Guanfacine 65.2 ± 7.9

Interpretation: This data corroborates the findings from the GTPγS assay, demonstrating that Compound X is a potent functional agonist in a whole-cell system. The lower IC50 value for Compound X indicates greater potency in inhibiting adenylyl cyclase activity compared to the reference compounds.

Conclusion and Future Directions

The in vitro validation workflow presented here provides a robust framework for characterizing the pharmacological profile of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. The comparative analysis with established α2-AR agonists, Clonidine and Guanfacine, allows for a clear positioning of this novel compound in terms of its receptor binding affinity, potency, and efficacy.

Based on the hypothetical data, Compound X emerges as a potent and efficacious α2A-adrenergic agonist. Further investigations should include:

  • Selectivity Profiling: Broader screening against a panel of other receptors, ion channels, and transporters to assess off-target effects.

  • Imidazoline Receptor Binding: Given its structure, assessing binding affinity and functional activity at I1 and I2 imidazoline receptors is warranted.[6][7]

  • In Vivo Studies: The promising in vitro profile would need to be validated in relevant animal models to assess its pharmacokinetic properties and in vivo efficacy.

By following this structured and comparative approach, researchers can confidently establish the in vitro pharmacological identity of novel compounds, providing a solid foundation for further preclinical and clinical development.

References

  • α-Adrenoceptor Assays. PubMed. Available at: [Link]

  • In vitro potency and intrinsic activity of alpha2-adrenoceptor agonists. ResearchGate. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. Available at: [Link]

  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. Available at: [Link]

  • Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands. National Institutes of Health (NIH). Available at: [Link]

  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Imidazoline receptors and their endogenous ligands. PubMed. Available at: [Link]

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. Available at: [Link]

  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, docking studies and biological evaluation of some newly substituted-5-(2 - methyl imidazo [1,2-A] pyridin-3 -yl) -2,5 - dihydro -1,3,4 -thiadiazol-2-amines. ResearchGate. Available at: [Link]

  • Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. PubMed. Available at: [Link]

  • Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. PubMed. Available at: [Link]

  • Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist. PubMed. Available at: [Link]

  • Analysis of Alpha-2 Adrenergic Receptors and Effect of Brimonidine on Ciliary Body Smooth Muscle Cells. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Opposite to alpha2-adrenergic agonists, an imidazoline I1 selective compound does not influence reflex bradycardia in rabbits. PubMed. Available at: [Link]

Sources

A Comparative Guide to Imidazoline Receptor Ligands: Profiling 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a molecule of growing interest, with archetypal imidazoline receptor ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences between these compounds, supported by experimental data and detailed methodologies. Our objective is to offer a framework for understanding the potential therapeutic profile of novel compounds by benchmarking against established agents like Clonidine, Moxonidine, Rilmenidine, and Idazoxan.

Introduction to the Imidazoline Receptor System

Imidazoline receptors are a class of non-adrenergic receptors that have become significant targets in drug discovery, particularly for cardiovascular and neurological disorders.[1] They are broadly categorized into three main subtypes:

  • I₁-Imidazoline Receptors: Primarily located on the plasma membrane in the rostral ventrolateral medulla (RVLM) of the brainstem, these receptors are instrumental in the central regulation of blood pressure.[1] Their activation leads to a reduction in sympathetic outflow, resulting in antihypertensive effects.

  • I₂-Imidazoline Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are considered allosteric modulatory sites of monoamine oxidase (MAO).[1][2] Ligands targeting I₂ receptors are being investigated for their potential in treating chronic pain, neurodegenerative diseases, and some psychiatric conditions.[1][3]

  • I₃-Imidazoline Receptors: Located in pancreatic β-cells, this subtype is involved in the regulation of insulin secretion.[1]

The therapeutic utility of an imidazoline ligand is largely defined by its relative affinity and selectivity for these receptor subtypes, as well as its interaction with α₂-adrenergic receptors, which often share structural homology with imidazoline binding sites.

Profiling a Novel Ligand: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a heterocyclic compound featuring a central pyridine ring linked to a dihydro-imidazoline moiety and an amine group. While extensive pharmacological data for this specific molecule is not yet widely published, its structural components suggest a potential interaction with the imidazoline and adrenergic receptor systems. The 2-amino-imidazoline core is a classic pharmacophore found in many known imidazoline receptor ligands. The aminopyridine component may further influence receptor affinity and selectivity.

To understand its potential pharmacological profile, it is instructive to compare it with well-characterized imidazoline compounds. The key differentiators will likely be its binding affinity (Ki) at I₁, I₂, and α₂-adrenergic receptors, and its functional activity as an agonist or antagonist at these sites.

Comparative Analysis of Established Imidazoline Ligands

The following sections detail the pharmacological profiles of four key imidazoline compounds that serve as benchmarks in the field. Their distinct selectivity profiles give rise to their unique therapeutic applications and side-effect profiles.

Clonidine: The Archetypal α₂-Adrenergic/I₁-Imidazoline Agonist

Clonidine is a first-generation centrally acting antihypertensive agent. Its mechanism of action was initially attributed solely to its agonist activity at α₂-adrenergic receptors in the brainstem. However, it is now understood that clonidine also binds with high affinity to I₁-imidazoline receptors, and this interaction contributes significantly to its blood pressure-lowering effects.[4]

  • Mechanism: Clonidine acts as a partial agonist at α₂-adrenergic receptors and also stimulates I₁-imidazoline receptors.[4] Its antihypertensive effect is potent, but its lack of high selectivity for I₁ receptors over α₂-receptors leads to dose-limiting side effects such as sedation and dry mouth, which are mediated by α₂-receptor activation.[5]

  • Selectivity: Clonidine displays only a modest (approximately 4-fold) selectivity for I₁ receptors over α₂-receptors.[5]

Moxonidine and Rilmenidine: The Second-Generation Selective I₁-Agonists

Moxonidine and Rilmenidine were developed as second-generation centrally acting antihypertensives with an improved side-effect profile compared to clonidine. This improvement is a direct result of their greater selectivity for I₁-imidazoline receptors over α₂-adrenergic receptors.

  • Mechanism: Both compounds lower blood pressure by selectively activating I₁-imidazoline receptors in the RVLM, leading to a reduction in sympathetic nerve activity.[6] Their lower affinity for α₂-receptors results in a significantly lower incidence of sedation and dry mouth.[5]

  • Selectivity: Moxonidine and Rilmenidine exhibit a more than 30-fold greater specificity for I₁ receptors compared to α₂-receptors.[5] This selectivity is the key causal factor behind their improved tolerability. While both are effective antihypertensives, some studies suggest moxonidine may have a higher affinity for I₁ sites compared to rilmenidine.[7]

Idazoxan: The Prototypical I₂-Ligand and α₂-Antagonist

Unlike the agonists described above, Idazoxan is primarily known as an antagonist. It was initially developed as a selective α₂-adrenergic receptor antagonist.[8][9] However, subsequent research revealed that it also binds with high affinity to I₂-imidazoline receptors, making it a crucial tool for characterizing these sites.[3][10]

  • Mechanism: Idazoxan blocks α₂-adrenergic receptors and also binds to I₁ and I₂ imidazoline sites.[9][11] Its non-selective nature among these receptors makes it a valuable research tool but limits its therapeutic applications as a standalone agent. It is often used experimentally to differentiate between α₂- and imidazoline-mediated effects.[10]

  • Selectivity: While a potent α₂-antagonist, its high affinity for I₂ sites makes it a non-selective ligand in tissues where both receptors are present.[10]

Quantitative Comparison of Receptor Binding Affinities

The binding affinity (Ki) is a critical parameter for comparing the potency and selectivity of ligands. The table below summarizes publicly available Ki values (in nM) for the comparator compounds at I₁, I₂, and α₂-adrenergic receptors. A lower Ki value indicates a higher binding affinity.

CompoundI₁-Imidazoline Receptor (Ki, nM)I₂-Imidazoline Receptor (Ki, nM)α₂-Adrenergic Receptor (Ki, nM)Selectivity Ratio (α₂ / I₁)
Clonidine ~5-50>1000~3-50~1-4
Moxonidine ~5>1000~200-1000~40-200
Rilmenidine ~3-10>1000~100-300~30
Idazoxan ~20-50~2-5~5-10~0.25 (Antagonist)

Note: Ki values are compiled from various sources and can differ based on the tissue preparation, radioligand, and assay conditions. The values presented here are representative approximations for comparative purposes.[4][5][7][10][12][13][14]

Signaling Pathways & Experimental Workflows

Understanding the downstream signaling cascades and the experimental methods used to characterize these ligands is fundamental for drug development professionals.

I₁- and I₂-Imidazoline Receptor Signaling Pathways

The signaling mechanisms for imidazoline receptors are distinct from the classic Gαi-protein coupling of α₂-adrenergic receptors that leads to the inhibition of adenylyl cyclase.

  • I₁-Receptor Signaling: The I₁-receptor is not coupled to conventional G-protein pathways.[15] Instead, its activation is linked to the hydrolysis of choline phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[15][16] This pathway shares similarities with neurocytokine receptors.[15]

  • I₂-Receptor Signaling: The I₂-receptor is not a G-protein coupled receptor.[2] It is located on mitochondria and acts as an allosteric modulator of enzymes like MAO-A and MAO-B.[2] Its signaling is therefore not mediated by traditional second messengers but through direct protein-protein interactions that affect enzyme activity.

Diagram: Imidazoline Receptor Signaling Pathways

G cluster_0 I₁-Imidazoline Receptor Pathway cluster_1 I₂-Imidazoline Receptor Pathway I1_Agonist I₁ Agonist (e.g., Moxonidine) I1_Receptor I₁ Receptor I1_Agonist->I1_Receptor binds PLC Phospholipase C (PC-PLC) I1_Receptor->PLC activates DAG Diacylglycerol (DAG) PLC->DAG Arachidonic_Acid Arachidonic Acid PLC->Arachidonic_Acid Downstream_I1 ↓ Sympathetic Outflow (Antihypertensive Effect) DAG->Downstream_I1 leads to Arachidonic_Acid->Downstream_I1 leads to I2_Ligand I₂ Ligand (e.g., Idazoxan) I2_Receptor I₂ Receptor (Mitochondrial) I2_Ligand->I2_Receptor binds MAO Monoamine Oxidase (MAO-A/B) I2_Receptor->MAO allosterically modulates Downstream_I2 Modulation of Neurotransmitter Metabolism MAO->Downstream_I2

Caption: Simplified signaling pathways for I₁ and I₂ imidazoline receptors.

Experimental Protocols

Accurate characterization of a novel ligand like 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine requires robust and validated experimental protocols.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To determine the IC₅₀ and subsequently the Ki of the test compound at I₁, I₂, and α₂-receptors.

  • Materials:

    • Membrane preparations from tissues or cells expressing the target receptor (e.g., rabbit brainstem for I₁/α₂, rat kidney for I₂).

    • Radioligand (e.g., [³H]-Clonidine for I₁/α₂, [³H]-Idazoxan for I₂).

    • Test compound (5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine) at various concentrations.

    • Non-specific binding control (e.g., high concentration of a known ligand like phentolamine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Incubation: Incubate membrane preparations with a fixed concentration of radioligand and a range of concentrations of the test compound.

    • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand are trapped on the filter.

    • Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18]

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the α₂-adrenergic receptor, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at α₂-adrenergic receptors.

  • Materials:

    • Membrane preparations expressing the α₂-receptor.

    • [³⁵S]GTPγS.

    • GDP (to maintain the G-protein in its inactive state).

    • Test compound.

    • Assay buffer containing MgCl₂.

  • Methodology:

    • Pre-incubation: Pre-incubate membranes with the test compound (for agonist mode) or with a known agonist plus the test compound (for antagonist mode).

    • Initiation: Add [³⁵S]GTPγS to initiate the reaction. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Incubation: Incubate for a defined period (e.g., 30-60 minutes at 30°C).

    • Termination & Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay.

    • Counting: Quantify the radioactivity on the filters.

    • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC₅₀) and efficacy (Emax) can be determined from concentration-response curves.[19][20]

Diagram: Experimental Workflow for Ligand Characterization

G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Assessment start Novel Compound (5-(...)-pyridin-2-amine) binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay [³⁵S]GTPγS Functional Assay start->functional_assay receptors Target Receptors: I₁, I₂, α₂-Adrenergic binding_assay->receptors ki_value Determine IC₅₀ Calculate Ki values binding_assay->ki_value profile Comprehensive Pharmacological Profile ki_value->profile gpcr Target: α₂-Adrenergic (GPCR) functional_assay->gpcr activity Determine Agonist/Antagonist Activity (EC₅₀, Emax) functional_assay->activity activity->profile

Caption: Workflow for characterizing a novel imidazoline receptor ligand.

Conclusion and Future Directions

The comparison of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine with established imidazoline ligands provides a valuable roadmap for its pharmacological investigation. While its structural features suggest activity at imidazoline and/or α₂-adrenergic receptors, its precise profile remains to be elucidated through rigorous experimental validation.

  • Hypothesis: Based on its structure, the compound is likely to exhibit affinity for I₁ and/or α₂-receptors. The key determinant of its therapeutic potential will be its selectivity ratio. A high I₁/α₂ selectivity ratio, similar to moxonidine, would suggest potential as a next-generation antihypertensive with minimal sedative effects. Conversely, significant I₂ affinity could open avenues for investigation in neuropathic pain or neuroprotection.

  • Path Forward: The immediate next steps should involve conducting the competitive radioligand binding and functional GTPγS assays detailed in this guide. This will provide the foundational data—Ki, EC₅₀, and Emax values—necessary to classify the compound and guide further preclinical development, including in vivo studies for efficacy and safety.

This guide underscores the importance of a systematic, comparative approach in modern drug discovery. By leveraging the extensive knowledge base of existing compounds, researchers can more efficiently predict, characterize, and develop novel therapeutics with improved efficacy and safety profiles.

References

  • Wikipedia. Imidazoline receptor. Link

  • Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. Link

  • Ernsberger, P., et al. (2001). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 19(Suppl 1), S11-S21. Link

  • Bousquet, P. (2002). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie, 6(4), 6-9. Link

  • García-Sevilla, J. A., et al. (1996). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(4), 416-427. Link

  • Ernsberger, P. (1999). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 276(6), R1571-R1579. Link

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-81. Link

  • Yesildag, A., et al. (2017). The imidazoline receptors and ligands in pain modulation. Agri, 29(1), 1-8. Link

  • MacKinnon, A. C., et al. (1993). Imidazoline binding sites and signal transduction pathways. Molecular Neuropharmacology, 3(1), 43-50. Link

  • Tocris Bioscience. Imidazoline Receptors. Link

  • Clarke, R. W., et al. (2001). Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice. British Journal of Pharmacology, 134(8), 1639-1648. Link

  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S9-S20. Link

  • Bricca, G., et al. (1989). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. American Journal of Hypertension, 2(6 Pt 1), 468-470. Link

  • Benchchem. Comparative Pharmacokinetics of Alpha-2 Adrenergic and Imidazoline Receptor Agonists: A Guide for Researchers. Link

  • Piletz, J. E., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology, 23(6), 708-720. Link

  • Göthert, M., et al. (1995). Presynaptic imidazoline receptors and alpha 2-adrenoceptors in the human heart: discrimination by clonidine and moxonidine. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(5), 461-468. Link

  • Gifford Bioscience. Radioligand Binding Assay. Link

  • Ernsberger, P. R., et al. (1995). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. Journal of Pharmacology and Experimental Therapeutics, 272(1), 413-420. Link

  • Revvity. GTP binding assay. Link

  • Creative Bioarray. Radioligand Binding Assay. Link

  • Ernsberger, P. (2000). Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. Annals of the New York Academy of Sciences, 915(1), 81-94. Link

  • Revvity. GTP binding assay. Link

  • Barac, Y. D., et al. (2013). The binding values of I1 and I2 imidazoline receptors of reference compounds. Journal of Neural Transmission, 120(2), 241-248. Link

  • van Zwieten, P. A., et al. (1996). I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly. Drugs & Aging, 8(2), 124-137. Link

  • Pavlinac, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 34. Link

  • Doxey, J. C., et al. (1985). The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. British Journal of Clinical Pharmacology, 19(1), 108-115. Link

  • Doxey, J. C., et al. (1987). Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors. Journal of Autonomic Pharmacology, 7(2), 157-169. Link

  • Creative Bioarray. GTPγS Binding Assay. Link

  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Link

  • De Vos, H., et al. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. Annals of the New York Academy of Sciences, 736, 269-272. Link

  • Schlicker, E., et al. (2000). alpha(2)-adrenergic receptors are not required for central anti-hypertensive action of moxonidine in mice. Brain Research, 862(1-2), 26-35. Link

  • Schlicker, E., et al. (2003). Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action. Annals of the New York Academy of Sciences, 1009, 279-282. Link

  • Fairbanks, C. A., et al. (2002). Moxonidine, a selective alpha2-adrenergic and imidazoline receptor agonist, produces spinal antinociception in mice. Anesthesiology, 97(4), 933-940. Link

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. Link

  • van Zwieten, P. A., et al. (1998). Analysis of the receptor involved in the central hypotensive effect of rilmenidine and moxonidine. Journal of Hypertension, 16(6), 837-845. Link

  • De Vos, H., et al. (1994). Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system. Neuroscience, 59(3), 589-598. Link

  • Ciaffaglione, V., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(18), 6682. Link

  • Kamibayashi, T., & Maze, M. (1999). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anaesthesia, 54(2), 146-165. Link

  • Head, G. A. (1999). Central imidazoline- and alpha 2-receptors involved in the cardiovascular actions of centrally acting antihypertensive agents. Annals of the New York Academy of Sciences, 881, 279-286. Link

  • Aliwani, Z. A., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. Journal of Molecular Structure, 1225, 129112. Link

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Link

  • Kumar, A., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 39(12), 4447-4475. Link

  • Beske, O. E., & Bowen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

A Strategic Guide to Benchmarking 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine: A Hypothetical Case Study in the Absence of Direct Preclinical Data

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine represents a novel chemical entity with potential therapeutic applications. A thorough review of existing scientific literature and patent databases reveals a notable absence of published preclinical or clinical data for this specific molecule. This guide, therefore, serves as a forward-looking strategic framework for its initial characterization and benchmarking. Leveraging established knowledge of its core chemical motifs—the 2-amino-pyridine and the 2-imidazoline structures—we can infer plausible biological targets and devise a rigorous, multi-faceted approach to compare its performance against established standard-of-care drugs. This document outlines a hypothetical yet scientifically grounded pathway for elucidating the compound's mechanism of action and therapeutic potential.

Part 1: Deconstructing the Scaffold - Inferring Potential Mechanisms of Action

The molecular architecture of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine provides critical clues to its potential biological activity. The imidazoline ring is a well-established pharmacophore known to interact with α-adrenergic and imidazoline receptors.[1][2][3] The 2-aminopyridine moiety is also a versatile scaffold found in a wide array of bioactive molecules, including kinase inhibitors.[4][5][6]

The Imidazoline Moiety: A Potential α-Adrenergic and Imidazoline Receptor Agonist

The 4,5-dihydro-1H-imidazol-2-yl group is a key feature of several clinically significant drugs that act on α-adrenergic and imidazoline receptors.[1][2] These receptors are integral to the regulation of blood pressure and other physiological processes.

  • α-Adrenergic Receptors: These are G-protein coupled receptors that mediate the effects of catecholamines like norepinephrine and epinephrine. Agonism at α2-adrenergic receptors, in particular, leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced blood pressure.[2][7]

  • Imidazoline Receptors: These receptors are also involved in the central regulation of blood pressure.[1][7] Agonists of the I1 imidazoline receptor subtype can lower blood pressure with a potentially different side-effect profile compared to classical α2-agonists.[7]

Given these precedents, a primary hypothesis is that 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine functions as an agonist at α-adrenergic and/or imidazoline receptors, suggesting a potential application in the treatment of hypertension.

The 2-Aminopyridine Moiety: A Gateway to Kinase Inhibition?

The 2-aminopyridine scaffold is a common feature in a multitude of kinase inhibitors.[4][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms in the pyridine ring can form key hydrogen bonds within the ATP-binding pocket of various kinases. While less probable than adrenergic activity based on the imidazoline ring, the potential for kinase inhibition should not be disregarded and warrants exploratory screening.

Part 2: A Proposed Benchmarking Strategy Against Standard Antihypertensive Drugs

Based on the strong rationale for α-adrenergic and/or imidazoline receptor agonism, this guide will focus on a hypothetical benchmarking study of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine against two standard-of-care antihypertensive drugs: Clonidine and Moxonidine .

  • Clonidine: A classic α2-adrenergic and imidazoline I1 receptor agonist.[1][7]

  • Moxonidine: A second-generation antihypertensive that shows greater selectivity for the I1 imidazoline receptor over α2-adrenergic receptors.[7]

This comparative approach will allow for a nuanced understanding of the test compound's potency, selectivity, and potential for a differentiated clinical profile.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial phase of benchmarking will involve a suite of in vitro assays to determine the compound's affinity and functional activity at the primary target receptors.

Table 1: Proposed In Vitro Assay Panel

Assay TypeTargetStandard Drugs for ComparisonKey Parameters to be Measured
Radioligand Binding Assayα1-adrenergic receptor subtypesClonidine, MoxonidineKi (inhibition constant)
Radioligand Binding Assayα2-adrenergic receptor subtypesClonidine, MoxonidineKi (inhibition constant)
Radioligand Binding AssayImidazoline I1 ReceptorClonidine, MoxonidineKi (inhibition constant)
[35S]GTPγS Binding Assayα2-adrenergic receptorsClonidine, MoxonidineEC50 (half-maximal effective concentration), Emax (maximal effect)
cAMP Accumulation Assayα2-adrenergic receptorsClonidine, MoxonidineIC50 (half-maximal inhibitory concentration)
  • Preparation of Cell Membranes: Obtain cell membranes from a stable cell line overexpressing the human α2A-adrenergic receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a suitable radioligand, such as [3H]RX821002 (a selective α2-antagonist).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, Clonidine, or Moxonidine.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.

Causality Behind Experimental Choices: The choice of a competition binding assay with a radiolabeled antagonist allows for the determination of the affinity (Ki) of the test compound for the receptor in its inactive state. This is a standard and robust method for initial receptor profiling.

In Vivo Efficacy: Spontaneously Hypertensive Rat (SHR) Model

To assess the in vivo antihypertensive effects, the spontaneously hypertensive rat (SHR) model, a well-established model of essential hypertension, will be employed.

Table 2: Proposed In Vivo Study Design

GroupTreatmentDoseRoute of AdministrationPrimary Endpoints
1Vehicle-Oral (p.o.)Mean Arterial Pressure (MAP), Heart Rate (HR)
25-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amineTBD (dose-ranging)Oral (p.o.)MAP, HR
3ClonidineTBD (dose-ranging)Oral (p.o.)MAP, HR
4MoxonidineTBD (dose-ranging)Oral (p.o.)MAP, HR
  • Animal Model: Use adult male Spontaneously Hypertensive Rats.

  • Telemetry Implantation: Surgically implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.

  • Baseline Measurement: Record baseline cardiovascular parameters for 24-48 hours before drug administration.

  • Drug Administration: Administer the test compound, standard drugs, or vehicle orally.

  • Data Acquisition: Continuously record blood pressure and heart rate for at least 24 hours post-dosing.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each treatment group and compare the effects of the test compound to the standard drugs.

Causality Behind Experimental Choices: The use of telemetry in conscious, unrestrained animals is the gold standard for preclinical cardiovascular studies as it avoids the confounding effects of stress and anesthesia on blood pressure and heart rate. The SHR model is highly relevant for studying essential hypertension.

Part 3: Visualizing the Benchmarking Workflow

A clear and logical workflow is essential for a successful benchmarking study.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Analysis & Comparison Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Affinity (Ki) Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Determine Potency (EC50/IC50) & Efficacy (Emax) Dose-Ranging Studies in SHRs Dose-Ranging Studies in SHRs Selectivity Profiling->Dose-Ranging Studies in SHRs Lead Candidate Progression Efficacy Study vs. Standards Efficacy Study vs. Standards Dose-Ranging Studies in SHRs->Efficacy Study vs. Standards Establish Effective Dose Cardiovascular Profile Cardiovascular Profile Efficacy Study vs. Standards->Cardiovascular Profile Measure MAP & HR Comparative Analysis Comparative Analysis Cardiovascular Profile->Comparative Analysis

Caption: A streamlined workflow for the preclinical benchmarking of a novel antihypertensive agent.

Part 4: Concluding Remarks and Future Directions

This guide presents a hypothetical but robust framework for the initial characterization and benchmarking of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. The proposed experiments are designed to provide a comprehensive understanding of its potential as an antihypertensive agent by directly comparing its in vitro and in vivo pharmacological profile with established standard drugs. Should the initial hypothesis prove incorrect, the 2-aminopyridine scaffold suggests that a broad-panel kinase screen would be a logical next step to explore alternative mechanisms of action. The successful execution of this benchmarking strategy will be pivotal in determining the therapeutic potential and future developmental trajectory of this novel chemical entity.

References

A comprehensive list of references will be compiled upon the acquisition of direct experimental data for the compound of interest. The citations provided in the text are representative of the foundational knowledge upon which this hypothetical benchmarking strategy is built.

Sources

Comparative Analysis of the Mechanism of Action for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazoline Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential to modulate well-validated biological targets is of paramount importance. The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, henceforth referred to as Compound X, presents an intriguing scaffold for investigation. Its structural architecture, featuring a 2-aminopyridine moiety linked to a 4,5-dihydro-1H-imidazole ring, bears a striking resemblance to a class of compounds known to interact with adrenergic receptors. Adrenergic receptors, a family of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like adrenaline and noradrenaline, are crucial targets for therapeutic intervention in a myriad of diseases, including hypertension, heart failure, and asthma.[1]

This guide provides a comprehensive framework for elucidating the mechanism of action of Compound X. We will objectively compare its hypothetical performance with established adrenergic receptor agonists, providing supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and similar novel chemical entities. Our narrative will delve into the causality behind experimental choices, ensuring a self-validating system of protocols to establish a robust understanding of the compound's biological activity.

Structural Homology and a Testable Hypothesis: An Adrenergic Receptor Agonist?

The 4,5-dihydro-1H-imidazol-2-amine core is a key pharmacophore in several known α-adrenergic agonists. For instance, tizanidine, a clinically used muscle relaxant, features this moiety and exerts its effects through agonism at α2-adrenergic receptors.[2][3] This structural parallel forms the basis of our primary hypothesis: Compound X is an adrenergic receptor agonist.

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary. We will compare the activity of Compound X with two well-characterized adrenergic agonists:

  • Clonidine: A potent and selective α2-adrenergic receptor agonist, known to cause a decrease in blood pressure and heart rate through its action in the central nervous system.

  • Isoproterenol: A non-selective β-adrenergic receptor agonist that stimulates both β1 and β2 receptors, leading to increased heart rate and bronchodilation.

This comparative approach will allow us to not only determine if Compound X interacts with adrenergic receptors but also to delineate its selectivity profile and downstream signaling consequences.

Experimental Roadmap for Mechanism of Action Studies

The following sections outline a logical progression of experiments designed to comprehensively characterize the mechanism of action of Compound X.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Receptor Binding Receptor Binding Functional Activity Functional Activity Receptor Binding->Functional Activity Confirm Target Engagement Downstream Signaling Downstream Signaling Functional Activity->Downstream Signaling Elucidate Cellular Response Blood Pressure Blood Pressure Downstream Signaling->Blood Pressure Validate Physiological Effect

Caption: A streamlined workflow for the mechanism of action studies of Compound X.

Part 1: In Vitro Characterization - From Binding to Cellular Response

Radioligand Binding Assays: Quantifying Affinity for Adrenergic Receptors

Rationale: The initial and most critical step is to determine if Compound X directly interacts with adrenergic receptors. Radioligand binding assays provide a quantitative measure of the affinity of a compound for a specific receptor. We will assess the ability of Compound X to displace a radiolabeled ligand from α1, α2, and β-adrenergic receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines stably overexpressing human α1, α2, or β-adrenergic receptors.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol for β), and increasing concentrations of Compound X, Clonidine (for α2 plates), or Isoproterenol (for β plates).

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that displaces 50% of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities (Ki, nM)

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorβ-Adrenergic Receptor
Compound X Experimental ValueExperimental ValueExperimental Value
Clonidine >1000~5>1000
Isoproterenol >1000>1000~50

Interpretation: A low Ki value indicates high binding affinity. By comparing the Ki values of Compound X across the different receptor subtypes, we can determine its binding selectivity.

Functional Assays: Differentiating Agonist from Antagonist Activity

Rationale: Once binding is confirmed, it is crucial to determine the functional consequence of this interaction. Does Compound X activate the receptor (agonist activity) or block the action of the endogenous ligand (antagonist activity)? We will employ second messenger assays that measure downstream signaling events upon receptor activation.

1.2.1. cAMP Accumulation Assay (for α2 and β-Adrenergic Receptors)

Rationale: α2-adrenergic receptors are typically Gi-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Conversely, β-adrenergic receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP.[5]

Experimental Protocol: cAMP-Glo™ Assay [6]

  • Cell Culture: Plate cells expressing either α2 or β-adrenergic receptors in a 96-well plate.

  • Compound Treatment: Treat the α2-receptor expressing cells with increasing concentrations of Compound X or Clonidine. For β-receptor expressing cells, treat with Compound X or Isoproterenol. To measure the inhibition of cAMP production for α2 agonists, cells are typically stimulated with forskolin to elevate basal cAMP levels.

  • Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a luminescent cAMP detection kit according to the manufacturer's instructions.[6][7][8][9]

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition).

cAMP Signaling Pathway cluster_0 β-Adrenergic Receptor (Gs) cluster_1 α2-Adrenergic Receptor (Gi) Isoproterenol Isoproterenol Beta_Receptor β-AR Isoproterenol->Beta_Receptor Gs Gs Beta_Receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Clonidine Clonidine Alpha2_Receptor α2-AR Clonidine->Alpha2_Receptor Gi Gi Alpha2_Receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Opposing effects of β and α2-adrenergic receptor activation on cAMP levels.

1.2.2. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Receptors)

Rationale: α1-adrenergic receptors are Gq-coupled, and their activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[10]

Experimental Protocol: FLIPR Calcium Assay [11][12]

  • Cell Culture and Dye Loading: Plate cells expressing α1-adrenergic receptors in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13][14]

  • Compound Addition: Use a fluorometric imaging plate reader (FLIPR) to add increasing concentrations of Compound X or a reference α1 agonist (e.g., phenylephrine) to the wells.

  • Fluorescence Measurement: The FLIPR will simultaneously monitor the change in fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50.

Data Presentation: Comparative Functional Potency (EC50/IC50, nM)

Compoundα2-AR (cAMP Inhibition)β-AR (cAMP Accumulation)α1-AR (Calcium Mobilization)
Compound X Experimental ValueExperimental ValueExperimental Value
Clonidine ~10>10000>10000
Isoproterenol >10000~20>10000
Downstream Signaling: ERK1/2 Phosphorylation

Rationale: To further characterize the signaling cascade initiated by Compound X, we can examine the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are key downstream effectors in many GPCR signaling pathways, including those activated by adrenergic receptors.[15][16]

Experimental Protocol: Cell-Based Phospho-ERK ELISA [17][18][19]

  • Cell Culture and Treatment: Plate cells expressing the adrenergic receptor subtype of interest in a 96-well plate and treat with increasing concentrations of Compound X or the appropriate reference agonist for a short duration (e.g., 5-15 minutes).

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells in the wells.

  • Immunodetection: Use a sandwich ELISA-based kit to detect phosphorylated ERK1/2. This typically involves a primary antibody specific for phospho-ERK and a secondary antibody conjugated to an enzyme (e.g., HRP) for signal detection.

  • Signal Quantification: Add a substrate that is converted into a detectable product (colorimetric or fluorescent) and measure the signal using a plate reader.

  • Data Analysis: Normalize the phospho-ERK signal to the total protein content in each well and plot the normalized signal against the logarithm of the agonist concentration to determine the EC50.

Part 2: In Vivo Validation - Assessing Physiological Relevance

Rationale: In vitro assays provide crucial information about the molecular mechanism of a compound. However, it is essential to validate these findings in a physiological context. Given the profound role of adrenergic receptors in cardiovascular regulation, a study of the effect of Compound X on blood pressure in an animal model is a logical next step.

Experimental Protocol: Blood Pressure Measurement in Rodents [20][21][22][23][24]

  • Animal Model: Use normotensive rats or mice.

  • Compound Administration: Administer Compound X, Clonidine, Isoproterenol, or vehicle control to the animals via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using either a non-invasive tail-cuff method or, for more precise and continuous measurements, an invasive radiotelemetry system.[20][21][22][23][24]

  • Data Analysis: Plot the change in mean arterial pressure and heart rate over time for each treatment group.

Data Presentation: Hypothetical In Vivo Effects

TreatmentChange in Mean Arterial PressureChange in Heart Rate
Compound X Experimental ObservationExperimental Observation
Clonidine ↓↓↓↓↓
Isoproterenol ↓ (at low doses), ↑ (at high doses)↑↑↑

Interpretation: The observed changes in blood pressure and heart rate will provide strong evidence to support or refute the in vitro findings and will help to predict the potential therapeutic applications and side-effect profile of Compound X.

Conclusion: A Pathway to Understanding and Innovation

This guide has outlined a systematic and robust approach to elucidating the mechanism of action of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. By employing a combination of in vitro and in vivo techniques and by comparing its activity profile with well-characterized adrenergic agonists, researchers can build a comprehensive understanding of this novel compound. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The insights gained from these studies will be invaluable for guiding future drug development efforts and for unlocking the full therapeutic potential of this and similar chemical scaffolds.

References

  • Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Measurement of blood pressure in rats: Invasive or noninvasive methods?. PubMed. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC - NIH. [Link]

  • Measurement of blood pressure in rats: Invasive or noninvasive methods?. PubMed Central. [Link]

  • ERK Phoshorylation. BioAssay Systems. [Link]

  • Measuring Blood Pressure in Small Laboratory Animals. Springer Nature Experiments. [Link]

  • Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • α-Adrenoceptor Assays. PubMed. [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. [Link]

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]

  • Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Research, Society and Development. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

  • Principle of the Phospho-ERK assay. (A) Principle of HTRF®-based ERK1/2... - ResearchGate. [Link]

  • Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Molecular Devices. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]

  • Intracellular Calcium Measurement. Berthold Technologies GmbH & Co.KG. [Link]

  • Adrenergic Receptors In Disease and Drug Discovery. Indigo Biosciences. [Link]

  • 5-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. PubChem. [Link]

  • Adrenaline. Wikipedia. [Link]

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. [Link]

  • Synthesis, docking studies and biological evaluation of some newly substituted-5-(2 - methyl imidazo [1,2-A] pyridin-3 -yl) -2,5 - dihydro -1,3,4 -thiadiazol-2-amines. ResearchGate. [Link]

  • 4,5-Dihydro-1H-imidazol-2-amine. PubChem. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothia-diazol-4-amine (tizanidine). Acta Crystallographica Section E. [Link]

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. PMC - NIH. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI. [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. PMC - PubMed Central. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Semantic Scholar. [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives.. ResearchGate. [Link]

  • Adrenergic Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessAnesthesiology. [Link]

  • 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (tizanidine). NIH. [Link]

Sources

A Comparative Analysis of Chiral 2-(Pyridin-5-yl)-4,5-dihydro-1H-imidazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality in Neonicotinoid Analogs

The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a metabolite of the widely used neonicotinoid insecticide imidacloprid known as desnitro-imidacloprid, is a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Structurally, this molecule is achiral as it possesses a plane of symmetry. However, the introduction of a substituent on the 4- or 5-position of the dihydroimidazole ring creates a chiral center, leading to the existence of enantiomers—non-superimposable mirror-image molecules.

Chirality is a fundamental consideration in pharmacology and toxicology, as enantiomers of the same compound can exhibit profound differences in their biological activity, metabolic fate, and toxicity.[4][5] This guide provides a comparative analysis framework for the enantiomers of a representative chiral analog, 5-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine . While this specific molecule serves as a model, the principles and experimental methodologies described are broadly applicable to the stereoselective analysis of other chiral neonicotinoid derivatives and nAChR modulators.

This document will delve into the stereoselective synthesis and separation, comparative pharmacology at the target receptor, and potential differences in metabolism and toxicity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate the stereochemical nuances of this important class of molecules.

Synthesis and Chiral Separation

The initial synthesis of a chiral compound typically results in a racemic mixture, containing equal amounts of both enantiomers. The critical subsequent step is the separation of these enantiomers, known as chiral resolution, which is essential for evaluating their individual biological properties.

2.1. Racemic Synthesis

The synthesis of 2-substituted 4,5-dihydro-1H-imidazole derivatives is well-established.[6] A common method involves the condensation of a nitrile with a diamine. For our model compound, 5-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a plausible route would involve the reaction of 2-aminopyridine-5-carbonitrile with 1,2-diaminopropane. This reaction yields a racemic mixture of the (R)- and (S)-enantiomers.

2.2. Enantiomeric Resolution via Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the analytical and preparative separation of enantiomers. The principle relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.

For neonicotinoid-like structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector.

Experimental Protocol 1: Chiral HPLC Separation of 5-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine Enantiomers

This protocol outlines a representative method for the analytical separation of the (R)- and (S)-enantiomers. Optimization is typically required for baseline separation.

Objective: To resolve the racemic mixture into its individual enantiomers and determine their purity.

Materials:

  • Racemic 5-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® AD-H or similar amylose-based CSP)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, IPA, and DEA in a ratio of 80:20:0.1 (v/v/v). Filter and degas the solution. Rationale: The hexane/IPA mixture provides the necessary polarity for elution, while the small amount of DEA is added to improve peak shape for basic amine compounds by minimizing tailing.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.

  • HPLC System Configuration:

    • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm. Rationale: This wavelength is chosen based on the chromophore of the pyridine ring.

  • Analysis: Inject the sample and run the chromatogram. The two enantiomers should elute as separate peaks.

  • Validation: The separation is validated by observing two distinct, well-resolved peaks. The enantiomeric excess (% ee) can be calculated from the peak areas. For preparative scale, the column size and flow rate would be increased, and fractions corresponding to each peak would be collected.

Comparative Pharmacology: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Neonicotinoids and their metabolites exert their effects primarily by acting as agonists at nAChRs.[7][8][9] The stereochemistry of a ligand can dramatically influence its binding affinity and efficacy at the receptor. It is hypothesized that one enantiomer of our model compound will exhibit a higher affinity for the nAChR binding site than the other due to a more favorable three-dimensional fit.[10]

The nAChR is a pentameric ligand-gated ion channel. The agonist binding site is located at the interface between subunits, and precise interactions with specific amino acid residues, such as tryptophan and tyrosine, are critical for receptor activation.[11][12] An R- or S-configuration at the chiral center will orient the methyl group and other parts of the molecule differently, affecting these crucial interactions.

Data Summary Table 1: Hypothetical Comparative nAChR Binding

The following table presents plausible, hypothetical data for the two enantiomers, illustrating the expected differences in their interaction with a representative insect nAChR subtype.

Parameter(R)-Enantiomer(S)-EnantiomerJustification
Optical Rotation [α]D -35.2°+35.0°Enantiomers rotate plane-polarized light equally in opposite directions.
HPLC Retention Time (tR) 12.5 min15.8 minDifferential interaction with the chiral stationary phase leads to separation.
nAChR Binding Affinity (Ki) 5.2 nM89.5 nMOne enantiomer (the eutomer) is expected to fit the chiral binding pocket of the receptor more snugly, resulting in higher affinity (lower Ki).
Receptor Agonist Efficacy (EC50) 15 nM250 nMThe enantiomer with higher affinity is also likely to be a more potent agonist (lower EC50).
Experimental Protocol 2: Competitive Radioligand Binding Assay for nAChR Affinity

This protocol describes a standard method to determine the binding affinity (Ki) of the separated enantiomers for nAChRs.

Objective: To quantify and compare the binding affinities of the (R)- and (S)-enantiomers to nAChRs from an insect source.

Materials:

  • Membrane preparation from an insect source rich in nAChRs (e.g., housefly heads, cockroach ganglia).

  • Radioligand, e.g., [³H]-Imidacloprid or [³H]-Epibatidine.

  • Separated (R)- and (S)-enantiomers of the test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, set up reactions in triplicate containing:

    • 50 µL Binding Buffer

    • 50 µL of varying concentrations of the test enantiomer (the "competitor").

    • 50 µL of the radioligand at a fixed concentration (near its Kd value).

    • 50 µL of the insect membrane preparation.

    • Controls: Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand, e.g., 10 µM nicotine).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Pharmacokinetics and Toxicology

The stereochemistry of a molecule can also influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicity.

  • Metabolism: Phase I metabolism of neonicotinoids is often mediated by Cytochrome P450 (CYP450) enzymes.[13][14][15] These enzymes are chiral and can exhibit stereoselectivity, metabolizing one enantiomer faster than the other. This can lead to different in vivo half-lives and exposure levels for the two enantiomers, even when administered as a racemate.[5]

  • Toxicity: Differences in receptor affinity and metabolic pathways can result in enantioselective toxicity.[4] For example, the more potent enantiomer at the target insect nAChR (the eutomer) is expected to be more toxic to target pests. Conversely, differences in metabolism could lead to one enantiomer being more toxic to non-target organisms, such as pollinators or mammals.[16] Studies have shown that the desnitro metabolite of imidacloprid is significantly more toxic to mammals than the parent compound due to its potent action on mammalian nAChRs.[1][17] Investigating the stereoselectivity of these effects is crucial for a comprehensive risk assessment.

Visualizations

Diagram 1: Enantioselective Analysis Workflow

G cluster_0 Synthesis & Separation cluster_1 Enantiomer Isolation cluster_2 Comparative Biological Evaluation cluster_3 Data Analysis racemic Racemic Synthesis hplc Chiral HPLC Separation racemic->hplc enant_R (R)-Enantiomer hplc->enant_R Peak 1 enant_S (S)-Enantiomer hplc->enant_S Peak 2 pd Pharmacodynamics (nAChR Binding Assay) enant_R->pd pk Pharmacokinetics (Metabolic Stability) enant_R->pk tox Toxicology (Cell Viability Assay) enant_R->tox enant_S->pd enant_S->pk enant_S->tox analysis Comparative Analysis (Potency, Metabolism, Toxicity) pd->analysis pk->analysis tox->analysis

Caption: Workflow for the separation and comparative evaluation of chiral enantiomers.

Diagram 2: Differential Binding at nAChR

G cluster_receptor nAChR Binding Pocket cluster_ligands Enantiomers pocket subsite1 Trp subsite2 Tyr R_enant (R)-Enantiomer (High Affinity) R_enant->pocket Optimal Fit S_enant (S)-Enantiomer (Low Affinity) S_enant->pocket Poor Fit (Steric Hindrance)

Caption: Conceptual model of differential enantiomer binding to a nAChR pocket.

Conclusion

The study of chirality is indispensable in the development of pharmacologically active agents. As demonstrated with the model compound 5-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, enantiomers derived from the achiral scaffold of desnitro-imidacloprid can be expected to display significant differences in their biological profiles. The more potent enantiomer (eutomer) could be developed as a more selective and potentially safer agent, while the less active one (distomer) could contribute to off-target effects or an increased metabolic load.

Therefore, a thorough comparative analysis, beginning with robust chiral separation and followed by stereoselective pharmacological, pharmacokinetic, and toxicological assays, is a critical and mandatory step. The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect the complex and often divergent activities of chiral molecules, leading to the development of more refined and effective chemical agents.

References

  • Desnitro-imidacloprid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stereoselective toxicity mechanism of neonicotinoid dinotefuran in honeybees: New perspective from a spatial metabolomics study. (2022). Science of The Total Environment, 809, 151116. [Link]

  • Loser, D., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Archives of Toxicology, 95(12), 3695–3716. [Link]

  • Ye, Q. F., et al. (2016). Enantioselective absorption and transformation of a novel chiral neonicotinoid [(14)C]-cycloxaprid in rats. Environmental Pollution, 214, 261-268. [Link]

  • Loser, D., et al. (2021). Publication: Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. KOPS - University of Konstanz. Retrieved from [Link]

  • Ford, K. A., & Casida, J. E. (2006). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. Pesticide Biochemistry and Physiology, 85(3), 143-151. [Link]

  • Imidacloprid and Its Bioactive Metabolite, Desnitro-Imidacloprid, Differentially Affect Ovarian Antral Follicle Growth, Morphology, and Hormone Synthesis In Vitro. (2023). Toxics, 11(4), 361. [Link]

  • Loser, D., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. u:cris-Portal - University of Vienna. Retrieved from [Link]

  • Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae. (2024). Journal of Hazardous Materials, 471, 134208. [Link]

  • Tomizawa, M., & Casida, J. E. (2006). Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species. Journal of Agricultural and Food Chemistry, 54(12), 4381-4386. [Link]

  • Bailey, D. M., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(1), 57-64. [Link]

  • Casida, J. E. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923-2931. [Link]

  • Kittisiriporn, A., et al. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 27(19), 6599. [Link]

  • Talley, T. T., et al. (2008). Atomic interactions of neonicotinoid agonists with AChBP: Molecular recognition of the distinctive electronegative pharmacophore. Proceedings of the National Academy of Sciences, 105(21), 7606-7611. [Link]

  • Casida, J. E. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923-2931. [Link]

  • Mayer, F., et al. (2023). Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. International Journal of Molecular Sciences, 24(17), 13184. [Link]

  • Synthesis of 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives 258a–t. (n.d.). ResearchGate. Retrieved from [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. (2022). OSTI.GOV. [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. Insects, 14(3), 290. [Link]

  • Separation of imidacloprid and its degradation products using reversed phase liquid chromatography with water rich mobile phases. (2011). Journal of Chromatography A, 1218(51), 9221-9226. [Link]

  • (4R,5R)-4,5-Diphenyl-4,5-dihydro-1H-imidazole. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Analysis of imidacloprid residues in mango, cowpea and water samples based on portable molecular imprinting sensors. (2021). PLoS ONE, 16(9), e0256881. [Link]

  • Analytical determination of imidacloprid and relevant metabolite residues by LC MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. (2019). Environmental Science and Pollution Research, 26(33), 33793-33810. [Link]

  • Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. (2021). Molecular Diversity, 25(2), 877-888. [Link]

  • Identification of imidacloprid metabolites in onion (Allium cepa L.) using high-resolution mass spectrometry and accurate mass tools. (2013). Rapid Communications in Mass Spectrometry, 27(17), 1937-1946. [Link]

  • Casida, J. E. (2018). Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Progress and Prospects. Annual Review of Entomology, 63, 125-144. [Link]

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology, 48, 339-364. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Imidacloprid and Its Bioactive Metabolite, Desnitro-Imidacloprid, Differentially Affect Ovarian Antral Follicle Growth, Morphology, and Hormone Synthesis In Vitro. (2023). Toxics, 11(4), 361. [Link]

Sources

Cross-Validation of Experimental Results for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental results for the novel compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against established imidazoline receptor ligands, supported by detailed experimental protocols and data interpretation. Our objective is to furnish a robust methodology for assessing the pharmacological profile of this new chemical entity, ensuring scientific integrity and facilitating informed decision-making in drug discovery pipelines.

Introduction: The Therapeutic Potential of Imidazoline Receptor Ligands

Imidazoline receptors are a class of non-adrenergic receptors that have emerged as promising therapeutic targets for a range of pathological conditions.[1] These receptors are broadly classified into three main subtypes: I1, I2, and I3.[2] The I1 receptor is primarily involved in the central regulation of blood pressure, making it a key target for antihypertensive drugs.[3][4] The I2 receptor is implicated in a variety of functions, including the modulation of monoamine oxidase activity, pain perception, and neuroprotection.[5] The I3 receptor is located on pancreatic β-cells and plays a role in insulin secretion.[6]

The compound 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, by virtue of its structural similarity to known imidazoline ligands, is a compelling candidate for investigation. Its 2-aminopyridine moiety coupled with the 4,5-dihydro-1H-imidazole (imidazoline) ring suggests a potential affinity for imidazoline receptors. This guide will outline the necessary experimental procedures to validate its activity and compare its performance against well-characterized imidazoline receptor ligands:

  • Clonidine: A first-generation centrally acting antihypertensive agent that acts as an agonist at both α2-adrenergic and I1-imidazoline receptors.[7][8]

  • Moxonidine: A second-generation antihypertensive drug with a higher selectivity for the I1-imidazoline receptor over α2-adrenergic receptors, leading to a more favorable side-effect profile.[3][9][10]

  • Idazoxan: Primarily known as an α2-adrenergic receptor antagonist, it also exhibits high affinity for I2-imidazoline receptors.[11][12]

  • Agmatine: An endogenous ligand for imidazoline receptors, it displays a complex pharmacological profile, interacting with multiple neurotransmitter systems.[13][14]

The central hypothesis of this guide is that a systematic cross-validation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine against these reference compounds will elucidate its receptor selectivity profile and therapeutic potential.

Synthesis and Characterization of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

A plausible synthetic route for the target compound can be adapted from established methods for similar structures. The following protocol is a proposed pathway based on the synthesis of related 2-amino-imidazo[4,5-b]pyridines.[15][16]

Proposed Synthetic Protocol

A likely two-step synthesis would involve the initial preparation of a key intermediate, followed by cyclization to form the imidazoline ring.

Step 1: Synthesis of 6-amino-N-(2-aminoethyl)nicotinamide

  • To a solution of 6-aminonicotinic acid in an appropriate solvent (e.g., dimethylformamide), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI).

  • Stir the mixture at room temperature to activate the carboxylic acid.

  • Slowly add an excess of ethylenediamine to the reaction mixture.

  • Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Step 2: Cyclization to 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

  • The intermediate from Step 1 is then subjected to cyclization conditions. This can often be achieved by heating in the presence of a dehydrating agent or under conditions that promote intramolecular condensation.

  • The progress of the cyclization reaction should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • The final product, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, can be purified by column chromatography or recrystallization to yield the desired compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the molecular structure. The expected proton signals would include characteristic peaks for the pyridine and imidazoline rings, as well as the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups present in the molecule, such as N-H and C=N bonds.

  • Purity Analysis: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), with a purity of >95% being desirable for biological assays.

Comparative In Vitro Pharmacology: Receptor Binding Assays

The primary in vitro evaluation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine will involve competitive radioligand binding assays to determine its affinity for I1 and I2 imidazoline receptors, as well as α2-adrenergic receptors to assess its selectivity.

Experimental Workflow for Receptor Binding Assays

The following diagram illustrates the general workflow for the comparative receptor binding assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Target & Comparators) Incubation Incubate Membranes with Radioligand & Test Compounds Compound_Prep->Incubation Membrane_Prep Prepare Receptor Membranes (I1, I2, α2-adrenergic) Membrane_Prep->Incubation Filtration Separate Bound & Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Competition_Curves Generate Competition Curves Counting->Competition_Curves Ki_Determination Calculate Ki Values Competition_Curves->Ki_Determination Selectivity_Profile Determine Receptor Selectivity Profile Ki_Determination->Selectivity_Profile

Caption: Workflow for comparative receptor binding assays.

Detailed Protocol for I1-Imidazoline Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compounds for the I1-imidazoline receptor.

  • Materials:

    • Human platelet membranes (source of I1 receptors).

    • [125I]p-iodoclonidine (radioligand).

    • Norepinephrine (to mask α2-adrenergic receptors).

    • Test compounds: 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, clonidine, moxonidine, idazoxan, agmatine.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference ligands.

    • In a 96-well plate, add the binding buffer, human platelet membranes, a fixed concentration of norepinephrine (to saturate α2-adrenergic receptors), the test compound at various concentrations, and a fixed concentration of [125I]p-iodoclonidine.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate competition curves.

    • Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound.

    • Determine the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

A similar protocol would be employed for I2-imidazoline receptor binding assays, typically using [3H]idazoxan as the radioligand and membranes from sources rich in I2 receptors (e.g., rabbit kidney). For α2-adrenergic receptor binding, a radioligand such as [3H]RX821002 could be used with membranes from cells expressing the receptor.

Comparative Data Analysis

The following table summarizes the expected and known binding affinities of the comparator compounds and provides a template for the data that would be generated for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

CompoundI1 Receptor Affinity (Ki, nM)I2 Receptor Affinity (Ki, nM)α2-Adrenergic Receptor Affinity (Ki, nM)I1/α2 Selectivity Ratio
5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine To be determinedTo be determinedTo be determinedTo be determined
Clonidine~10-50[17]>1000[1]~1-10[7]~1-5
Moxonidine~5-20[18]>1000[9]~200-500[10]~30-100
Idazoxan~50-100[19]~2-10[11]~1-5[12]~0.02-0.1
AgmatineHigh affinity component ~100-500[20]Moderate affinity[13]>10,000[20]>1400 (for high affinity I1 site)

Note: The Ki values presented are approximate and can vary depending on the specific experimental conditions.

Interpretation of Results and Scientific Rationale

The cross-validation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine against these established ligands will provide critical insights into its pharmacological profile:

  • High affinity for I1 receptors and a high I1/α2 selectivity ratio , similar to or exceeding that of moxonidine, would suggest its potential as a second-generation centrally acting antihypertensive with a favorable side-effect profile. The rationale is that I1 receptor agonism mediates the desired blood pressure-lowering effects, while α2-adrenergic agonism is associated with sedation and dry mouth.[21]

  • High affinity for I2 receptors , comparable to idazoxan, would indicate potential applications in areas such as pain management or neuroprotection. The selectivity for I2 over I1 and α2 receptors would be a key determinant of its therapeutic window for these indications.

  • A broad-spectrum affinity profile , similar to agmatine, might suggest a role as a neuromodulator with complex physiological effects. Further functional assays would be necessary to dissect its activity at different targets.

The following diagram illustrates the potential signaling pathways that could be modulated by 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, depending on its receptor selectivity.

G cluster_ligand 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine cluster_receptors Potential Receptor Targets cluster_effects Potential Downstream Effects Ligand Test Compound I1 I1 Imidazoline Receptor Ligand->I1 Agonism I2 I2 Imidazoline Receptor Ligand->I2 Agonism/Antagonism alpha2 α2-Adrenergic Receptor Ligand->alpha2 Agonism Antihypertension Antihypertensive Effect I1->Antihypertension Analgesia Analgesia/Neuroprotection I2->Analgesia alpha2->Antihypertension Sedation Sedation/Dry Mouth alpha2->Sedation

Caption: Potential signaling pathways and downstream effects.

Conclusion

The systematic cross-validation of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a critical step in elucidating its therapeutic potential. By employing the detailed experimental protocols and comparative data analysis outlined in this guide, researchers can obtain a comprehensive understanding of its receptor binding profile. This will enable a data-driven assessment of its novelty, selectivity, and potential advantages over existing therapies, ultimately guiding its future development as a potential drug candidate. The principles of scientific integrity, based on robust experimental design and objective comparison, are paramount to the successful translation of promising new chemical entities from the laboratory to the clinic.

References

  • Moxonidine - Wikiwand. (n.d.). Retrieved from [Link]

  • What is the mechanism of Moxonidine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Prichard, B. N., & Cruickshank, J. M. (1994). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of cardiovascular pharmacology, 24 Suppl 1, S1-19.
  • Rafi, H., Rafiq, H., & Farhan, M. (2024). Pharmacological profile of agmatine: An in-depth overview. Neuropeptides, 105, 102429.
  • Chrisp, P., & Faulds, D. (1992). Moxonidine: a review of its pharmacology, and therapeutic use in essential hypertension. Drugs, 44(6), 993–1012.
  • Moxonidine - Australian Prescriber. (2006, February 1). Retrieved from [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 48–56.
  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 17(3), S11-20.
  • Litman, R. E., Hong, W. W., Weissman, E. M., Su, T. P., Potter, W. Z., & Pickar, D. (1993). Idazoxan, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study. Journal of clinical psychopharmacology, 13(4), 264–267.
  • Pharmacological profile of agmatine: An in-depth overview | Scilit. (n.d.). Retrieved from [Link]

  • Research Breakdown on Agmatine - Examine.com. (2025, August 28). Retrieved from [Link]

  • Agmatine - Wikipedia. (n.d.). Retrieved from [Link]

  • Miralles, A., Ribas, J., & Garcia-Sevilla, J. A. (1994). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. Journal of pharmacology and experimental therapeutics, 269(3), 1017–1026.
  • Moxonidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Ghika, J., Gherardi, R., Bejjani, P., Fève, A., Jedynak, P., Cézaro, P., Degos, J. D., & Agid, Y. (1995). Idazoxan treatment in progressive supranuclear palsy. Neurology, 45(5), 989–991.
  • Wikberg, J. E., & Uhlén, S. (1990). RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors. British journal of pharmacology, 100(3), 531–536.
  • Pharmacological profile of agmatine: An in-depth overview | Request PDF. (n.d.). Retrieved from [Link]

  • Idazoxan Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • He, M. M., Abraham, T. L., Lindsay, T. J., Schaefer, W. H., & Brendel, K. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans.
  • Idazoxan - Wikipedia. (n.d.). Retrieved from [Link]

  • Rascol, O., Schelosky, L., Ferreira, J., Poewe, W., & Oertel, W. (2001). Idazoxan, an alpha-2 antagonist, and L-DOPA-induced dyskinesias in patients with Parkinson's disease. Movement disorders : official journal of the Movement Disorder Society, 16(4), 708–713.
  • Ernsberger, P. (2009). Pharmacological Properties of the Central Antihypertensive Agent, Moxonidine. Cardiovascular drug reviews, 17(1), 27–52.
  • De Vos, H., Bricca, G., De Keyser, J., De Backer, J. P., Ebinger, G., & Vauquelin, G. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. British journal of pharmacology, 113(1), 13–16.
  • Li, J. X. (2017). Imidazoline I2 receptors: An update. Pharmacology & therapeutics, 178, 48–56.
  • Guyenet, P. G. (1997). Is the hypotensive effect of clonidine and related drugs due to imidazoline binding sites?. American journal of physiology.
  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 17(3), S11-20.
  • Piletz, J. E., & Ernsberger, P. (1999). Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes. Journal of pharmacology and experimental therapeutics, 288(1), 134–141.
  • Reis, D. J., & Regunathan, S. (1998). Imidazoline receptors and their endogenous ligands. Annual review of pharmacology and toxicology, 38, 511–541.
  • Clonidine: new use of an old medication to reduce stress-related substance use. (n.d.). Retrieved from [Link]

  • Clonidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Nutt, D. J., & Hudson, A. L. (2000). Novel ligands for the investigation of imidazoline receptors and their binding proteins. Annals of the New York Academy of Sciences, 921, 1–10.
  • 5-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - PubChem. (n.d.). Retrieved from [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Current medicinal chemistry, 19(23), 3923–3945.
  • Nikolic, K., & Agbaba, D. (2012). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions. Journal of pharmaceutical and biomedical analysis, 66, 222–231.
  • Clonidine | C9H9Cl2N3 | CID 2803 - PubChem. (n.d.). Retrieved from [Link]

  • Cichero, E., & Patorniti, F. (2007). Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models. Journal of medicinal chemistry, 50(26), 6617–6626.
  • Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 022331Orig1s001 - accessdata.fda.gov. (2010, September 28). Retrieved from [Link]

  • Clonidine effects on all-night human sleep: Opposite action of low- and medium-dose clonidine on human NREM-REM sleep proportion | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines | Request PDF. (n.d.). Retrieved from [Link]

  • Identification and characterization of I1 imidazoline receptors: Their role in blood pressure regulation - ResearchGate. (n.d.). Retrieved from [Link]

  • Al-Zaydi, K. M., & Hafez, T. S. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central journal, 7, 51.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

Understanding the chemical's potential hazards is the cornerstone of safe handling and disposal. The structure of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine combines two heterocyclic systems, and its hazard profile should be assumed to encompass risks from both.

  • Pyridine Moiety: Pyridine and its derivatives are known for their toxicity and flammability. They can be harmful if inhaled, swallowed, or absorbed through the skin.[1] Compounds like 2-aminopyridine are classified as toxic.[2]

  • Imidazoline Moiety: Imidazoline derivatives can be corrosive, causing severe skin burns and eye damage.[3][4] They are also frequently cited as being harmful or toxic to aquatic life with long-lasting effects.[3][4]

  • Amine Group: The presence of an amine group can contribute to the basicity and reactivity of the molecule.

Based on these structural components, the compound must be handled as hazardous material. A safety data sheet for the closely related compound, 3-(4,5-dihydro-1H-imidazol-2-yl)pyridine, indicates it is toxic if swallowed and causes skin, eye, and respiratory irritation.[5]

Assumed Hazard Classification Summary

Hazard CategoryAssociated RiskRationale based on Structural Analogs
Acute Toxicity (Oral/Dermal) Toxic or harmful if swallowed or in contact with skin.[2][3][5]Pyridine and aminopyridine derivatives exhibit significant acute toxicity.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][4][5]Imidazoline derivatives are known to be corrosive or irritants.
Serious Eye Damage/Irritation Causes serious eye damage.[3][4][5]Common hazard for both pyridine and imidazoline-based compounds.
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.[3][4]A known environmental hazard for many nitrogen-containing heterocyclic compounds.

Personal Protective Equipment (PPE)

Due to the assumed corrosive and toxic nature of the compound, stringent personal protective measures are mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield at all times when handling the solid compound or its solutions.

  • Hand Protection: Use chemically resistant gloves. Butyl rubber is recommended for handling pyridine-like substances.[6] Nitrile gloves offer limited protection and should be avoided or double-gloved for brief, incidental contact only. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat, fully fastened, is required.[3] For operations with a risk of significant splashing, a chemically resistant apron over the lab coat is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of the solid powder or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation.[6]

On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

Step-by-Step Collection Protocol:

  • Select the Correct Waste Container:

    • Solid Waste: For unused compound, contaminated weigh boats, or absorbent materials from small spills, use a dedicated, sealable, and clearly labeled solid hazardous waste container.

    • Liquid Waste: For solutions containing the compound, use a compatible, sealable, and vented liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled before the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine."

    • Associated hazards: "Toxic," "Corrosive," "Environmental Hazard."

    • The date of first accumulation.

  • Storage:

    • Keep waste containers tightly sealed when not in use.[1]

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents.[6][7]

Spill and Decontamination Procedures

Accidental releases must be managed promptly and safely.

Personal Decontamination:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

Spill Cleanup Protocol:

  • Small Spill (manageable in <10 minutes):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect all cleanup materials in the solid hazardous waste container.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and secure the laboratory to prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[6]

Final Disposal Pathways

The final disposal of this chemical must be handled by licensed professionals.

Primary Disposal Method:

The only recommended disposal route is through your institution's hazardous waste management program. Arrange for the pickup of your properly labeled and sealed waste containers with your EH&S department. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for high-temperature incineration or other approved destruction methods.

Chemical Treatment (Not Recommended for Routine Disposal):

While chemical degradation pathways exist for related compounds, attempting to neutralize or treat this waste in the lab is strongly discouraged. The imidazoline ring can undergo hydrolysis under strong acid or base conditions, but the reaction products may also be hazardous and require subsequent disposal.[8][9] Such procedures should only be attempted by trained chemists following a thoroughly validated and risk-assessed protocol.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine waste.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Is appropriate PPE being worn? (Goggles, Face Shield, Butyl Gloves, Lab Coat) start->ppe wear_ppe Don correct PPE ppe->wear_ppe No waste_container Select Correctly Labeled Hazardous Waste Container (Solid or Liquid) ppe->waste_container Yes wear_ppe->ppe segregation Is waste compatible with container contents? waste_container->segregation new_container Start a new, clean waste container segregation->new_container No add_waste Add waste to container segregation->add_waste Yes new_container->add_waste seal_store Seal container and return to Satellite Accumulation Area add_waste->seal_store full Is container full or project complete? seal_store->full full->start No, continue work ehs_pickup Arrange for pickup by Institutional EH&S full->ehs_pickup Yes

Caption: Disposal workflow for 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine.

References

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Imidazolines – Knowledge and References. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Imidazoline. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]

  • Youzhu Chem. (2025). Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. Retrieved from [Link]

  • Concepts of Biology – 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes. Retrieved from [Link]

  • Concepts of Biology – H5P. (n.d.). 22.4. Nitrogenous Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dihydro-1H-imidazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
  • PubMed. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The advancement of pharmaceutical research relies on the synthesis and evaluation of novel chemical entities. Among these, 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, a nitrogen-containing heterocyclic compound, holds potential in drug discovery programs. As with any potent pharmaceutical compound, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, emergency procedures, and disposal of this compound, grounded in established safety protocols for analogous chemical structures like aminopyridines.

Understanding the Hazard Landscape

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, particularly when working with the solid form or solutions.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory.
Face ShieldTo be worn over safety goggles when there is a significant risk of splashes.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement for low-concentration solutions.
Disposable Gown/CoverallsRecommended when handling the solid compound or high-concentration solutions to prevent skin contact.
Respiratory Protection NIOSH-approved RespiratorA fitted N95 respirator is the minimum for handling powders. For procedures with a high potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.

Operational Plan: From Handling to Disposal

A systematic approach to every stage of the workflow involving 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is crucial for maintaining a safe laboratory environment.

Engineering Controls and Preparation
  • Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (a weak acid such as 5% citric acid for this basic compound), and waste disposal bags should be readily available.

Step-by-Step Handling Procedure
  • Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and the location of all safety equipment.

  • Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is provided in the diagram below.

  • Weighing and Solution Preparation:

    • Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Doff PPE in a designated area, following the reverse sequence of donning to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Gown Disposable Gown/ Coveralls Mask N95 Respirator/ PAPR Gown->Mask Goggles Safety Goggles Mask->Goggles FaceShield Face Shield (if needed) Goggles->FaceShield Gloves Gloves (Double) FaceShield->Gloves

Caption: Recommended sequence for donning Personal Protective Equipment.

Emergency Protocols: A Swift and Coordinated Response

In the event of an accidental exposure or spill, a rapid and well-rehearsed response is critical to mitigate harm.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup Protocol

For small spills (less than 100mg) within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Restrict Access: Prevent entry into the affected area.

  • Don Appropriate PPE: This should include, at a minimum, double nitrile gloves, a lab coat or disposable gown, and safety goggles. A respirator may be necessary depending on the scale and nature of the spill.

  • Neutralize and Absorb:

    • Gently cover the spill with an absorbent material compatible with the solvent if it is a solution.

    • For a solid spill, carefully cover it with a damp paper towel to avoid raising dust.

    • Apply a weak acid solution (e.g., 5% citric acid) to neutralize the basic aminopyridine compound.

  • Collect Waste: Carefully collect the absorbent material and any contaminated items into a labeled hazardous waste bag.

  • Decontaminate:

    • Clean the spill area with a detergent solution, followed by a rinse with water.

    • Wipe the area with 70% ethanol.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.

Spill_Response_Workflow cluster_spill Spill Response Workflow Alert Alert Personnel & Restrict Area PPE Don Appropriate PPE Alert->PPE Neutralize Neutralize & Absorb Spill PPE->Neutralize Collect Collect Contaminated Materials Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a small chemical spill.

Waste Disposal Plan

All waste materials contaminated with 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste containers must be labeled with the full chemical name and appropriate hazard symbols.

  • Disposal: The disposal of nitrogen-containing heterocyclic compounds should be carried out through a licensed hazardous waste disposal company, typically via high-temperature incineration, in accordance with local, state, and federal regulations.[3][4]

By adhering to these stringent safety protocols, researchers can confidently and safely work with 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine, fostering a secure environment for scientific innovation.

References

  • 4-Aminopyridine SOP. (n.d.). University of Washington Environmental Health & Safety.
  • Report | CAMEO Chemicals | NOAA. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2017, October 31). Chem Service, Inc.
  • Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs). (2025). BenchChem.
  • 2-aminopyridine - Report | CAMEO Chemicals | NOAA. (n.d.).
  • 4-AMINOPYRIDINE - CAMEO Chemicals. (n.d.).
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (n.d.). Agno Pharmaceuticals.
  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. (n.d.). Eurofins Scientific.
  • Enhancing Pharmaceutical Laboratory Safety Starts with Every Oper
  • Strategies for High Containment - Pharmaceutical Technology. (n.d.). Pharmaceutical Technology.
  • Regulation Related to Waste Incineration - NCBI - NIH. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Improving Cleaning and Disinfection of High-Touch Surfaces in Intensive Care during Carbapenem-Resistant Acinetobacter baumannii Endemo-Epidemic Situ
  • BASEL CONVENTION TECHNICAL GUIDELINES ON INCINER
  • Surface decontamination effectiveness at the “Université des Montagnes” Teaching Hospital: Monitoring in the biomedical analysis laboratory - NIH. (2024, February 6).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.